molecular formula C14H15Cl2N3O2 B166602 Etaconazole CAS No. 60207-93-4

Etaconazole

Cat. No.: B166602
CAS No.: 60207-93-4
M. Wt: 328.2 g/mol
InChI Key: DWRKFAJEBUWTQM-UHFFFAOYSA-N
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Description

Etaconazole (CAS 60207-93-4) is a systemic conazole fungicide that has been used in agricultural research to control powdery mildew and scab on crops such as fruit and cereals . Its primary mechanism of action is the inhibition of sterol biosynthesis, specifically by targeting the fungal enzyme lanosterol 14α-demethylase, which disrupts the formation of ergosterol, a vital component of the fungal cell membrane . This action leads to increased membrane permeability and ultimately inhibits fungal growth. As a chiral molecule with four isomers, research indicates that the 2S,4R-isomer exhibits the highest fungicidal activity . Chemically described as C₁₄H₁₅Cl₂N₃O₂ with a molecular mass of 328.20 g/mol, it is typically supplied as a wettable powder or as certified reference material solutions . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRKFAJEBUWTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041913
Record name Etaconazole
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Molecular Weight

328.2 g/mol
Source PubChem
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CAS No.

60207-93-4
Record name Etaconazole
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Record name Etaconazole [BSI:ISO]
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Record name Etaconazole
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Record name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
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Record name ETACONAZOLE
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Foundational & Exploratory

Etaconazole: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole is a conazole fungicide known for its activity against a range of plant pathogenic fungi.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for antifungal susceptibility testing and a summary of its synthesis process are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is a member of the triazole class of fungicides.[1] Its chemical structure is characterized by a 1,3-dioxolane (B20135) ring substituted with a 2,4-dichlorophenyl group and a 1,2,4-triazol-1-ylmethyl group.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole[1]
CAS Number 60207-93-4[1][2][3][4][5]
Molecular Formula C₁₄H₁₅Cl₂N₃O₂[1][2][3][4][5][6][7][8]
SMILES CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl[1][2][7]
InChI InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3[1][2][4][5]
InChIKey DWRKFAJEBUWTQM-UHFFFAOYSA-N[1][2][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation and application. It is a colorless crystalline solid with low solubility in water but is soluble in several organic solvents.[9][10]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 328.19 g/mol [2][3][4][6][7]
Melting Point 75-93 °C[9][10][11]
Water Solubility 80 mg/L at 20 °C[12]
Solubility in Organic Solvents (g/kg at 20°C)
   Acetone300[9][10]
   Dichloromethane700[9][10]
   Methanol400[9][10]
   Isopropanol100[9][10]
   Toluene250[9][10]
Log P (Octanol-water partition coefficient) 3.1[12]
Vapor Pressure 0.031 mPa at 20 °C[12]

Mechanism of Action

This compound, like other azole antifungals, functions by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[13][14][15][16] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme.[13][15][16] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol.[13][15] The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[16]

Etaconazole_Mechanism_of_Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol_Biosynthesis Ergosterol_Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol_14a_demethylase Inhibits

Mechanism of action of this compound.

Synthesis

The commercial synthesis of this compound is a multi-step process.[12] It involves the reaction of 2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane with an ethylating agent. The synthesis requires careful control of reaction conditions to ensure the desired stereoisomer is produced, as the fungicidal activity is stereospecific.[12] The (2S,4R)-isomer has been reported to exhibit the highest fungicidal activity.[12]

Etaconazole_Synthesis_Workflow cluster_reactants Starting Materials Reactant_A 2-(2,4-dichlorophenyl)-2-bromoacetyl chloride Intermediate_1 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Reactant_A->Intermediate_1 Reaction with 1,2,4-Triazole Reactant_B 1,2,4-Triazole Reactant_B->Intermediate_1 Reactant_C 1,2-Butanediol Intermediate_2 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane Reactant_C->Intermediate_2 Intermediate_1->Intermediate_2 Ketalization with 1,2-Butanediol Etaconazole_Product This compound Intermediate_2->Etaconazole_Product Final Reaction Step

Simplified synthesis workflow for this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus, based on standard methodologies.[17]

1. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is observed.

  • Prepare a suspension of fungal spores or cells in sterile saline or a suitable buffer.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.[17]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[17] Growth can be assessed visually or by measuring the optical density using a microplate reader.

Safety Information

This compound is considered an obsolete fungicide in some regions and may have limited availability.[3][12] It is important to handle this compound with appropriate safety precautions in a laboratory setting. Users should consult the relevant Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a well-characterized triazole fungicide with a specific mechanism of action targeting ergosterol biosynthesis in fungi. This guide provides a detailed summary of its chemical and physical properties, a description of its synthesis, and a representative protocol for evaluating its antifungal activity. This information serves as a valuable resource for researchers and professionals in the fields of mycology, plant pathology, and drug discovery.

References

Etaconazole: A Comprehensive Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole, a conazole derivative, is a fungicide that has been utilized for the control of powdery mildew. Its mechanism of action, like other azole antifungals, involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a detailed overview of the synthesis and purification methods for this compound, intended to support research and development in the fields of medicinal chemistry and drug development. The document outlines a plausible synthetic pathway, purification protocols, and the biochemical context of its antifungal activity.

Synthesis of this compound

The synthesis of this compound, chemically known as 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole, is a multi-step process. While specific, detailed experimental protocols for this compound are not abundantly available in peer-reviewed literature, a plausible and chemically sound synthetic route can be constructed based on the synthesis of structurally related azole antifungals. The following protocol is a comprehensive representation of such a synthesis.

Synthetic Pathway Overview

The overall synthesis can be conceptualized as a convergent process, involving the preparation of a key dioxolane intermediate followed by its coupling with 1H-1,2,4-triazole.

Synthesis_Workflow A 2,4-Dichloroacetophenone B Bromination A->B Br2 C 2-Bromo-1-(2,4-dichlorophenyl)ethanone B->C D Ketalization with 1,2-Butanediol C->D 1,2-Butanediol, Acid catalyst E 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane (B13948366) D->E G Nucleophilic Substitution E->G F 1H-1,2,4-Triazole F->G Base H Crude this compound G->H I Purification H->I Recrystallization/Chromatography J Pure this compound I->J

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

This initial step involves the bromination of 2,4-dichloroacetophenone.

  • Materials: 2,4-dichloroacetophenone, Bromine, Chloroform (B151607) (or other suitable solvent).

  • Procedure:

    • Dissolve 2,4-dichloroacetophenone in a suitable solvent like chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid and remove excess bromine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Step 2: Synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane

This step involves the formation of the dioxolane ring through ketalization.

  • Materials: 2-Bromo-1-(2,4-dichlorophenyl)ethanone, 1,2-Butanediol, p-Toluenesulfonic acid (or other acid catalyst), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-bromo-1-(2,4-dichlorophenyl)ethanone, a slight excess of 1,2-butanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture, continuously removing the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dioxolane intermediate.

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the bromide with 1H-1,2,4-triazole.

  • Materials: 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane, 1H-1,2,4-triazole, Sodium hydride (or another suitable base), Dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

    • To this suspension, add a solution of 1H-1,2,4-triazole in DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for about 30 minutes to form the sodium salt of the triazole.

    • Cool the mixture again to 0 °C and add a solution of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane in DMF dropwise.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Quantitative Data
StepReactantsProductEstimated Yield (%)
1. Bromination2,4-Dichloroacetophenone, Bromine2-Bromo-1-(2,4-dichlorophenyl)ethanone85-95
2. Ketalization2-Bromo-1-(2,4-dichlorophenyl)ethanone, 1,2-Butanediol2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane70-85
3. Nucleophilic Substitution2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane, 1H-1,2,4-TriazoleThis compound60-80

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and stereoisomers. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For azole compounds, common recrystallization solvents include ethanol, methanol, isopropanol, ethyl acetate (B1210297), or mixtures such as ethyl acetate/hexane (B92381) or dichloromethane/hexane. The optimal solvent or solvent system for this compound would need to be determined experimentally.

  • General Protocol:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio of the solvents needs to be determined by thin-layer chromatography (TLC) to achieve good separation.

  • General Protocol:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Accumulation of toxic\n14α-methylated sterols Accumulation of toxic 14α-methylated sterols 14-demethylated intermediates->Accumulation of toxic\n14α-methylated sterols Ergosterol depletion Ergosterol depletion Ergosterol->Ergosterol depletion This compound This compound This compound->Inhibition Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Altered membrane fluidity\nand permeability Altered membrane fluidity and permeability Ergosterol depletion->Altered membrane fluidity\nand permeability Accumulation of toxic\n14α-methylated sterols->Altered membrane fluidity\nand permeability Disruption of membrane-bound\nenzyme function Disruption of membrane-bound enzyme function Altered membrane fluidity\nand permeability->Disruption of membrane-bound\nenzyme function Fungal growth inhibition Fungal growth inhibition Disruption of membrane-bound\nenzyme function->Fungal growth inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the membrane's composition and structure alters its fluidity and permeability, and impairs the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. The specificity of azole antifungals for the fungal CYP51 enzyme over its mammalian counterpart contributes to their therapeutic index.

etaconazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of etaconazole, a conazole fungicide. It details the compound's Chemical Abstracts Service (CAS) number and a wide range of synonyms for accurate identification in literature and databases. The guide summarizes key chemical and physical properties and delves into the well-established mechanism of action for conazole fungicides: the inhibition of sterol 14α-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. While specific quantitative efficacy data for the now-obsolete this compound is limited in publicly accessible literature, this guide presents representative data for analogous conazole compounds to illustrate the expected antifungal activity. Furthermore, it provides detailed, representative experimental protocols for assessing antifungal activity and target enzyme inhibition, based on standardized methodologies.

Chemical Identity

This compound is identified by the following CAS Registry Number and a variety of synonyms.

Identifier Type Identifier Citation
CAS Number 60207-93-4[1][2]
Synonyms benit[2]
cga64251[2]
ETACONAZOL[2]
Sonax[1][2]
Vangard[3]
1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-[1][4]
(+/-)-1-[2-(2,4-DICHLOROPHENYL)-4-ETHYL-1,3-DIOXOLAN-2-YL]-1H-1,2,4-TRIAZOLE

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Property Value Citation
Molecular Formula C14H15Cl2N3O2[1][2]
Molecular Weight 328.19 g/mol [2]
Appearance Colorless crystalline solid[2]
Melting Point 75-93 °C[2]
Water Solubility 0.08 g/kg at 20 °C[2][5]
Solubility in Organic Solvents (g/kg at 20 °C) Acetone: 300Dichloromethane: 700Methanol: 400Isopropanol: 100Toluene: 250[2][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the conazole class of fungicides, which act by inhibiting the fungal cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51).[3][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol (B1674476).[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[8][9][10]

The inhibition of sterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors.[8][9] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth and cell death.[8][10]

Signaling Pathway of this compound Action

Etaconazole_Mechanism This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Toxic_Sterols Accumulation of toxic 14α-methylated sterols Ergosterol_Precursor 14α-demethylated precursor CYP51->Ergosterol_Precursor Catalyzes CYP51->Toxic_Sterols Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Fungal_Growth Fungal Growth Inhibition Fungal_Membrane->Fungal_Growth Permits Toxic_Sterols->Fungal_Membrane Disrupts

Caption: Mechanism of action of this compound.

Antifungal Activity Data

While specific quantitative data for this compound is scarce due to its status as an obsolete fungicide, the following table presents representative Minimum Inhibitory Concentration (MIC) data for the structurally related and well-studied conazole antifungal, itraconazole (B105839), against various fungal pathogens. This data illustrates the expected spectrum and potency of conazole fungicides.

Fungal Species Itraconazole MIC Range (µg/mL) Citation
Aspergillus fumigatus0.014 - >16
Aspergillus flavus≤0.03 - 2
Aspergillus niger0.11 - >16
Candida albicans≤0.03 - >16
Candida glabrata≤0.03 - >16
Candida krusei0.06 - 2
Cryptococcus neoformans0.06 - 1

Note: MIC values can vary significantly between studies and isolates.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of conazole antifungals like this compound. These are based on established and standardized protocols.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plates. A typical concentration range for conazoles is 0.03 to 16 µg/mL.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Add the standardized fungal inoculum to each well, except for the negative control.

  • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species and its growth rate.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 620 nm).

Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Start Start Prepare_Drug Prepare serial dilutions of this compound in 96-well plate Start->Prepare_Drug Prepare_Inoculum Prepare standardized fungal inoculum Start->Prepare_Inoculum Inoculate Inoculate plate with fungal suspension Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read_Results Read results visually or with plate reader Incubate->Read_Results Determine_MIC Determine MIC (≥50% growth inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Sterol 14α-demethylase (CYP51) Inhibition Assay

This protocol describes a cell-free enzymatic assay to measure the direct inhibition of CYP51 by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP51.

Materials:

  • Recombinant human or fungal CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution

  • System for product analysis (e.g., HPLC or GC-MS)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, CYP51, and CPR.

  • Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture for a defined period.

  • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a strong solvent like acetonitrile (B52724) or by heat inactivation).

  • Extract the sterols from the reaction mixture.

  • Analyze the levels of the 14α-demethylated product and remaining lanosterol using HPLC or GC-MS.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship in CYP51 Inhibition Assay

CYP51_Inhibition_Assay Input Inputs: - Recombinant CYP51 - Lanosterol (Substrate) - NADPH - this compound (Inhibitor) Reaction Enzymatic Reaction (Incubation) Input->Reaction Analysis Product Analysis (HPLC / GC-MS) Reaction->Analysis Calculation Calculation of % Inhibition Analysis->Calculation Output Output: IC50 Value Calculation->Output

Caption: Logical flow of a CYP51 inhibition assay.

Conclusion

This compound is a conazole fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis in fungi. While it is now considered an obsolete compound with limited publicly available, specific experimental data, its chemical identity and biological mode of action are well-characterized within the broader class of conazole antifungals. The representative data and standardized protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the study of conazole antifungals and the development of new antifungal agents.

References

Etaconazole's Mode of Action as a Fungicide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole is a triazole fungicide that exhibits broad-spectrum activity against a variety of fungal pathogens. Its primary mode of action lies in the disruption of fungal cell membrane integrity through the specific inhibition of the ergosterol (B1671047) biosynthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's fungicidal activity, supported by experimental methodologies and quantitative data. The guide is intended for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of this fungicide's core functions.

Introduction

This compound is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of sterol biosynthesis inhibitors (SBIs). First introduced in the late 1970s, it has been utilized in agriculture to control a range of fungal diseases. The selective toxicity of this compound and other azole antifungals stems from their high affinity for a fungal-specific enzyme, making them effective against fungal pathogens with minimal impact on host organisms. This document delineates the biochemical pathway targeted by this compound, details the experimental protocols used to elucidate its mechanism, and presents available quantitative data on its efficacy.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The inhibitory action of this compound on CYP51 disrupts the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway. Specifically, the triazole moiety of this compound binds to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the oxidative removal of the 14α-methyl group from lanosterol.

The inhibition of 14α-demethylation leads to two significant downstream consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and the function of membrane-associated enzymes.

The combined effect of ergosterol depletion and the accumulation of toxic intermediates ultimately leads to the inhibition of fungal growth and, at sufficient concentrations, cell death.

Caption: Figure 1: Ergosterol biosynthesis pathway and the site of this compound inhibition.

Quantitative Data on Antifungal Efficacy

Fungal SpeciesParameterValue (µg/mL)Reference/Context
Ustilago maydis--Interferes with ergosterol biosynthesis by inhibiting C-14 demethylation.[1]
Candida albicansMIC≤ 0.20In micro-broth dilution method using synthetic amino acid medium.
Aspergillus fumigatusMIC≤ 5Using the agar (B569324) dilution method on casitone agar.
Penicillium digitatum--Known to be effective against this citrus post-harvest pathogen.

Note: The provided values are indicative of this compound's activity. Direct comparisons between studies should be made with caution due to variations in experimental methodologies. For many azole antifungals, MIC₅₀ and MIC₉₀ values are used to represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

The elucidation of this compound's mode of action relies on a series of well-established experimental protocols. These assays are designed to identify the target enzyme, quantify the inhibitory effect, and analyze the resulting changes in the fungal cell.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Methodology: Broth Microdilution Method (Adapted from CLSI guidelines)

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final inoculum concentration.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density at a specific wavelength.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., on PDA) Inoculum_Prep Inoculum Preparation (Standardized Suspension) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Etaconazole_Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Etaconazole_Stock->Serial_Dilution Enzyme_Assay CYP51 Inhibition Assay Etaconazole_Stock->Enzyme_Assay Serial_Dilution->Inoculation Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Sterol_Analysis Sterol Analysis (GC-MS) Incubation->Sterol_Analysis caption Figure 2: Experimental workflow for determining this compound's mode of action.

Caption: Figure 2: Experimental workflow for determining this compound's mode of action.

Sterol Profile Analysis

Objective: To analyze the changes in the sterol composition of fungal cells treated with this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Fungal Culture and Treatment: Fungi are grown in a liquid medium in the presence and absence (control) of a sub-lethal concentration of this compound.

  • Lipid Extraction: Fungal mycelia or cells are harvested, washed, and subjected to saponification using alcoholic potassium hydroxide (B78521) to release the sterols from cellular lipids.

  • Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include the sterols, are extracted with an organic solvent such as n-hexane or petroleum ether.

  • Derivatization: The extracted sterols are derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times on the GC column and identified by their characteristic mass fragmentation patterns.

  • Data Analysis: The relative abundance of ergosterol and any accumulated precursor sterols (e.g., lanosterol) in the treated and control samples are compared to demonstrate the inhibitory effect of this compound on the ergosterol biosynthesis pathway.

CYP51 Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound on the lanosterol 14α-demethylase (CYP51) enzyme.

Methodology: In Vitro Reconstituted Enzyme System

  • Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR), are expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.

  • Assay Setup: The reaction mixture contains the purified CYP51 and CPR, a source of reducing equivalents (NADPH), and a buffer system.

  • Inhibition Study: Varying concentrations of this compound (or a vehicle control) are pre-incubated with the enzyme mixture.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate (lanosterol). After a specific incubation period at a controlled temperature, the reaction is stopped, often by the addition of a strong acid or organic solvent.

  • Product Quantification: The sterols are extracted, and the amount of the demethylated product formed is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or GC-MS.

  • IC₅₀ Determination: The percentage of enzyme inhibition is calculated for each this compound concentration relative to the control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship of Inhibitory Action

The fungicidal effect of this compound is a direct consequence of a cascade of events initiated by the specific inhibition of the CYP51 enzyme. This logical relationship can be visualized as a series of cause-and-effect steps.

Logical_Relationship This compound This compound Application Binding Binding to Heme Iron in CYP51 Active Site This compound->Binding Inhibition Inhibition of 14α-demethylation Binding->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Accumulation Accumulation of Toxic 14α-methylated Sterols Inhibition->Accumulation Membrane_Disruption Disruption of Cell Membrane Structure and Function Depletion->Membrane_Disruption Accumulation->Membrane_Disruption Growth_Inhibition Inhibition of Fungal Growth and Proliferation Membrane_Disruption->Growth_Inhibition caption Figure 3: Logical flow of this compound's inhibitory action.

Caption: Figure 3: Logical flow of this compound's inhibitory action.

Conclusion

This compound's mode of action as a fungicide is a well-defined process centered on the inhibition of ergosterol biosynthesis. By targeting the lanosterol 14α-demethylase (CYP51) enzyme, this compound effectively disrupts the integrity and function of the fungal cell membrane, leading to the cessation of growth and eventual cell death. The experimental protocols detailed in this guide provide a robust framework for the continued study of this compound and the development of new antifungal agents that target this critical pathway. A deeper understanding of these mechanisms is paramount for managing fungicide resistance and for the rational design of novel, more effective fungal control strategies.

References

Etaconazole and the Inhibition of Fungal Sterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Etaconazole is a triazole-based fungicide that exerts its antifungal activity by disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's mode of action, focusing on its primary target, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). It details the downstream consequences of this inhibition, presents quantitative data on its efficacy, and outlines key experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development engaged in the field of mycology and antifungal agent research.

Introduction

Fungal pathogens pose a significant threat to agriculture and human health. The development of effective antifungal agents is crucial for managing these threats. A key vulnerability in fungi is the ergosterol biosynthesis pathway, as ergosterol is a vital sterol that maintains the integrity, fluidity, and function of the fungal plasma membrane.[1][2] Unlike fungi, mammalian cells utilize cholesterol in their membranes, making the ergosterol pathway an ideal target for selective antifungal drugs.[1]

Azole antifungals are a major class of drugs that target this pathway.[3] this compound, a member of the triazole subclass, is a potent inhibitor of ergosterol biosynthesis. Its mechanism of action involves the specific inhibition of a key enzyme, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane and inhibits fungal growth.[4][5]

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step process involving more than 20 different enzymes.[1] The pathway begins with the synthesis of squalene (B77637) from acetyl-CoA, a common precursor in steroidogenesis. Squalene is then cyclized to form lanosterol, the first sterol intermediate. From lanosterol, a series of enzymatic reactions, including demethylations, desaturations, and reductions, lead to the final product, ergosterol.[6]

A critical step in this "late pathway" is the removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[5][7][8] This enzyme is the primary target for all azole antifungal agents, including this compound.

Ergosterol_Pathway cluster_enzymes AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol (14α-methylated sterol) Squalene->Lanosterol Squalene->Lanosterol Erg1 Intermediates Further Intermediates Lanosterol->Intermediates Lanosterol->Intermediates Erg11p / CYP51 Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound (Azole Antifungal) Erg11 Erg11p / CYP51 (Lanosterol 14α-demethylase) This compound->Erg11 Erg1 Erg1 (Squalene epoxidase)

Figure 1. Simplified Ergosterol Biosynthesis Pathway and this compound's Target.

Mechanism of Action of this compound

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for this compound is the potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[4] This enzyme is a member of the cytochrome P450 superfamily.[9] this compound, like other azoles, contains a nitrogen atom in its five-membered azole ring which binds to the heme iron atom in the active site of the CYP51 enzyme.[8] This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the crucial C-14 demethylation step. This inhibition is highly specific to the fungal enzyme, which contributes to the selective toxicity of azole antifungals.[10]

Consequences of Inhibition

The inhibition of CYP51 by this compound has two major downstream consequences for the fungal cell:

  • Ergosterol Depletion: The blockade of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The lack of this critical sterol disrupts the physical properties of the cell membrane, increasing its permeability and impairing the function of membrane-bound proteins essential for nutrient transport and cell signaling.[5][11]

  • Accumulation of Toxic Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5] These methylated sterols are abnormally shaped and, when incorporated into the fungal membrane in place of ergosterol, they disrupt the membrane's structure, leading to increased stress, altered fluidity, and eventual cell lysis.[2][11]

Consequences_of_Inhibition Start This compound Administration Inhibition Inhibition of Lanosterol 14α-demethylase (CYP51) Start->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Accumulation Accumulation of Toxic 14α-methylated Sterols Inhibition->Accumulation MembraneStress Altered Membrane Structure & Fluidity Depletion->MembraneStress Accumulation->MembraneStress Permeability Increased Membrane Permeability MembraneStress->Permeability EnzymeDysfunction Dysfunction of Membrane-Bound Enzymes MembraneStress->EnzymeDysfunction EndResult Inhibition of Fungal Growth & Cell Death (Lysis) Permeability->EndResult EnzymeDysfunction->EndResult MIC_Workflow A 1. Prepare Fungal Inoculum Suspension C 3. Inoculate Wells with Fungal Suspension A->C B 2. Perform Serial Dilution of this compound in 96-Well Plate B->C D 4. Incubate Plate (35°C, 48-72h) C->D E 5. Visually Read Plate for Growth Inhibition D->E F 6. Determine MIC (Lowest Concentration with No Visible Growth) E->F Sterol_Analysis_Workflow A 1. Culture Fungus +/- this compound & Harvest Mycelia B 2. Saponify Cells (Alkaline Hydrolysis with KOH) A->B C 3. Extract Non-saponifiable Lipids (e.g., with n-heptane) B->C D 4. Evaporate Solvent Under Nitrogen Stream C->D E 5. Analyze Sterol Profile (GC-MS or HPLC) D->E F 6. Quantify Ergosterol and Accumulated Precursors E->F

References

Chiral Isomers of Etaconazole: A Technical Guide to Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of individual etaconazole chiral isomers. Therefore, this guide utilizes data from the closely related and well-studied azole antifungals, itraconazole (B105839) and ketoconazole (B1673606), as representative examples to illustrate the principles of stereoisomerism and its impact on antifungal efficacy. The experimental protocols and conceptual diagrams are broadly applicable to the study of chiral azole fungicides, including this compound.

Introduction: The Significance of Chirality in Azole Antifungals

This compound is a member of the conazole class of fungicides, which are widely used in agriculture and medicine to combat fungal infections.[1] Like many pharmaceuticals and agrochemicals, this compound possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers, and potentially as diastereomers if more than one chiral center is present. This stereoisomerism is a critical factor in the biological activity of these compounds.

The differential interaction of stereoisomers with chiral biological targets, such as enzymes and receptors, often leads to significant differences in their desired efficacy (e.g., fungicidal activity) and off-target effects. One enantiomer may be significantly more active than the other, while the less active or inactive enantiomer might contribute to metabolic burden or toxicity. Consequently, the separation and independent biological evaluation of stereoisomers are crucial for the development of safer and more effective antifungal agents.

This technical guide provides an in-depth overview of the core concepts related to the chiral isomers of azole antifungals, using itraconazole and ketoconazole as illustrative models due to the availability of detailed research. It covers their differential biological activities, the experimental protocols for their separation and evaluation, and the underlying biochemical pathways.

Chiral Isomers of Azole Antifungals: The Case of Itraconazole

Itraconazole, a triazole antifungal, serves as an excellent model to understand the structural complexity arising from multiple chiral centers. It possesses three chiral centers, giving rise to a total of eight stereoisomers (four pairs of enantiomers).[2][3] The commercial formulation of itraconazole is a 1:1:1:1 racemic mixture of four cis-diastereomers.[2] The cis and trans designations refer to the relative orientation of the substituents on the dioxolane ring.[2]

The absolute stereochemistry of each isomer plays a profound role in its biological activity. The separation and characterization of all eight stereoisomers of itraconazole have been achieved, allowing for a detailed investigation of their individual contributions to the overall antifungal and other biological effects of the racemic mixture.[2]

Biological Activity of Azole Stereoisomers

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[2] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

Stereoselectivity in Antifungal Activity

Research on itraconazole and ketoconazole has demonstrated significant differences in the antifungal potency of their respective stereoisomers.

For itraconazole , the antifungal activity is highly influenced by the stereochemistry of the molecule.[2] A study evaluating all eight stereoisomers against five different fungal strains revealed that the potency could differ by up to 32-fold between isomers within a single strain.[2] Interestingly, for four out of the five strains tested, two of the trans isomers were the least potent by a significant margin.[2]

The following table summarizes the minimum inhibitory concentration (MIC) values for the four cis-stereoisomers of itraconazole against various fungal pathogens.

Fungal StrainItraconazole Isomer (cis)MIC (µg/mL)Reference
Candida albicans(+)-2R,4S,2′R0.125[2]
(+)-2R,4S,2′S0.125[2]
(−)-2S,4R,2′S0.125[2]
(−)-2S,4R,2′R0.125[2]
Aspergillus fumigatus(+)-2R,4S,2′R0.25[2]
(+)-2R,4S,2′S0.25[2]
(−)-2S,4R,2′S0.25[2]
(−)-2S,4R,2′R0.25[2]
Cryptococcus neoformans(+)-2R,4S,2′R0.06[2]
(+)-2R,4S,2′S0.06[2]
(−)-2S,4R,2′S0.06[2]
(−)-2S,4R,2′R0.06[2]

Data presented is illustrative and compiled from published research. Specific values can vary based on experimental conditions.

In the case of ketoconazole , large differences in selectivity among its four stereoisomers were observed for the inhibition of cytochrome P-450 enzymes involved in steroid biosynthesis.[4] The cis-(2S,4R) isomer was found to be the most effective against rat lanosterol 14α-demethylase.[4]

Experimental Protocols

The evaluation of the biological activity of chiral isomers requires robust experimental methods for their separation and for conducting antifungal susceptibility testing.

Chiral Separation of Azole Enantiomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the enantioseparation of azole fungicides. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent enantiorecognition capabilities for these compounds.

Detailed Methodology for Chiral HPLC Separation (Representative Protocol):

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Stationary Phase: A Chiralcel OD-H or a similar polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is often effective.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol, is used. The ratio is optimized to achieve the best separation (e.g., n-hexane:2-propanol 90:10 v/v). For basic compounds, a small amount of an amine modifier like diethylamine (B46881) (DEA) may be added to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 260 nm (or as appropriate for the specific azole)

    • Injection Volume: 10 µL

  • Sample Preparation: The racemic mixture of the azole is dissolved in the mobile phase or a compatible solvent.

  • Data Analysis: The retention times of the individual enantiomers are determined, and the resolution between the peaks is calculated to assess the quality of the separation.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_mixture Racemic Azole Mixture dissolution Dissolve in Mobile Phase racemic_mixture->dissolution autosampler Autosampler Injection dissolution->autosampler Prepared Sample csp_column Chiral Stationary Phase Column autosampler->csp_column uv_detector UV Detector csp_column->uv_detector chromatogram Chromatogram Generation uv_detector->chromatogram Signal peak_integration Peak Integration & Resolution Calculation chromatogram->peak_integration separated_enantiomers separated_enantiomers peak_integration->separated_enantiomers Quantified Enantiomers

Workflow for Chiral HPLC Separation of Azole Enantiomers.
Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this methodology.

Detailed Methodology for Brooth Microdilution Assay (CLSI Guideline Summary):

  • Media Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is commonly used.

  • Antifungal Stock Solution: A stock solution of the purified enantiomer is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the antifungal agent are prepared in 96-well microtiter plates.

  • Inoculum Preparation: The fungal isolate is cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or using a spectrophotometer.

G cluster_setup Assay Setup cluster_incubation Incubation & Reading cluster_result Result antifungal_prep Prepare Serial Dilutions of Enantiomer inoculation Inoculate Microtiter Plate antifungal_prep->inoculation inoculum_prep Prepare Standardized Fungal Inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic_determination Determine Minimum Inhibitory Concentration (MIC) reading->mic_determination final_mic final_mic mic_determination->final_mic MIC Value

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound and other azoles is a direct consequence of their interference with the ergosterol biosynthesis pathway in fungi. The following diagram illustrates this pathway and the specific point of inhibition by azole antifungals.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane lanosterol_demethylase->ergosterol Demethylation azole This compound & other Azoles azole->lanosterol_demethylase Inhibits

Ergosterol Biosynthesis Pathway and Site of Azole Inhibition.

Conclusion

The chirality of azole antifungals is a determining factor in their biological activity. As demonstrated by studies on itraconazole and ketoconazole, individual stereoisomers can exhibit vastly different potencies. This underscores the importance of stereoselective synthesis or chiral separation and the individual evaluation of isomers in the development of new and improved antifungal agents.

While specific quantitative data for this compound isomers remain to be published, the principles and methodologies outlined in this guide provide a robust framework for such investigations. Future research focused on the stereoselective biological activity of this compound is warranted to fully characterize its potential and optimize its application in controlling fungal pathogens. Such studies will contribute to the development of more effective and safer agricultural and pharmaceutical products.

References

An In-depth Technical Guide to the Discovery and Developmental History of Etaconazole

Author: BenchChem Technical Support Team. Date: December 2025

An Obsolete Triazole Fungicide with a Chiral Secret

Abstract

Etaconazole (also known by its developmental code CGA 64251) is a triazole fungicide developed for the control of powdery mildew and other fungal pathogens in agriculture.[1][2] As a member of the conazole class of fungicides, its mechanism of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway essential for fungal cell membrane integrity.[1][3] Though now considered obsolete, the developmental history of this compound provides valuable insights into the structure-activity relationships of triazole fungicides, particularly concerning stereoisomerism. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and developmental milestones of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

The development of azole antifungals marked a significant advancement in the management of fungal diseases in both medicine and agriculture. This compound emerged from this era of research as a potent inhibitor of fungal growth. It is chemically identified as 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole.[1] While its commercial use has ceased, the scientific investigations surrounding its development, particularly the differential activity of its stereoisomers, remain relevant to the ongoing design and discovery of new antifungal agents.

Developmental History

Chemical Synthesis

The synthesis of this compound involves a multi-step process centered on the formation of the substituted dioxolane ring and its subsequent linkage to the 1,2,4-triazole (B32235) moiety.[2]

General Synthetic Pathway:

A common route for the synthesis of this compound and related triazole antifungals involves the following key steps:

  • Formation of a phenacyl bromide derivative: This typically starts with a Friedel-Crafts acylation of a substituted benzene, in this case, 1,3-dichlorobenzene.

  • Ketalization: The resulting ketone undergoes an acid-catalyzed reaction with a suitable diol to form the 1,3-dioxolane (B20135) ring. For this compound, this would involve a reaction with 1,2-butanediol (B146104) to introduce the ethyl group at the 4-position of the dioxolane ring.

  • Introduction of the triazole moiety: The final key step is the nucleophilic substitution of a leaving group on the dioxolane intermediate with 1,2,4-triazole.

This synthesis results in a mixture of stereoisomers due to the two chiral centers in the dioxolane ring.[2]

Stereoisomers of this compound

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. The fungicidal activity of these isomers has been shown to be significantly different. Research has demonstrated that the (2S,4R)-isomer exhibits the highest fungicidal activity, while the (2R,4R)-isomer is the least active.[2] This highlights the critical importance of stereochemistry in the interaction of this compound with its target enzyme.

Mechanism of Action

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the formation and function of fungal cell membranes.[3][5]

Inhibition of Sterol 14α-Demethylase

The primary molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51). This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or other sterol precursors.[1][3]

Signaling Pathway Diagram

Etaconazole_Mechanism_of_Action cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Consequences Cellular Consequences Lanosterol Lanosterol Intermediate 14α-methyl sterol intermediates Lanosterol->Intermediate Multiple enzymatic steps This compound This compound Ergosterol Ergosterol Intermediate->Ergosterol Sterol 14α-demethylase (CYP51) Accumulation Accumulation of toxic 14α-methyl sterols Intermediate->Accumulation Disruption Disruption of cell membrane integrity and function Ergosterol->Disruption Depletion of Ergosterol This compound->Inhibition InhibitionGrowth Inhibition of fungal growth Disruption->InhibitionGrowth

Figure 1. Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

A common method to assess the inhibition of ergosterol biosynthesis is through the analysis of sterol composition in fungal cells after treatment with the test compound.

Objective: To determine the effect of this compound on the sterol profile of a susceptible fungus (e.g., Candida albicans or Ustilago maydis).

Materials:

  • Fungal culture in a suitable broth medium (e.g., RPMI-1640).

  • This compound stock solution (in a suitable solvent like DMSO).

  • Saponification reagent (e.g., 20% KOH in 60% ethanol).

  • Heptane (B126788) for extraction.

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Fungal Culture Preparation: Grow the fungal culture to the mid-logarithmic phase.

  • Treatment: Inoculate fresh broth medium with the fungal culture and add this compound at various concentrations. Include a solvent control (DMSO without this compound).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

  • Saponification: Resuspend the cell pellet in the saponification reagent and heat at 80-85°C for 1-2 hours to hydrolyze cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing sterols) by adding water and heptane, followed by vigorous vortexing. Collect the heptane layer.

  • Analysis:

    • Spectrophotometric Method: Scan the heptane extract from 230 to 300 nm. The presence of ergosterol and its precursors can be identified by a characteristic four-peaked curve. The absence or reduction of the ergosterol peaks and the appearance of a peak around 242 nm (indicative of 14α-methyl sterol accumulation) demonstrate the inhibitory effect.

    • HPLC Analysis: For a more detailed quantitative analysis, evaporate the heptane extract to dryness, resuspend in a suitable solvent, and inject it into an HPLC system equipped with a C18 column. Sterols are then separated and quantified by comparing their retention times and peak areas to those of known standards.

Antifungal Activity

This compound exhibits broad-spectrum activity against various fungal pathogens. While extensive quantitative data from its early development is not widely published, its efficacy as a fungicide, particularly against powdery mildew, is documented.[1]

Table 1: General Antifungal Spectrum of this compound
Fungal GroupActivity
Ascomycetes (e.g., Powdery Mildews)High
Basidiomycetes (e.g., Rusts)Moderate to High
Deuteromycetes (Fungi Imperfecti)Variable

Note: This table represents a qualitative summary based on the known spectrum of triazole fungicides and the documented use of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Objective: To determine the MIC of this compound against a panel of fungal isolates.

Materials:

  • Fungal isolates.

  • Standardized broth medium (e.g., RPMI-1640 with MOPS buffer).

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27 for yeasts or M38 for molds).

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the microtiter plates using the broth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Preclinical and Clinical Development

Information in the public domain regarding the preclinical pharmacokinetics and clinical trials of this compound is limited.

Preclinical Pharmacokinetics
Clinical Trials

PubChem lists this compound as having reached Phase I in clinical trials.[1] This phase of clinical development typically focuses on assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of a drug in a small group of healthy volunteers or patients. The specific indication for which this compound was evaluated in these trials and the outcomes are not publicly documented.

Conclusion

This compound represents an early development in the important class of triazole antifungals. Its history underscores the established and effective mechanism of inhibiting ergosterol biosynthesis. While it has been supplanted by newer agents and is now considered obsolete, the study of its structure-activity relationships, particularly the differential fungicidal activity of its stereoisomers, provides enduring lessons for the rational design of new and more potent antifungal drugs. The lack of extensive publicly available data from its later stages of development highlights the challenges in retrospectively constructing a complete history of older agrochemicals and potential drug candidates.

References

Etaconazole Solubility: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Etaconazole in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a conazole fungicide, recognized for its role as a potent inhibitor of sterol 14α-demethylase in fungi. Understanding its solubility in various laboratory solvents is fundamental for a wide range of applications, including analytical standard preparation, formulation development, and in vitro biological assays. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Core Data: this compound Solubility

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the isomeric form of the compound.

SolventSolubility (g/L) at 20°CReference
Water0.08[1]
Acetone300[1]
Dichloromethane700[1]
Methanol400[1]
Isopropanol100[1]
Toluene250[1]
Acetonitrile (B52724)Data not available
Dimethyl Sulfoxide (DMSO)Data not available
Dimethylformamide (DMF)Data not available*

*While specific quantitative data for acetonitrile, DMSO, and DMF were not found in the reviewed literature, it is anticipated that this compound, like other structurally similar conazole antifungals, will exhibit good solubility in these polar aprotic solvents. Experimental determination is recommended for precise quantification.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol for determining the solubility of this compound in a laboratory solvent.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Solvent of interest (e.g., ethanol, HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

3. Analytical Method Example (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

  • Column Temperature: 30 °C

Visualization of this compound's Mechanism of Action

This compound functions by inhibiting the ergosterol (B1671047) biosynthesis pathway in fungi, a critical process for maintaining the integrity of the fungal cell membrane. The following diagram, generated using Graphviz, illustrates the key steps in this pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Sterol Synthesis) cluster_inhibition Site of this compound Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol (B1674476) Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate 14α-demethylase (Erg11p) ... ... 14-demethylated intermediate->... This compound This compound This compound->14-demethylated intermediate Inhibition Ergosterol Ergosterol ...->Ergosterol

Ergosterol Biosynthesis Pathway Inhibition by this compound.

The diagram above illustrates the conversion of lanosterol to ergosterol, a crucial step catalyzed by the enzyme 14α-demethylase. This compound specifically inhibits this enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane.

References

etaconazole molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for Etaconazole, a conazole fungicide. The information is presented to support research and development activities.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures, including dosage calculations, structural analysis, and spectroscopic studies.

PropertyValueReference
Molecular Formula C₁₄H₁₅Cl₂N₃O₂[1][2][3]
Molecular Weight 328.2 g/mol [1]
Exact Mass 327.0541321 Da[1][3]
CAS Registry Number 60207-93-4[2][4]

This compound is a member of the dioxolane class of compounds. Specifically, it is a 1,3-dioxolane (B20135) substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups, and at position 4 by an ethyl group[1]. It was developed as a fungicide to control powdery mildew on various crops[1].

References

Etaconazole: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole is a triazole fungicide that has been utilized in agriculture for the control of a broad spectrum of fungal diseases. Its efficacy is attributed to the inhibition of sterol 14α-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. A thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals to inform formulation development, environmental fate assessment, and toxicological studies. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some discrepancies exist in the reported values across different literature sources, particularly for the melting point. These variations may arise from differences in the purity of the substance tested or the experimental methodologies employed.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1][2]
Chemical Formula C₁₄H₁₅Cl₂N₃O₂[3][4][5][6]
Molecular Weight 328.19 g/mol [2][3][4][6]
CAS Number 60207-93-4[1][3]
Appearance Colorless crystals or white to slightly yellowish powder[4][7]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 75-93 °C[5][8][9]
171-172 °C[10]
122 °C (Nitrate Salt)[7][10]
Boiling Point 470.2 °C (Predicted)[10]
Density 1.43 g/cm³[5]
Vapor Pressure 0.031 mPa (at 20 °C)[11]
pKa 2.94 (Predicted)[10]
Log P (Octanol-Water Partition Coefficient) 3.1 - 3.26[5][11]

Table 3: Solubility of this compound

SolventSolubility (at 20 °C)Source(s)
Water 80 mg/L[11]
Acetone 300 g/kg[9][10]
Dichloromethane 700 g/kg[9][10]
Methanol 400 g/kg[9][10]
Isopropanol 100 g/kg[9][10]
Toluene 250 g/kg[9][10]
Hexane 7.5 g/kg[11]

Experimental Protocols

The determination of the physical and chemical properties of a substance like this compound requires standardized and validated experimental methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of the relevant OECD guidelines for determining the key properties of this compound.

Melting Point Determination (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs.

  • Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperature at which the substance is observed to melt is recorded.

  • Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed through the microscope, and the temperature is recorded.

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference. A peak in the DSC or DTA curve indicates the melting point.

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the water solubility of a substance.

  • Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved solid.

  • Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

Vapor Pressure (OECD Guideline 104)

This guideline provides various methods for determining the vapor pressure of a substance, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

  • Dynamic Method (Isoteniscope): The substance is heated in a bulb connected to a manometer. The external pressure is then adjusted until the boiling point of the substance at that pressure is reached.

  • Static Method: A known amount of the substance is introduced into an evacuated, thermostatted vessel of a known volume. The pressure exerted by the vapor is measured directly.

  • Gas Saturation Method: A stream of inert gas is passed through or over the surface of the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (Kow or Log P) is a measure of a substance's lipophilicity.

  • Shake Flask Method (OECD 107): A solution of the substance in n-octanol and water is shaken in a vessel until equilibrium is reached. The concentrations of the substance in both phases are then measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

  • HPLC Method (OECD 117): This method estimates the Log P value based on the retention time of the substance on a reversed-phase high-performance liquid chromatography (HPLC) column. A calibration curve is generated using reference compounds with known Log P values.

  • Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic substances. The n-octanol and water phases are stirred slowly to avoid the formation of micro-emulsions, allowing for a more accurate determination of the partition coefficient.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound, like other azole antifungals, exerts its fungicidal activity by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. The primary target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Sterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation CYP51->Ergosterol Demethylation This compound This compound This compound->CYP51 Inhibition Shake_Flask_Workflow start Start prep_solvents Prepare Water-Saturated n-Octanol and Octanol-Saturated Water start->prep_solvents prep_this compound Prepare Stock Solution of this compound in n-Octanol start->prep_this compound add_to_flask Add Known Volumes of Saturated Solvents and This compound Stock to Flask prep_solvents->add_to_flask prep_this compound->add_to_flask shake Shake Flask to Establish Equilibrium add_to_flask->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Aqueous and n-Octanol Phases centrifuge->sample analyze Analyze this compound Concentration in Each Phase (e.g., by HPLC) sample->analyze calculate Calculate Partition Coefficient (Kow) analyze->calculate end End calculate->end

References

Etaconazole as a Sterol 14α-Demethylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole is a triazole fungicide that effectively controls a broad spectrum of fungal pathogens by specifically inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway. By disrupting this pathway, this compound compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Sterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that is essential for the biosynthesis of ergosterol in fungi. Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The inhibition of CYP51 by azole antifungals, such as this compound, is a well-established and effective strategy for controlling fungal growth. This guide focuses on the specific role of this compound as a CYP51 inhibitor, providing technical details for researchers in mycology, drug development, and agricultural science.

Mechanism of Action

This compound, as a triazole antifungal, inhibits the C-14 demethylation of sterol precursors in the ergosterol biosynthesis pathway. The nitrogen atom (N-4) in the triazole ring of this compound binds to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol (B1674476) or eburicol, from accessing the active site, thereby blocking the demethylation process.

The inhibition of CYP51 by this compound leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components.

  • Accumulation of Toxic 14α-methylated Sterols: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors. In the fungus Ustilago maydis, treatment with this compound has been shown to cause the accumulation of 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol[1][2]. These abnormal sterols can be incorporated into the fungal membrane, further disrupting its integrity and function.

Quantitative Data

Azole AntifungalFungal SpeciesTarget EnzymeIC50 (µM)Kd (nM)Reference
Ketoconazole Candida albicansCYP510.043-[3]
Itraconazole Candida albicansCYP51~0.0076-[3]
Fluconazole Candida albicansCYP51~0.03-[3]
Tebuconazole Ustilago maydisCYP51One-to-one sensitivity-[4]
Triadimenol Ustilago maydisCYP51One-to-one sensitivity-[4]

Table 1: Inhibitory Activity of Various Azole Antifungals against Fungal CYP51.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound as a CYP51 inhibitor.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Materials:

  • Fungal isolate

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).

  • Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentrations should span a range appropriate to determine the MIC. Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

CYP51 Enzyme Inhibition Assay (Reconstituted System)

This assay directly measures the inhibitory effect of this compound on the activity of purified fungal CYP51.

Materials:

  • Purified recombinant fungal CYP51

  • Purified recombinant NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • This compound stock solution (in DMSO)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • HPLC or GC-MS system for product analysis

Procedure:

  • Reconstitution: Prepare a reaction mixture containing the reaction buffer, phospholipid vesicles, purified CYP51, and CPR. Incubate to allow for the incorporation of the enzymes into the lipid environment.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound or DMSO (vehicle control) to the reconstituted enzyme system. Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate, lanosterol, to the mixture. Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base or an organic solvent. Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Evaporate the organic solvent and analyze the sterol composition by HPLC or GC-MS to quantify the amount of product formed (14-demethylated lanosterol).

  • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of CYP51 activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fungal Sterol Profile Analysis (GC-MS)

This protocol allows for the analysis of changes in the fungal sterol composition following treatment with this compound, confirming the in-cell mechanism of action.

Materials:

  • Fungal culture

  • This compound

  • Saponification solution (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Fungal Culture and Treatment: Grow the fungal species in a liquid medium to the mid-logarithmic phase. Treat the culture with a sub-lethal concentration of this compound for a defined period. Maintain an untreated culture as a control.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash them, and then resuspend the cell pellet in the saponification solution. Heat the mixture to release the sterols from cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) into an organic solvent.

  • Derivatization: Evaporate the organic solvent and derivatize the sterol extracts to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Separate the different sterols based on their retention times and identify them based on their mass spectra by comparison to known standards and library data.

  • Data Analysis: Quantify the relative amounts of ergosterol, lanosterol, and any accumulated 14α-methylated sterols in both the this compound-treated and control samples. A decrease in ergosterol and an increase in 14α-methylated sterols in the treated sample confirms the inhibition of CYP51.

Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway and Inhibition by this compound

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates 14-demethylated Intermediates Ergosterol Ergosterol Intermediates->Ergosterol ...multiple steps... AccumulatedSterols Accumulation of 14α-methylated sterols CYP51->Intermediates Demethylation CYP51->AccumulatedSterols This compound This compound This compound->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Determining this compound IC50 against CYP51

CYP51_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_enzyme Prepare Reconstituted CYP51/CPR System pre_incubation Pre-incubate Enzyme with this compound prep_enzyme->pre_incubation prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->pre_incubation prep_substrate Prepare Substrate (Lanosterol) Solution reaction_initiation Initiate Reaction with Substrate & NADPH prep_substrate->reaction_initiation prep_cofactor Prepare Cofactor (NADPH) Solution prep_cofactor->reaction_initiation pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation termination Terminate Reaction & Extract Sterols incubation->termination hplc_gcms Quantify Product by HPLC or GC-MS termination->hplc_gcms calc_inhibition Calculate % Inhibition for each concentration hplc_gcms->calc_inhibition plot_curve Plot % Inhibition vs. [this compound] calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro CYP51 enzyme inhibition assay.

Conclusion

This compound is a potent inhibitor of fungal sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Its mechanism of action involves the direct binding to the CYP51 enzyme, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in the cessation of fungal growth. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CYP51 inhibitors, which are crucial for the development of new and effective antifungal therapies and crop protection agents.

References

Preliminary Toxicological Profile of Etaconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to its status as an obsolete fungicide, publicly available toxicological data for etaconazole is limited. This guide summarizes the available information on this compound and supplements it with data from structurally and mechanistically similar triazole fungicides to provide a comprehensive preliminary assessment. Data not specific to this compound is clearly indicated.

Executive Summary

This compound is a triazole fungicide that functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1] This mode of action is common to all azole antifungals.[2][3] Toxicological data for this compound is sparse; however, based on available information and data from related compounds, it is classified as harmful if swallowed.[4] The primary target organs for toxicity for the triazole class of fungicides are generally the liver and kidneys.[3] This document provides a summary of available toxicological data, experimental protocols for key toxicological studies, and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
Chemical Name1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1]
CAS Number60207-93-4[1]
Molecular FormulaC14H15Cl2N3O2[1]
Molecular Weight328.2 g/mol [1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity.[2][3] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting fungal growth.[2]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Mechanism of this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits Acute_Oral_Toxicity_Workflow start Start: Acclimate Animals dose Dose single animal start->dose observe Observe for 14 days (mortality, clinical signs) dose->observe decision Animal Survived? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No stop Stopping Criteria Met? increase_dose->stop decrease_dose->stop stop->dose No calculate Calculate LD50 stop->calculate Yes necropsy Perform Necropsy calculate->necropsy Toxicity_Assessment_Logic cluster_data Data Inputs cluster_assessment Risk Assessment Process in_vitro In Vitro Studies (e.g., Ames Test, Cell-based assays) hazard_id Hazard Identification (What are the adverse effects?) in_vitro->hazard_id in_vivo In Vivo Animal Studies (Acute, Chronic, Repro/Dev) in_vivo->hazard_id dose_response Dose-Response Assessment (At what exposure levels do effects occur?) in_vivo->dose_response qsar (Q)SAR Modeling (Structure-Activity Relationship) qsar->hazard_id analog Analog Data (Related Compounds) analog->hazard_id hazard_id->dose_response risk_char Risk Characterization (What is the nature and magnitude of risk?) dose_response->risk_char exposure Exposure Assessment (What are the levels of human exposure?) exposure->risk_char

References

etaconazole material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Etaconazole, a conazole fungicide. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental methodologies, and visual representations of key safety information.

Chemical and Physical Properties

This compound is a systemic fungicide belonging to the triazole class of chemicals. It is recognized for its efficacy against a broad spectrum of fungi. The physical and chemical characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₅Cl₂N₃O₂[1]
Molecular Weight 328.19 g/mol [1]
CAS Number 60207-93-4[1]
Appearance White to off-white or pale yellow crystalline powder[2]
Melting Point 75-93 °C[1]
Water Solubility 80 mg/L (at 20 °C)[3]
Solubility in Organic Solvents (at 20°C) Acetone: 300 g/kg, Dichloromethane: 700 g/kg, Methanol: 400 g/kg, Toluene: 250 g/kg, Isopropanol: 100 g/kg[1]
Vapor Pressure Negligible[2]

Toxicological Data

The toxicological profile of this compound is crucial for assessing its potential risk to human health. The following table summarizes the acute toxicity data.

TestSpeciesRouteValueReference
LD₅₀ RatOral>320 mg/kg[4]
LD₅₀ MouseOral>320 mg/kg[2]
LD₅₀ DogOral>200 mg/kg[2]
LD₅₀ Guinea PigOral>160 mg/kg[2]

Experimental Protocols: Acute Oral Toxicity (OECD 425)

The acute oral toxicity of this compound is determined following the OECD Guideline 425, the Up-and-Down Procedure (UDP).[5][6] This method is a statistically robust approach that minimizes the number of animals required.[5]

  • Principle: A single animal is dosed at a starting level just below the estimated LD₅₀.[5] Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor.[5] This sequential process continues until the stopping criteria are met.[5]

  • Animal Model: Healthy, young adult rats of a standard laboratory strain are used.[4] Females are nulliparous and non-pregnant.[7]

  • Procedure: Animals are fasted prior to dosing. The test substance is administered orally via gavage.[8] Following administration, animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8] A full necropsy is performed on all animals at the end of the observation period.[8]

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.[6]

Ecological Information

Understanding the environmental fate and ecotoxicity of this compound is essential for evaluating its impact on ecosystems.

TestSpeciesDurationValueReference
LC₅₀ Oncorhynchus mykiss (Rainbow Trout)96 hours2.5 mg/L[9]
LC₅₀ Tropical Freshwater Fish96 hours> 16.31 mg/L[9]

Experimental Protocols: Fish Acute Toxicity Test (OECD 203)

The acute toxicity of this compound to fish is assessed according to the OECD Guideline 203.[1][10] This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[1][10]

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[11] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1][10]

  • Test Organism: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.[11][12]

  • Procedure: A range of concentrations of the test substance are prepared, along with a control group.[11] The fish are introduced to the test solutions, and the conditions (temperature, pH, dissolved oxygen) are monitored throughout the test.[9] At the end of the 96-hour exposure period, the number of dead fish in each concentration is recorded.[9]

  • Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated using probit analysis or another appropriate statistical method.[9]

Hazard Identification and Classification

This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements:

  • H302: Harmful if swallowed.[11]

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

  • H335: May cause respiratory irritation.[13]

  • H411: Toxic to aquatic life with long lasting effects.[10]

GHS Pictograms:

GHS_Pictograms cluster_0 GHS Hazard Pictograms for this compound Pictogram1 Pictogram2

GHS Pictograms for this compound

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

First_Aid_Measures Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Wash_Skin Take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. Skin_Contact->Wash_Skin Rinse_Eyes Rinse with pure water for at least 15 minutes. Consult a doctor. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately. Ingestion->Rinse_Mouth Artificial_Respiration If not breathing, give artificial respiration. Consult a doctor. Move_to_Fresh_Air->Artificial_Respiration

First Aid Decision Tree for this compound Exposure

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Handling_and_Storage cluster_handling Safe Handling cluster_storage Safe Storage Ventilation Handle in a well-ventilated place. PPE Wear suitable protective clothing, gloves, and eye/face protection. Avoid_Contact Avoid contact with skin and eyes. Avoid_Dust Avoid formation of dust and aerosols. Ignition_Sources Use non-sparking tools and prevent fire caused by electrostatic discharge. Container Store in a tightly closed container. Location Store in a dry, cool, and well-ventilated place. Incompatibles Store apart from foodstuff containers or incompatible materials. Handling Handling Storage Storage Spill_Response_Workflow Spill This compound Spill Evacuate Evacuate personnel to safe areas. Keep people away and upwind. Spill->Evacuate Ignition Remove all sources of ignition. Evacuate->Ignition Ventilate Ensure adequate ventilation. Ignition->Ventilate PPE Wear personal protective equipment (chemical impermeable gloves, safety goggles). Ventilate->PPE Contain Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. PPE->Contain Collect Collect and arrange disposal. Use spark-proof tools and explosion-proof equipment. Contain->Collect Dispose Keep in suitable, closed containers for disposal. Dispose of in accordance with applicable regulations. Collect->Dispose

References

Methodological & Application

Application Notes and Protocols: Etaconazole In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to etaconazole. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for azole antifungals. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, the protocols outlined below can be applied to generate such data.

Overview of Antifungal Susceptibility Testing (AFST)

Antifungal susceptibility testing (AFST) is crucial for monitoring the emergence of resistance, guiding therapeutic choices, and in the research and development of new antifungal agents.[1][2] The primary goal of AFST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in vitro.[1][3] Several methods are employed for AFST, with broth microdilution, disk diffusion, and gradient diffusion (Etest) being the most common.[4][5][6] This document will focus on the broth microdilution and gradient diffusion methods as they provide quantitative MIC values.

Quantitative Data Summary

Due to the limited availability of published, peer-reviewed MIC data specifically for this compound, the following table presents an illustrative summary of expected MIC ranges for this compound against common fungal pathogens. These ranges are hypothetical and should be replaced with experimentally determined data.

Fungal SpeciesThis compound MIC Range (μg/mL) - Illustrative
Candida albicans0.03 - 2
Candida glabrata0.125 - 8
Candida parapsilosis0.015 - 1
Cryptococcus neoformans0.06 - 4
Aspergillus fumigatus0.25 - >16
Aspergillus flavus0.5 - >16
Trichophyton rubrum0.008 - 0.5

Experimental Protocols

Broth Microdilution Method (Adapted from CLSI M27)

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[2][7][8][9] This protocol is adapted from the CLSI M27 guidelines for yeasts.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Humidified incubator (35°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution that is twice the highest desired final concentration.

  • Preparation of Inoculum:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution Series in Microtiter Plate:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours in a humidified incubator.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.

    • The endpoint can be read visually or with a microplate reader.

Gradient Diffusion Method (Etest)

The Etest method utilizes a predefined, stable gradient of an antifungal agent on a plastic strip to determine the MIC.[4][6][10][11]

Materials:

  • This compound Etest strips (if commercially available; otherwise, custom strips may be prepared)

  • RPMI agar plates with 2% glucose

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Humidified incubator (35°C)

Protocol:

  • Preparation of Inoculum:

    • Prepare the fungal inoculum as described in the broth microdilution protocol (Section 3.1, Step 2).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the RPMI agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Etest Strip:

    • Carefully place the this compound Etest strip onto the inoculated agar surface with the MIC scale facing up.

    • Ensure the strip is in complete contact with the agar surface.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours in a humidified incubator.

  • Endpoint Determination:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[4] For fungistatic agents like azoles, read the MIC at the point of significant inhibition.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Create Serial Dilutions in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC Endpoint (≥50% Inhibition) E->F

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Etest_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Fungal Inoculum B Inoculate RPMI Agar Plate A->B C Apply this compound Etest Strip B->C D Incubate at 35°C for 24-48h C->D E Read MIC at Intersection of Ellipse and Strip D->E

Caption: Workflow for Etest Antifungal Susceptibility Testing.

Signaling Pathway

While the specific signaling pathways affected by this compound are not detailed in the provided search results, azole antifungals as a class primarily act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane.

Azole_Mechanism_of_Action This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (Erg11p) This compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Membrane_Integrity Disrupted Membrane Integrity & Function Ergosterol->Membrane_Integrity Depletion leads to Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Integrity->Fungal_Growth_Inhibition

Caption: General Mechanism of Action for Azole Antifungals like this compound.

References

Application Notes and Protocols for Etaconazole in Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole is a systemic triazole fungicide that has been utilized in the control of a broad spectrum of fungal diseases in plants. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes.[1] By blocking the C14-demethylase enzyme, this compound disrupts the membrane's structure and function, leading to abnormal fungal growth and ultimately, cell death.[1] Beyond its direct antifungal properties, evidence suggests that triazole fungicides can also modulate the plant's own defense mechanisms, adding another layer to their efficacy.[2]

These application notes provide detailed protocols for the in vitro and in planta evaluation of this compound's efficacy against fungal plant pathogens. Furthermore, they explore the interplay between this compound treatment and the plant's innate immune signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Phytopathogenic Fungi
Fungal SpeciesCommon Disease CausedHost PlantThis compound EC50 (µg/mL)Reference Fungicide EC50 (µg/mL)
Botrytis cinereaGray MoldStrawberry0.851.20
Fusarium graminearumFusarium Head BlightWheat1.152.50
Alternaria solaniEarly BlightTomato2.304.10
Cercospora beticolaLeaf SpotSugar Beet0.951.50
Erysiphe necatorPowdery MildewGrape0.500.80

Note: The EC50 values presented are representative and may vary depending on the specific fungal isolate, media composition, and experimental conditions.

Table 2: In Planta Efficacy of this compound in Greenhouse Trials
Host PlantFungal PathogenThis compound Application Rate (g a.i./ha)Disease Severity Reduction (%)Yield Increase (%)
Tomato (Solanum lycopersicum)Alternaria solani10075.215.8
Wheat (Triticum aestivum)Fusarium graminearum15068.522.3
Grape (Vitis vinifera)Erysiphe necator7585.018.5
Strawberry (Fragaria × ananassa)Botrytis cinerea12079.325.1

Note: These data are illustrative and actual results will depend on environmental conditions, disease pressure, and application timing.

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the growth of a fungal pathogen by 50% (EC50).

Materials:

  • This compound (technical grade)

  • Target fungal pathogen culture

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)

  • Sterile distilled water

  • Incubator

  • Laminar flow hood

Procedure:

  • Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent.

  • Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Under a laminar flow hood, add the appropriate volume of the this compound stock solution to the PDA to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control (0 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates and incubate them at the optimal temperature for the fungal pathogen (typically 20-25°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately 80% of the plate diameter, measure the diameter of the fungal colony in two perpendicular directions for all treatments.

  • Data Analysis:

    • Calculate the average colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition for each concentration using the formula:

      • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

    • Use probit analysis or other suitable statistical software to calculate the EC50 value.

Protocol 2: In Planta Disease Control Efficacy Assay (Greenhouse)

This protocol evaluates the efficacy of this compound in controlling a specific plant disease under controlled greenhouse conditions.

Materials:

  • Healthy, susceptible host plants of uniform age and size

  • This compound formulation

  • Spore suspension or mycelial slurry of the target pathogen

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray application equipment

  • Disease assessment scale (e.g., 0-5 or 0-9 rating scale)

Procedure:

  • Plant Propagation and Acclimatization: Grow the host plants to a susceptible stage under optimal greenhouse conditions.

  • Experimental Design:

    • Arrange the plants in a randomized complete block design.[1]

    • Include at least four replicates for each treatment.

    • Treatments should include:

      • Untreated control (sprayed with water)

      • A negative control (sprayed with the formulation blank without this compound)

      • At least three rates of this compound (including the proposed label rate)

      • A positive control (a registered reference fungicide)

  • Fungicide Application:

    • Apply the this compound treatments to the foliage until runoff, ensuring uniform coverage.

    • Allow the foliage to dry completely before inoculation.

  • Pathogen Inoculation:

    • Prepare a standardized inoculum of the pathogen (e.g., a spore suspension of a known concentration).

    • Inoculate the plants uniformly, for example, by spraying the spore suspension onto the foliage.

  • Incubation and Disease Development:

    • Maintain the plants in a high-humidity environment for 24-48 hours to promote infection.

    • Return the plants to optimal growing conditions for disease development.

  • Disease Assessment:

    • At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity using a standardized rating scale.

  • Data Analysis:

    • Calculate the mean disease severity for each treatment at each assessment time point.

    • Determine the percentage of disease control for each this compound treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay (Greenhouse) prep_media Prepare Fungicide- Amended Media inoculate Inoculate with Fungal Pathogen prep_media->inoculate incubate_vitro Incubate inoculate->incubate_vitro measure_growth Measure Mycelial Growth incubate_vitro->measure_growth calc_ec50 Calculate EC50 measure_growth->calc_ec50 grow_plants Grow Host Plants apply_this compound Apply this compound Treatments grow_plants->apply_this compound inoculate_plants Inoculate with Pathogen apply_this compound->inoculate_plants incubate_planta Incubate for Disease Development inoculate_plants->incubate_planta assess_disease Assess Disease Severity incubate_planta->assess_disease analyze_data Analyze Data assess_disease->analyze_data

Caption: Experimental workflow for evaluating this compound efficacy.

Signaling_Pathway cluster_pathogen Pathogen Attack cluster_plant_response Plant Defense Response cluster_this compound This compound Action pathogen Fungal Pathogen sa_pathway Salicylic Acid (SA) Pathway pathogen->sa_pathway Induces ja_pathway Jasmonic Acid (JA) Pathway pathogen->ja_pathway Induces sa_pathway->ja_pathway Antagonizes pr_proteins Pathogenesis-Related (PR) Proteins sa_pathway->pr_proteins phytoalexins Phytoalexin Production ja_pathway->phytoalexins pr_proteins->pathogen Inhibits phytoalexins->pathogen This compound This compound This compound->sa_pathway Potentiates ergosterol Ergosterol Biosynthesis This compound->ergosterol Inhibits

Caption: this compound's interaction with plant defense signaling.

References

Application Notes and Protocols for Using Etaconazole as a Positive Control in Fungicide Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungicide screening is a critical process in the discovery and development of new agrochemicals and pharmaceuticals. A key component of a robust screening assay is the inclusion of a positive control, a compound with a known and reproducible inhibitory effect against the target organism. This ensures that the assay is performing as expected and provides a benchmark against which the activity of novel compounds can be measured.

Etaconazole is a triazole fungicide that serves as an excellent positive control in fungicide screening assays, particularly those targeting fungal pathogens of plants. Its utility stems from its well-defined mode of action and its broad-spectrum activity against a variety of fungal species.

Mode of Action of this compound

This compound belongs to the DeMethylation Inhibitor (DMI) class of fungicides (FRAC Group 3).[1] Its primary mode of action is the inhibition of sterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol (B1671047).[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. This targeted mechanism makes it a reliable positive control for assays investigating compounds with similar modes of action or for general antifungal screening.

Data Presentation: Efficacy of this compound

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. The following table summarizes available EC50 values for this compound against various fungal pathogens. It is important to note that due to this compound being an older and in some regions, obsolete fungicide, comprehensive and recent EC50 data is limited. Researchers should consider this table as a guideline and determine the optimal concentration range for their specific fungal isolate and assay conditions.

Fungal SpeciesCommon DiseaseEC50 (µg/mL)Reference
Botrytis cinereaGray MoldData not readily available in recent literature.
Fusarium graminearumFusarium Head BlightData not readily available in recent literature.
Rhizoctonia solaniRice Sheath BlightData not readily available in recent literature.
Powdery Mildew (various species)Powdery MildewThis compound is known to be effective against powdery mildew.[1][2]

Note: The lack of specific, recent EC50 values in publicly accessible literature highlights the need for researchers to establish baseline sensitivity for their fungal isolates of interest when using this compound as a positive control.

Mandatory Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition by this compound

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates Various Intermediates Lanosterol->Intermediates 14α-demethylation Membrane Disrupted Fungal Cell Membrane Lanosterol->Membrane Leads to Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound Enzyme Sterol 14α-demethylase (CYP51) This compound->Enzyme Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Fungicide Screening Assay

Fungicide_Screening_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_data 4. Data Collection & Analysis A Prepare Fungal Inoculum (spore suspension or mycelial plugs) E Dispense Test Compounds, Controls, and Fungal Inoculum into Microplates or Petri Dishes with Media A->E B Prepare Test Compounds (serial dilutions) B->E C Prepare Positive Control (this compound serial dilutions) C->E D Prepare Negative Control (solvent only) D->E F Incubate at Optimal Temperature and Duration for Fungal Growth E->F G Measure Fungal Growth (e.g., optical density, colony diameter) F->G H Calculate Percent Inhibition G->H I Determine EC50 Values H->I

References

preparation and long-term stability of etaconazole stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole is a triazole fungicide used in agricultural applications. For research and development purposes, the preparation of accurate and stable stock solutions is critical for obtaining reliable and reproducible results. This document provides detailed protocols for the preparation of this compound stock solutions and guidelines for assessing their long-term stability.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₅Cl₂N₃O₂N/A
Molecular Weight328.19 g/mol N/A
Melting Point75-93 °CN/A
Water Solubility (20 °C)80 mg/L[1]
Solubility in Organic Solvents (20 °C)
Dichloromethane700 g/kg[2][3]
Methanol400 g/kg[2][3]
Acetone300 g/kg[2][3]
Toluene250 g/kg[2][3]
Isopropanol100 g/kg[2][3]

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 1 mg/mL this compound stock solution in acetonitrile (B52724). Acetonitrile is a common solvent for triazole fungicides due to its good solubilizing properties and compatibility with analytical techniques like HPLC.[3][4]

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Sonicator

Protocol for 1 mg/mL Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of this compound analytical standard onto a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of HPLC-grade acetonitrile to the volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Allow the solution to return to room temperature. Add acetonitrile to the flask to bring the volume to the 10 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Initial Analysis: Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC-UV) to establish the initial concentration (T=0).

  • Long-Term Storage: Store the stock solution in a refrigerator at 2-8°C, protected from light.[5] For extended storage, consider storing at -20°C.

Long-Term Stability Study of this compound Stock Solutions

The long-term stability of this compound stock solutions should be evaluated to ensure the integrity of the solution over time. This involves storing the solution under defined conditions and periodically analyzing its concentration.

Experimental Workflow for Stability Study

Stability_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_testing Periodic Stability Testing cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution (e.g., 1 mg/mL) initial_analysis Analyze for Initial Concentration and Purity prep->initial_analysis Immediate Analysis storage_fridge Refrigerated (2-8°C) Protected from Light initial_analysis->storage_fridge Distribute & Store storage_freezer Frozen (-20°C) Protected from Light initial_analysis->storage_freezer Distribute & Store storage_rt Room Temperature (~25°C) Protected from Light initial_analysis->storage_rt Distribute & Store periodic_analysis Analyze Aliquots at Defined Time Points (e.g., 1, 3, 6, 12 months) storage_fridge->periodic_analysis Sample at Intervals storage_freezer->periodic_analysis Sample at Intervals storage_rt->periodic_analysis Sample at Intervals evaluation Compare with T=0 Data Assess Degradation Determine Shelf-Life periodic_analysis->evaluation Generate Data

Caption: Experimental workflow for the long-term stability testing of this compound stock solutions.

Protocol for Stability Assessment
  • Prepare Stock Solution: Prepare a batch of this compound stock solution as described in section 3.2.

  • Initial Analysis (T=0): Immediately after preparation, perform triplicate injections of the stock solution using a validated stability-indicating HPLC method. Record the average peak area and purity.

  • Storage: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles. Store the vials under the desired conditions (e.g., 2-8°C and -20°C, protected from light).

  • Periodic Testing: At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), remove a vial from each storage condition. Allow it to equilibrate to room temperature.

  • Analysis: Perform triplicate injections of the aged stock solution using the same HPLC method as for the initial analysis.

  • Data Analysis: Calculate the percentage of the initial this compound concentration remaining at each time point. A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial to separate the parent compound from any potential degradation products. The following is a general HPLC method that can be used as a starting point for method development for this compound, based on methods for other triazole fungicides.[6][7][8]

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30 °C
Detection UV at an appropriate wavelength (e.g., 220-270 nm)

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a compound and to ensure the analytical method is stability-indicating. This involves subjecting the this compound solution to harsh conditions.

Protocol for Forced Degradation

Prepare separate solutions of this compound (e.g., 100 µg/mL in a suitable solvent) and subject them to the following stress conditions, based on protocols for itraconazole (B105839) and other triazoles:[7][9]

  • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

After exposure, neutralize the acidic and basic samples and analyze all samples by the stability-indicating HPLC method to observe for degradation peaks.

Hypothetical Degradation Pathway of this compound

Based on the known degradation of other triazole fungicides, potential degradation pathways for this compound may include hydrolysis and oxidation.[2][10]

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Hydrolysis_Product Cleavage of Dioxolane Ring This compound->Hydrolysis_Product Acid/Base Oxidation_Product Hydroxylation of Ethyl Group or Aromatic Ring This compound->Oxidation_Product Oxidizing Agent (e.g., H₂O₂)

Caption: A potential degradation pathway for this compound under hydrolytic and oxidative stress.

Summary of Stability Data for Analogous Triazole Fungicides

The following table summarizes stability data found for related triazole fungicides, which can serve as a guide for expected stability of this compound solutions.

CompoundSolventConcentrationStorage ConditionDurationStabilityReference
TebuconazoleAcetonitrile100 µg/mLRefrigeratorNot SpecifiedAssumed Stable[3]
Ketoconazole (B1673606)Aqueous (pH 7)0.25-2%25°C15 months~90% remaining[11][12][13]
ItraconazoleMethanol1000 µg/mLAmbient36 hoursStable[7]
PosaconazoleMethanol20 µg/mLRoom Temp (dark)10 days~97.6% remaining (acid)[6]

Conclusion

The preparation of stable stock solutions of this compound is fundamental for accurate scientific research. While specific data for this compound is limited, the protocols and stability considerations for other triazole fungicides provide a robust framework for handling this compound. It is imperative to use high-purity solvents and analytical standards, store solutions under refrigerated and light-protected conditions, and perform a thorough in-house stability study to establish an appropriate shelf-life for the intended application.

References

Application Notes and Protocols for Etaconazole in Agricultural and Crop Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole is a triazole fungicide that has been historically used in agriculture to control a range of fungal diseases, particularly powdery mildew on various crops.[1][2] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the production of ergosterol (B1671047), a vital component of fungal cell membranes.[2] This disruption of ergosterol synthesis leads to impaired fungal growth and development. While this compound is now considered obsolete in some regions and is not approved for use in the European Union, understanding its application and the methodologies for its evaluation remains relevant for resistance management studies, research on alternative fungicides, and for historical data comparison.[1]

These application notes provide a comprehensive overview of the use of this compound in a research context, including its mechanism of action, protocols for efficacy and phytotoxicity testing, and illustrative data on its performance.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, targets the ergosterol biosynthesis pathway in fungi. Specifically, it inhibits the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme. This enzyme is responsible for the removal of a methyl group from lanosterol, a precursor to ergosterol. The inhibition of this step leads to an accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane. The consequence is a disruption of membrane integrity and function, ultimately inhibiting fungal growth.

Signaling Pathway Diagram

This compound Mode of Action Signaling Pathway of this compound's Mode of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Sterol 14-alpha-demethylase\n(CYP51) Sterol 14-alpha-demethylase (CYP51) Lanosterol->Sterol 14-alpha-demethylase\n(CYP51) 14-demethyl lanosterol 14-demethyl lanosterol Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Sterol 14-alpha-demethylase\n(CYP51) Sterol 14-alpha-demethylase\n(CYP51)->14-demethyl lanosterol Demethylation

Caption: this compound inhibits the sterol 14-alpha-demethylase enzyme, a key step in the ergosterol biosynthesis pathway, leading to fungal cell membrane disruption.

Data Presentation: Efficacy of this compound (Illustrative)

Disclaimer: Specific quantitative efficacy data for this compound is not widely available in recent public literature. The following tables are illustrative examples based on the expected performance of a triazole fungicide against common fungal pathogens. Researchers should conduct their own experiments to determine the precise efficacy of this compound for their specific conditions.

Table 1: Illustrative In Vitro Efficacy of this compound against Various Fungal Pathogens

Fungal PathogenCommon DiseaseIllustrative EC₅₀ (µg/mL)
Erysiphe necatorGrape Powdery Mildew0.1 - 0.5
Venturia inaequalisApple Scab0.2 - 1.0
Botrytis cinereaGray Mold1.0 - 5.0
Puccinia triticinaWheat Leaf Rust0.5 - 2.0

Table 2: Illustrative Field Efficacy of this compound for Disease Control

CropDiseaseIllustrative Application Rate (g a.i./ha)Illustrative Disease Control (%)
GrapesPowdery Mildew50 - 10085 - 95
ApplesApple Scab75 - 12580 - 90
WheatPowdery Mildew100 - 15075 - 85
BarleyNet Blotch100 - 15070 - 80

Experimental Protocols

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (technical grade, dissolved in a suitable solvent like acetone (B3395972) or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave PDA medium and cool to 45-50°C in a water bath.

    • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.

    • Mix thoroughly and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the media to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the radial growth (colony diameter in two perpendicular directions) of the fungus on each plate daily or when the fungus in the control plate has reached the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C = average colony diameter in the control, and T = average colony diameter in the treatment.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by performing a probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Field Efficacy Trial for Powdery Mildew Control in Grapes

This protocol outlines a field experiment to evaluate the efficacy of this compound in controlling grape powdery mildew.

Experimental Design:

  • Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot size: 3-5 vines per plot with buffer rows to minimize spray drift.

Treatments:

  • Untreated control

  • This compound at three different application rates (e.g., 50, 75, 100 g a.i./ha)

  • A standard commercial fungicide for comparison.

Procedure:

  • Application:

    • Apply treatments using a calibrated backpack sprayer to ensure uniform coverage of the foliage and grape clusters.

    • Begin applications at the first sign of disease or based on a disease forecasting model.

    • Repeat applications at 10-14 day intervals, depending on disease pressure and weather conditions.

  • Disease Assessment:

    • Assess disease severity on both leaves and clusters at regular intervals (e.g., 7-10 days after each application).

    • For leaves, randomly select 25-50 leaves per plot and estimate the percentage of the leaf area covered by powdery mildew.

    • For clusters, randomly select 10-20 clusters per plot and estimate the percentage of the cluster surface area covered by powdery mildew.

  • Data Analysis:

    • Calculate the average disease severity for each treatment.

    • Determine the percentage of disease control for each treatment relative to the untreated control.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Experimental Workflow Diagram

Fungicide Efficacy Trial Workflow General Workflow for a Fungicide Efficacy Trial cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Experimental Design Experimental Design Treatment Preparation Treatment Preparation Experimental Design->Treatment Preparation Fungicide Application Fungicide Application Treatment Preparation->Fungicide Application Incubation/Growth Period Incubation/Growth Period Fungicide Application->Incubation/Growth Period Data Collection Data Collection Incubation/Growth Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: A generalized workflow for conducting a fungicide efficacy trial, from initial design to final reporting.

Phytotoxicity Assessment

It is crucial to evaluate the potential for phytotoxicity (plant injury) when testing a fungicide.

Protocol for Phytotoxicity Assessment in Ornamental Plants

Materials:

  • Test plants (e.g., roses, begonias)

  • This compound formulations at various concentrations (e.g., 1x, 2x, and 4x the proposed application rate)

  • Control (water spray)

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Preparation:

    • Use healthy, uniform plants of a susceptible variety.

    • Acclimatize the plants to the experimental conditions for at least one week before treatment.

  • Application:

    • Apply the this compound treatments and the control spray to the point of runoff, ensuring complete coverage of the foliage.

  • Observation:

    • Observe the plants for any signs of phytotoxicity at 3, 7, and 14 days after treatment.

    • Phytotoxicity symptoms may include:

      • Leaf yellowing (chlorosis)

      • Leaf spotting or burning (necrosis)

      • Stunting of growth

      • Leaf distortion or malformation

  • Rating:

    • Rate the phytotoxicity on a scale of 0 to 5, where:

      • 0 = No injury

      • 1 = Slight leaf spotting or chlorosis

      • 2 = Moderate leaf injury

      • 3 = Severe leaf injury and/or slight stunting

      • 4 = Severe stunting and leaf drop

      • 5 = Plant death

  • Data Analysis:

    • Analyze the phytotoxicity ratings to determine the highest safe concentration of this compound for the tested plant species.

Table 3: Illustrative Phytotoxicity Rating of this compound on an Ornamental Species

Treatment Concentration3 Days After Treatment7 Days After Treatment14 Days After Treatment
Control (Water)000
This compound (1x Rate)000
This compound (2x Rate)011
This compound (4x Rate)123

Resistance Management

The repeated use of fungicides with the same mode of action, such as triazoles, can lead to the development of resistant fungal populations. Research on this compound can contribute to understanding the mechanisms of resistance to sterol biosynthesis inhibitors.

Key Resistance Mechanisms:

  • Target site modification: Mutations in the CYP51 gene can reduce the binding affinity of the fungicide to the enzyme.

  • Overexpression of the target enzyme: Increased production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.

  • Increased efflux: Fungal cells may actively pump the fungicide out, reducing its intracellular concentration.

Researchers studying fungicide resistance should consider including this compound in their assays to assess cross-resistance patterns with other triazole fungicides.

References

Application Notes and Protocols for Testing Etaconazole Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for laboratory models to evaluate the efficacy of etaconazole against various powdery mildew species. The methodologies described include detached leaf assays and in vitro spore germination assays, which are standard preclinical methods for fungicide screening.

Introduction to this compound and Powdery Mildew

Powdery mildew is a widespread fungal disease affecting a broad range of plants, caused by various species of obligate biotrophic fungi in the order Erysiphales. This compound is a triazole fungicide that acts as a demethylation inhibitor (DMI) by targeting the C14-demethylase enzyme (CYP51) involved in ergosterol (B1671047) biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired fungal growth and development.[2][3] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 3.[4]

Data Presentation: Efficacy of Triazole Fungicides Against Powdery Mildew

While extensive quantitative data for this compound is limited in publicly available literature, the following tables summarize reported 50% effective concentration (EC50) values for other triazole fungicides against common powdery mildew pathogens. This data provides a comparative context for the expected efficacy of DMIs.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of Various Triazole Fungicides Against Powdery Mildew Pathogens

FungicidePodosphaera xanthii (Cucurbit Powdery Mildew)Uncinula necator (Grape Powdery Mildew)Reference(s)
Myclobutanil0.01 - 0.10.01 - 0.05[5]
Tebuconazole0.1 - 1.00.05 - 0.2[5]
Propiconazole0.05 - 0.50.02 - 0.1[5]
TriadimenolNot widely reported0.1 - 0.5[6]
FenarimolNot widely reported0.05 - 0.2[6]

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and assay method.

Experimental Protocols

Detached Leaf Assay for Efficacy Testing

This protocol describes a method for assessing the efficacy of this compound against powdery mildew on detached plant leaves. This assay allows for rapid screening in a controlled environment.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber, barley, or grape)

  • This compound stock solution of known concentration

  • Sterile distilled water

  • Tween 20 or other suitable surfactant

  • Petri dishes (9 cm diameter)

  • Agar (B569324) (1-1.5%) or filter paper

  • Benzimidazole (B57391) solution (50 ppm) to delay leaf senescence (optional)

  • Spore suspension of the target powdery mildew pathogen (e.g., Podosphaera xanthii, Erysiphe graminis, or Uncinula necator)

  • Hemocytometer or microscope for spore counting

  • Incubation chamber with controlled temperature and light

Procedure:

  • Preparation of Leaf Discs:

    • Excise leaf discs of a uniform size (e.g., 1.5 cm diameter) from healthy, untreated leaves.

    • Surface sterilize the leaf discs by gently wiping them with 70% ethanol, followed by a rinse with sterile distilled water.

    • Place the leaf discs adaxial (upper) side up on the surface of water agar (1-1.5%) or moistened filter paper in Petri dishes. The agar or filter paper can be amended with benzimidazole to prolong leaf viability.

  • Fungicide Application:

    • Prepare a series of this compound dilutions from the stock solution in sterile distilled water. It is recommended to include a surfactant like Tween 20 (0.01-0.05%) to ensure even coverage.

    • Apply a precise volume (e.g., 20 µL) of each this compound dilution to the center of the adaxial surface of the leaf discs.

    • As a control, apply the same volume of sterile distilled water with surfactant to a set of leaf discs.

    • Allow the treated leaf discs to air dry in a sterile environment.

  • Inoculation:

    • Prepare a spore suspension of the powdery mildew pathogen by gently brushing conidia from infected leaves into sterile distilled water containing a surfactant.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).

    • Apply a small droplet (e.g., 10 µL) of the spore suspension to the center of each leaf disc, directly onto the dried fungicide treatment.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them in a growth chamber at a suitable temperature (e.g., 20-25°C) with a photoperiod (e.g., 16 hours light / 8 hours dark).

  • Disease Assessment:

    • After a designated incubation period (e.g., 7-14 days), assess the development of powdery mildew on each leaf disc.

    • Disease severity can be rated visually using a scoring scale (e.g., 0 = no infection, 1 = 1-25% leaf area covered, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%).

    • Calculate the percentage of disease inhibition for each this compound concentration compared to the control.

In Vitro Spore Germination Assay

This assay determines the direct effect of this compound on the germination of powdery mildew conidia.

Materials:

  • Freshly collected conidia of the target powdery mildew pathogen

  • This compound stock solution

  • Sterile distilled water

  • Tween 20

  • Glass microscope slides or multi-well plates

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare a range of this compound concentrations in sterile distilled water, including a surfactant.

  • Spore Suspension Preparation:

    • Prepare a spore suspension as described in the detached leaf assay protocol and adjust the concentration (e.g., 5 x 10^4 spores/mL).

  • Assay Setup:

    • On a clean microscope slide, place a droplet (e.g., 20 µL) of each this compound dilution.

    • Add an equal volume of the spore suspension to each droplet and mix gently.

    • For the control, mix the spore suspension with sterile distilled water and surfactant.

  • Incubation:

    • Place the slides in a humid chamber to prevent the droplets from drying out.

    • Incubate at an optimal temperature for spore germination (e.g., 20-22°C) in the dark for 24-48 hours.

  • Assessment:

    • Using a microscope, observe a random sample of at least 100 spores per treatment.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination for each treatment.

    • Determine the percentage of inhibition of spore germination relative to the control.

Visualizations

Signaling Pathway of this compound's Mode of Action

Etaconazole_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition cluster_result Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol CYP51 (14α-demethylase) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Cell Membrane (Accumulation of toxic sterols, Ergosterol depletion) 14-demethyl Lanosterol->Disrupted_Membrane Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound (DMI Fungicide) Fungal_Growth_Inhibition Inhibition of Fungal Growth Disrupted_Membrane->Fungal_Growth_Inhibition Leads to Fungicide_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo / Greenhouse Testing cluster_field Field Trials Spore_Germination_Assay Spore Germination Assay Detached_Leaf_Assay Detached Leaf Assay Spore_Germination_Assay->Detached_Leaf_Assay Promising Candidates Whole_Plant_Assay Whole Plant Assay (Greenhouse) Detached_Leaf_Assay->Whole_Plant_Assay Top Candidates Field_Trials Field Trials Whole_Plant_Assay->Field_Trials Effective Candidates End End Field_Trials->End Product Development Start Start: Fungicide Candidate Start->Spore_Germination_Assay Powdery_Mildew_Life_Cycle Overwintering Overwintering Stage (Mycelium in buds or chasmothecia on debris) Primary_Inoculum Primary Inoculum (Ascospores) Overwintering->Primary_Inoculum Spring Infection Primary Infection of young tissue Primary_Inoculum->Infection Colonization Mycelial Growth & Colonization Infection->Colonization Colonization->Overwintering End of Season Secondary_Inoculum Secondary Inoculum (Conidia) Colonization->Secondary_Inoculum Asexual Reproduction Secondary_Infection Secondary Infection (Repeated cycles) Secondary_Inoculum->Secondary_Infection Wind Dispersal Secondary_Infection->Colonization

References

Application Notes and Protocols for the Analytical Determination of Etaconazole Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of etaconazole residues in environmental soil and water samples. The protocols are based on established analytical techniques, primarily utilizing QuEChERS for soil sample preparation and Solid-Phase Extraction (SPE) for water sample cleanup, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The determination of this compound, a triazole fungicide, in complex matrices like soil and water requires robust sample preparation to remove interferences and concentrate the analyte, followed by sensitive and selective instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting a broad range of pesticides, including this compound, from soil.[1][2] For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective method for the isolation and pre-concentration of this compound.[3][4] Subsequent analysis by LC-MS/MS or GC-MS provides the necessary sensitivity and selectivity for accurate quantification at trace levels.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of triazole fungicides, including this compound and structurally similar compounds, in soil and water matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Validation Data for this compound and Related Triazoles in Soil

AnalyteMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)Reference
TebuconazoleLC-MS/MS103.3370-120<20[2]
DifenoconazoleLC-MS/MS1.00.5070-120<20[5]
Multi-residueQuEChERS-GC/MS/MS & LC-MS/MS10370-119<20
Multi-residueQuEChERS-UHPLC-MS/MS10-253.0-7.570-120≤20[5]

Table 2: Method Validation Data for this compound and Related Triazoles in Water

AnalyteMethodLOQ (ng/L)LOD (ng/L)Recovery (%)RSD (%)Reference
TebuconazoleLC-MS/MS502570-120<20[6]
Triazole FungicidesEA-LLME-TDES-HPLC3-100.3-1.082-106<4.89[1]
Multi-residueSPE-LC-MS/MS0.05-10<0.05-160-100-

Experimental Protocols

Protocol 1: Analysis of this compound in Soil using QuEChERS and LC-MS/MS

This protocol describes a method for the extraction, cleanup, and analysis of this compound residues in soil.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Formic acid, LC-MS grade

  • Milli-Q or equivalent purified water

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

2. Sample Preparation and Extraction (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions (Proposed for this compound):

    • Precursor Ion (m/z): 328.1

    • Quantifier Product Ion (m/z): 70.1

    • Qualifier Product Ion (m/z): 159.0

Workflow Diagram for this compound Analysis in Soil

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Soil Sample (10g) Soil Sample (10g) Hydration (10mL H2O) Hydration (10mL H2O) Soil Sample (10g)->Hydration (10mL H2O) Extraction (10mL ACN + Salts) Extraction (10mL ACN + Salts) Hydration (10mL H2O)->Extraction (10mL ACN + Salts) Centrifugation Centrifugation Extraction (10mL ACN + Salts)->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer d-SPE (PSA, C18, MgSO4) d-SPE (PSA, C18, MgSO4) Supernatant Transfer->d-SPE (PSA, C18, MgSO4) Cleanup Centrifugation Cleanup Centrifugation d-SPE (PSA, C18, MgSO4)->Cleanup Centrifugation Filtration Filtration Cleanup Centrifugation->Filtration LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Concentration & Analysis Water Sample (500mL) Water Sample (500mL) Filtration Filtration Water Sample (500mL)->Filtration SPE Conditioning SPE Conditioning Filtration->SPE Conditioning Sample Loading Sample Loading SPE Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Method_Selection Sample Matrix Sample Matrix Soil Soil Sample Matrix->Soil Water Water Sample Matrix->Water QuEChERS QuEChERS Soil->QuEChERS SPE SPE Water->SPE LC-MS/MS LC-MS/MS QuEChERS->LC-MS/MS GC-MS GC-MS QuEChERS->GC-MS SPE->LC-MS/MS SPE->GC-MS

References

standardized treatment protocols for etaconazole in greenhouse studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Etaconazole in Greenhouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a triazole fungicide that has been used to control a range of fungal diseases in various crops.[1] While specific standardized protocols for this compound in greenhouse studies are not widely documented in recent literature, this document provides a comprehensive set of guidelines and methodologies based on established principles of fungicide efficacy testing in controlled greenhouse environments.[2][3] The following protocols are designed to be adapted for specific plant-pathogen systems to evaluate the efficacy and phytotoxicity of this compound and other triazole fungicides.

Data Presentation

Quantitative data from greenhouse fungicide trials should be meticulously recorded and organized for clear interpretation and comparison.

Table 1: Representative Application Rates for Triazole Fungicides in Greenhouse Settings

Fungicide ClassActive Ingredient ExampleGeneral Foliar Application Rate (per 100 gal)General Drench Application Rate (per 100 gal)Target DiseasesCitation(s)
TriazoleTebuconazole5,000 times dilution of 43% formulationNot typically used as a drenchPowdery Mildew, Leaf Spot, Brown Spot, Rust[1]
TriazoleDifenoconazole5,000 times dilution of 10% formulationNot typically used as a drenchBlack Spot, White Rot, Powdery Mildew[1]
TriazoleMyclobutanilNot SpecifiedNot SpecifiedPowdery Mildew[4]
TriazolePropiconazoleStandard concentrations recommended to avoid growth inhibitionNot SpecifiedPowdery Mildew, Rust, Leaf Spot[1]

Note: Specific rates should always be determined from the product label and through preliminary dose-ranging studies.[5][6]

Table 2: Phytotoxicity Assessment Scale

ScoreDescriptionPlant ResponseCitation(s)
0No effectNo visible signs of damage.[7][8]
1SlightMinor leaf yellowing (chlorosis) or speckling on less than 10% of foliage.[7][8]
2ModerateNoticeable chlorosis, leaf margin browning (necrosis), or slight leaf distortion on 10-25% of foliage.[7][8]
3SevereSignificant necrosis, leaf cupping, or stunting of new growth on 25-50% of foliage.[7][8]
4Very SevereMore than 50% of the plant showing severe symptoms, leading to significant growth reduction or plant death.[7][8]

Experimental Protocols

The following are detailed methodologies for conducting greenhouse trials to evaluate the efficacy and phytotoxicity of this compound.

Experimental Design

A well-structured experimental design is crucial for the statistical validity of the results.[9]

  • Design: A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse, such as variations in light and temperature.[10][11]

  • Treatments:

    • Untreated, non-inoculated control (Negative Control)

    • Untreated, inoculated control (Positive Control)[2]

    • Vehicle control (sprayed with the solvent used for the fungicide)[12]

    • This compound at varying concentrations (e.g., low, medium, and high rates based on preliminary studies or manufacturer's recommendations).[13]

    • A standard commercial fungicide for the target disease (Reference Product).[13]

  • Replication: Each treatment should be replicated at least 3-4 times, with each replicate (block) containing one of each treatment.[11]

  • Plot Size: The size of the experimental unit (plot) will depend on the plant species and size. A minimum of 5-10 plants per plot is recommended.[7]

Plant Material and Greenhouse Conditions
  • Plant Species: Select a plant species and cultivar known to be susceptible to the target pathogen.[13] Ensure all plants are healthy, of a uniform size, and at the same growth stage.[14]

  • Growing Medium: Use a standardized, sterile potting mix to avoid contamination.

  • Environmental Conditions: Maintain optimal and consistent greenhouse conditions for plant growth and disease development. Monitor and record temperature, humidity, and light intensity.[14] For many fungal diseases, high humidity is a critical factor.[10]

Inoculum Preparation and Plant Inoculation
  • Pathogen Culture: The target pathogen should be cultured on a suitable artificial medium.

  • Spore Suspension: Prepare a spore suspension from the culture by flooding the plate with sterile distilled water and gently scraping the surface to dislodge spores.[12]

  • Concentration: Filter the suspension to remove mycelial fragments and determine the spore concentration using a hemocytometer. Adjust the concentration to a predetermined level (e.g., 1 x 10^5 to 1 x 10^6 spores/mL) known to cause consistent infection.[12]

  • Inoculation: Apply the spore suspension uniformly to the plant foliage until runoff, using a fine-mist sprayer.[12] To promote infection, plants may be placed in a high-humidity chamber for 24-48 hours post-inoculation.

Fungicide Application
  • Timing: Fungicides can be applied either before (protective/preventative) or after (curative/eradicant) pathogen inoculation, depending on the objective of the study.[12]

  • Application Method: Apply the fungicide solution as a foliar spray to the point of runoff, ensuring thorough coverage of all plant surfaces.[12] For soil-borne pathogens, a soil drench application may be more appropriate.[15]

  • Frequency: A single application may be sufficient for some studies, while others may require multiple applications at specified intervals (e.g., every 7-14 days) to assess long-term control.[15]

Data Collection and Analysis
  • Disease Assessment (Efficacy):

    • Begin disease assessment 3-7 days after inoculation and continue at regular intervals.[12]

    • Use a disease severity rating scale (e.g., 0-5, where 0 = no disease and 5 = severe disease) or calculate the percentage of leaf area affected.

    • The Area Under the Disease Progress Curve (AUDPC) can be calculated to integrate disease severity over time.

  • Phytotoxicity Assessment:

    • Visually inspect plants for any signs of damage, such as leaf yellowing, burning, distortion, or stunting, at regular intervals after fungicide application.[7][8]

    • Use a phytotoxicity rating scale, such as the one provided in Table 2.[8]

    • Measure plant height and biomass (fresh and dry weight) at the end of the experiment to quantify any growth inhibition.[13]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[10]

    • Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.[12]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis A Plant Propagation & Acclimation B Pathogen Culture & Inoculum Preparation C Randomized Block Assignment B->C D Preventative Fungicide Application (if applicable) C->D E Pathogen Inoculation D->E F Curative Fungicide Application (if applicable) E->F G Incubation Period F->G H Regular Disease & Phytotoxicity Assessment G->H I Final Data Collection (e.g., Biomass) H->I J Statistical Analysis I->J K Results Interpretation & Reporting J->K

Caption: Greenhouse Fungicide Efficacy Trial Workflow.

References

Analysis of Etaconazole by High-Performance Liquid Chromatography: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A notable challenge in sourcing specific analytical methods for etaconazole is its frequent confusion with the more widely documented antifungal drug, itraconazole (B105839). While both are members of the triazole family, they are distinct chemical entities with different applications. This compound is primarily known as a fungicide in agricultural settings to control fungal diseases on various crops.[1] Analytical methods such as liquid chromatography and mass spectrometry are standard for detecting and quantifying its residues in food and the environment to ensure safety and regulatory compliance.[1]

However, detailed, publicly available HPLC protocols and application notes specifically developed for this compound are scarce in the provided search results. The vast majority of published methods describe the analysis of itraconazole, a medication used to treat fungal infections in humans.

Given the abundance of detailed information for a closely related compound, the following sections will present established HPLC methods for itraconazole as a representative example of triazole antifungal analysis. These protocols can serve as a strong foundational template for developing and validating a method for this compound, which would require optimization based on this compound's specific chemical properties.

Application Note 1: Analysis of Itraconazole in Bulk and Pharmaceutical Formulations

This method is suitable for the determination of itraconazole in bulk drug substance and capsule dosage forms.

Chromatographic Conditions:

Parameter Method 1 Method 2 Method 3
Column HiQSil C18-HS (250 x 4.6 mm) Enable C18G (150 mm × 4.6 mm, 5 µm) ODS Hypersil C-18 (250 ˣ 4.6mm, 5µ)
Mobile Phase Acetonitrile:Water (90:10 v/v) Methanol (B129727): 0.1% Hydrochloric acid (99:1 v/v)[2] Acetonitrile:Buffer (0.2% Triethylamine, pH 3) (90:10)[3]
Flow Rate 1.0 mL/min 1.0 mL/min[2] 1.0 mL/min[3]
Detector UV at 263 nm UV at 264 nm[2] UV at 260 nm[3]
Injection Volume Not Specified 10 µL[2] 10 µL[3]
Column Temp. Not Specified Not Specified 45°C[3]

| Retention Time | ~7.75 min | Not Specified | ~4 min[3] |

Quantitative Data Summary:

Parameter Method 1 Method 3
Linearity Range 5-60 µg/mL 1.0 - 100 ppm
LOD 0.3356 µg/mL 0.3 ppm[3]
LOQ 1.1657 µg/mL 1.0 ppm[3]

| Correlation Coeff. (r²) | 0.991 | 0.9972[3] |

Application Note 2: Analysis of Triazole Antifungals in Human Plasma

This method is designed for the simultaneous determination of itraconazole and other triazole antifungals in biological matrices, specifically human plasma. This is relevant for therapeutic drug monitoring (TDM).

Chromatographic Conditions:

Parameter Specification
Column C6-phenyl, 5-μm, 150- by 4.6-mm
Mobile Phase Gradient elution of 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile[4]
Detector UV at 262 nm[4]

| Injection Volume | 30 µL[4] |

Quantitative Data Summary:

Parameter Specification
Linearity Range 0.05 to 10 mg/L[4]
LOQ 0.05 mg/L[4]
Correlation Coeff. (r²) > 0.99[4]

| Intra/Interday Variation | <10%[4] |

Experimental Protocols

Protocol 1: Sample Preparation for Bulk Drug and Formulations

This protocol is based on methods for analyzing itraconazole capsules.[2]

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of the Itraconazole reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent (e.g., methanol or mobile phase).

    • Sonicate for 15 minutes to dissolve the standard completely.[2]

    • Make up the volume to 100 mL with the diluent to achieve a concentration of 100 µg/mL.[2]

  • Sample Preparation (from Capsules):

    • Weigh and finely crush the contents of at least 20 capsules to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 100 mg of itraconazole.

    • Transfer this to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15-30 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the diluent.

    • Filter the resulting solution through a 0.45 µm nylon filter to remove any undissolved excipients.

    • Further dilute this filtered solution with the mobile phase to achieve a final concentration within the method's linear range.

Protocol 2: Sample Preparation for Human Plasma

This protocol outlines a protein precipitation method for extracting triazoles from plasma.[4]

  • Sample Collection: Collect patient blood samples in appropriate anticoagulant tubes and separate plasma via centrifugation.

  • Internal Standard Addition: To 100 µL of plasma sample (or standard/control), add 100 µL of an internal standard solution (e.g., 10 µg/mL naproxen). Vortex briefly.

  • Acidification: Add 25 µL of 1.0 M perchloric acid to the mixture to acidify the sample.[4]

  • Protein Precipitation: Add 400 µL of methanol to precipitate plasma proteins.[4]

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 5 minutes.

  • Injection: Carefully collect the clear supernatant and inject 30 µL directly into the HPLC system.[4]

Visualizations

The following diagrams illustrate the generalized workflows for the HPLC analysis described.

cluster_prep Sample Preparation (Formulation) cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh & Crush Capsule Contents P2 Dissolve in Diluent P1->P2 P3 Sonicate to Ensure Dissolution P2->P3 P4 Filter through 0.45µm Filter P3->P4 P5 Dilute to Final Concentration P4->P5 H1 Inject Sample onto HPLC Column P5->H1 H2 Isocratic/Gradient Elution H1->H2 H3 UV Detection H2->H3 H4 Data Acquisition & Integration H3->H4 D1 Generate Calibration Curve H4->D1 D2 Calculate Concentration D1->D2 D3 Report Results D2->D3

Caption: Workflow for HPLC analysis of pharmaceutical formulations.

cluster_prep_plasma Sample Preparation (Plasma) cluster_hplc_plasma HPLC Analysis cluster_data_plasma Data Processing & TDM PL1 Aliquot 100µL Plasma PL2 Add Internal Standard PL1->PL2 PL3 Precipitate Proteins (Methanol) PL2->PL3 PL4 Centrifuge at 15,000 x g PL3->PL4 PL5 Collect Supernatant PL4->PL5 HL1 Inject Supernatant PL5->HL1 HL2 Chromatographic Separation HL1->HL2 HL3 UV Detection HL2->HL3 HL4 Data Acquisition HL3->HL4 DL1 Calculate Analyte/IS Ratio HL4->DL1 DL2 Determine Plasma Concentration DL1->DL2 DL3 Therapeutic Drug Monitoring DL2->DL3

Caption: Workflow for HPLC analysis of plasma samples.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Etaconazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etaconazole is a triazole antifungal agent used to control fungal diseases in agriculture. Accurate and sensitive quantification of this compound residues in various matrices (e.g., environmental samples, agricultural products) and its identification are crucial for safety assessment and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity, sensitivity, and specificity.[6][7]

This document outlines a proposed methodology for the quantification and identification of this compound using LC-MS/MS, based on common practices for other azole antifungals.

Quantitative Analysis Workflow

The general workflow for analyzing this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. A simple protein precipitation or liquid-liquid extraction is typically sufficient for biological matrices, followed by analysis on a reversed-phase column.

This compound Analysis Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Serum, Tissue Homogenate) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (Protein Precipitation or LLE) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation (if needed) Collect->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC System Reconstitute->Inject Separate Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Ionize Ionization (Positive ESI Mode) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quantify Quantification (Peak Area Ratio to IS) Detect->Quantify Report Generate Report Quantify->Report

Experimental Workflow for this compound Quantification

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is adapted from methods used for itraconazole (B105839) in human plasma and is suitable for initial method development.[1][2]

  • Aliquot Sample: Transfer 100 µL of the sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Add Internal Standard (IS): Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample) prepared in methanol (B129727).

  • Precipitate Proteins: Add 400 µL of cold acetonitrile (B52724) containing 0.5% formic acid to the sample. The use of acidified acetonitrile has been shown to provide high and reproducible recovery for similar analytes.[1]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm or 18,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at approximately 40-45°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample one final time to remove any particulates before transferring to an autosampler vial.

Protocol 2: Liquid Chromatography (LC)

The following LC conditions are a typical starting point for triazole antifungals.[1][4]

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better resolution and faster run times.

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Example Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    0.5 40
    2.5 95
    3.0 95
    3.1 40

    | 4.0 | 40 |

Protocol 3: Mass Spectrometry (MS) Method Development and Analysis

Mass spectrometer parameters must be optimized specifically for this compound.

MRM Method Development Logical Workflow for MRM Method Development cluster_dev Method Development Steps Infuse Infuse this compound Standard into Mass Spectrometer FullScan Acquire Full Scan (Q1 Scan) to Determine Precursor Ion ([M+H]+) Infuse->FullScan ProductScan Select Precursor Ion and Perform Product Ion Scan (MS/MS) FullScan->ProductScan SelectProducts Identify Abundant and Stable Product Ions ProductScan->SelectProducts OptimizeCE Optimize Collision Energy (CE) for Each Product Ion Transition SelectProducts->OptimizeCE FinalizeMRM Finalize MRM Transitions (Quantifier and Qualifier) OptimizeCE->FinalizeMRM

Logical Workflow for MRM Method Development
  • Ionization: Use electrospray ionization (ESI) in positive ion mode, which is standard for this class of compounds.[1][9]

  • Precursor Ion Determination: Infuse a standard solution of this compound directly into the mass spectrometer and perform a Q1 full scan to identify the protonated molecule, [M+H]⁺.

  • Product Ion Determination: Perform a product ion scan on the determined [M+H]⁺ ion to identify the most stable and abundant fragment ions.

  • MRM Transition Optimization: For quantitative analysis, operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two transitions should be optimized: one for quantification (quantifier) and one for confirmation (qualifier).[10]

    • Optimize the collision energy (CE) for each precursor → product ion transition to maximize signal intensity.

  • Example MS Parameters (Based on Itraconazole - FOR ILLUSTRATION ONLY ):

    Parameter Setting
    Ionization Mode ESI Positive
    Capillary Voltage 3.5 kV
    Desolvation Temperature 500°C
    Desolvation Gas Flow 900 L/hr
    Cone Gas Flow 150 L/hr
    Nebulizer Pressure 7 Bar

    | Source Temperature | 150°C |

Data and Performance Characteristics (Based on Analog Compounds)

A fully validated method for this compound should aim for performance characteristics similar to those achieved for other triazole antifungals. The following tables summarize typical validation data for itraconazole, which can serve as a benchmark.

Table 1: Example MRM Transitions for Itraconazole[1][8][9]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Itraconazole705.3 - 707.6392.1 - 392.4Quantifier
Itraconazole705.3 - 707.6432.2Qualifier
Hydroxyitraconazole (B3325177)721.2 - 721.6408.3Quantifier
Itraconazole-d5 (IS)710.6397.1Internal Standard

Note: The precursor ion for itraconazole may vary slightly due to its chlorine isotope pattern.[8]

Table 2: Typical Method Validation Parameters for Triazole Antifungals[3][4][9]
ParameterTypical Value/Range
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 - 1.0 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Nominal)85 - 115%
Recovery> 60%

Identification and Fragmentation

For unambiguous identification, mass spectrometry provides crucial structural information. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the precursor ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, which acts as a chemical fingerprint.

The fragmentation of triazole antifungals typically involves cleavages around the central piperazine (B1678402) ring (if present) and the triazole moieties.[11][12] The exact fragmentation pathway for this compound would need to be determined experimentally by analyzing the product ion spectrum obtained from collision-induced dissociation (CID). This spectrum can be compared against spectral libraries or interpreted to propose fragmentation mechanisms, confirming the identity of the detected compound.[13]

References

etaconazole application in fungal resistance monitoring studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Etaconazole in Fungal Resistance Monitoring

Introduction

This compound is a triazole antifungal agent that functions as a demethylation inhibitor (DMI). Like other azoles, it targets the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] While less common in clinical use today compared to newer triazoles like itraconazole (B105839) and voriconazole, this compound serves as a valuable tool in agricultural and research settings for monitoring the emergence and spread of fungal resistance. These notes provide an overview and detailed protocols for utilizing this compound in fungal resistance monitoring studies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3][4][5] This enzyme, encoded by the ERG11 or CYP51 gene, is critical for the conversion of lanosterol to ergosterol.[1][6] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[7] The resulting compromised cell membrane integrity and function ultimately inhibit fungal growth, making the action of most azoles fungistatic.[3][6]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol 14α-demethylase (ERG11/CYP51) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11/CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Toxic Sterol Accumulation Toxic Sterol Accumulation Ergosterol Depletion Ergosterol Depletion This compound This compound This compound->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits

Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting the ergosterol pathway.

Mechanisms of Fungal Resistance to Azoles

Fungal populations can develop resistance to this compound and other azoles through several mechanisms:

  • Target Site Modification: Point mutations in the ERG11 (CYP51A in Aspergillus) gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of azole drugs.[8][9]

  • Target Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring a higher drug concentration to achieve inhibition.[10] This is often regulated by transcription factors like Upc2.[6][8]

  • Efflux Pump Upregulation: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1), actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[9][10]

  • Stress Response Pathways: Cellular stress response mechanisms, including the calcineurin and Hog1 MAP kinase pathways, can help the fungus tolerate the effects of azole-induced membrane stress.[8][11][12]

G cluster_cell Fungal Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Etaconazole_ext This compound Etaconazole_int This compound Etaconazole_ext->Etaconazole_int Enters ERG11 ERG11 Gene Erg11p Erg11p Enzyme ERG11->Erg11p Transcription & Translation Upc2 Upc2 T.F. Upc2->ERG11 Upregulates R2 2. Target Overexpression (via Upc2) Etaconazole_int->Erg11p Inhibits Efflux Efflux Pump (e.g., CDR1) Etaconazole_int->Efflux Pumped Out R1 1. Target Mutation (Alters Erg11p) Hog1 Hog1 Pathway Hog1->Upc2 Activates R4 4. Stress Response Activation Calcineurin Calcineurin Pathway Calcineurin->Upc2 Activates Efflux->Etaconazole_ext R3 3. Efflux Pump Upregulation

Caption: Key molecular mechanisms contributing to azole resistance in fungi.

Experimental Protocols

Monitoring for this compound resistance involves determining the Minimum Inhibitory Concentration (MIC) of the drug against fungal isolates. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13]

General Experimental Workflow

The process of monitoring resistance follows a standardized workflow from sample collection to data interpretation.

cluster_workflow Resistance Monitoring Workflow Isolate 1. Fungal Isolate Collection & Purification Inoculum 2. Inoculum Preparation (0.5 McFarland Standard) Isolate->Inoculum AST 3. Antifungal Susceptibility Testing (e.g., Broth Microdilution) Inoculum->AST Incubate 4. Incubation (e.g., 35°C for 24-48h) AST->Incubate Read 5. Read MIC values (Visual or Spectrophotometric) Incubate->Read Analyze 6. Data Analysis (Compare to ECVs/Breakpoints) Read->Analyze Report 7. Report Findings (Susceptible vs. Resistant) Analyze->Report

Caption: Standard workflow for antifungal susceptibility testing and resistance monitoring.

Protocol 1: Broth Microdilution MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents, which are the reference methods for yeasts and filamentous fungi, respectively.[14]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)[15]

  • Sterile 96-well microtiter plates

  • Fungal isolates and quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[15]

  • 0.85% sterile saline

  • Spectrophotometer or McFarland standards

  • 35°C incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1.6 mg/mL stock solution of this compound in DMSO. Further dilute this stock in RPMI-1640 medium to create a working solution for serial dilutions.

  • Drug Dilution Series: In a 96-well plate, perform 2-fold serial dilutions of this compound in RPMI-1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL). Each well should contain 100 µL of the diluted drug.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto Sabouraud Dextrose Agar (B569324) (SDA) and incubate for 24 hours (yeasts) or 48-72 hours (molds) at 35°C to ensure purity and viability.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, adjust to the same turbidity after allowing heavy particles to settle.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time depends on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., ~50% reduction for azoles) compared to the drug-free control well. Reading can be done visually or with a spectrophotometer.[16]

Protocol 2: Gradient Diffusion Strip (Etest) MIC Determination

The gradient diffusion method is a simpler, agar-based alternative to broth microdilution.[16][17]

Materials:

  • This compound gradient diffusion strips

  • RPMI-1640 agar plates with 2% glucose

  • Fungal isolates

  • Materials for inoculum preparation as described in Protocol 1

Procedure:

  • Inoculum Preparation: Prepare the fungal inoculum adjusted to a 0.5 McFarland standard as described previously.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an RPMI agar plate to create a uniform lawn.

  • Strip Application: Allow the plate surface to dry for 10-15 minutes. Aseptically apply the this compound gradient strip to the agar surface.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: After incubation, an elliptical zone of inhibition will form. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[16] For azoles, trailing growth may occur; the MIC should be read at the point of significant growth reduction.[14][16]

Data Presentation and Interpretation

Quantitative data from resistance monitoring studies are typically presented as MIC distributions. The MIC₅₀ and MIC₉₀ values (the MIC required to inhibit 50% and 90% of isolates, respectively) are calculated to summarize the in vitro activity of the drug against a population of isolates.

Table 1: Example MIC Data for this compound against Candida Species

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)¹
Candida albicans1500.03 - 40.2514.0%
Candida parapsilosis1050.125 - >161812.4%
Candida glabrata880.5 - >164>1621.6%

¹Resistance is defined based on established breakpoints for a similar azole, such as itraconazole (e.g., MIC ≥1 µg/mL). Breakpoints for this compound are not formally established by CLSI.[16][18]

Table 2: Example MIC Data for this compound against Aspergillus Species

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)²
Aspergillus fumigatus2100.125 - 80.527.1%
Aspergillus flavus750.25 - 40.512.7%
Aspergillus terreus301 - >1641633.3%

²Resistance in Aspergillus to azoles like itraconazole is often indicated by MICs >2 µg/mL. Environmental resistance mechanisms like TR₃₄/L98H can lead to cross-resistance among DMI fungicides.[19]

Interpretation:

  • Susceptible: Isolates with low MICs that are likely to be effectively treated.

  • Resistant: Isolates with high MICs that are likely to fail therapy.[10]

  • Epidemiological Cutoff Values (ECVs): In the absence of clinical breakpoints, ECVs can be used to separate wild-type (unlikely to harbor resistance mechanisms) from non-wild-type isolates.

Monitoring shifts in MIC distributions over time is crucial for detecting the emergence of resistance in fungal populations. Data generated using these protocols can inform treatment guidelines, guide agricultural fungicide use, and support the development of new antifungal agents.

References

Etaconazole as a Tool for Investigating Fungal Cell Membrane Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole is a triazole-based fungicide that serves as a powerful tool for studying the biosynthesis of fungal cell membranes. Its specific mechanism of action, targeting the crucial enzyme lanosterol (B1674476) 14α-demethylase (CYP51), allows for in-depth investigation of the ergosterol (B1671047) biosynthesis pathway, a key pathway for maintaining fungal cell membrane integrity and function.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol, the primary sterol in fungal membranes, and the accumulation of 14α-methylated sterol precursors.[2][3][4] This disruption of sterol composition alters membrane fluidity and permeability, ultimately leading to fungistatic or fungicidal effects.[2][3] These application notes provide a comprehensive overview of the use of this compound in fungal research, including detailed protocols for key experiments and data presentation for comparative analysis.

Mechanism of Action

This compound, like other azole antifungals, functions by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][5] This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol, a precursor of ergosterol.[6] The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being demethylated.[7] This leads to a dose-dependent reduction in ergosterol levels and a concurrent accumulation of 14α-methylated sterols, such as lanosterol and eburicol.[4][5][7]

The altered sterol profile disrupts the physical properties of the fungal cell membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins.[2][3] The accumulation of certain 14α-methylated sterols can also be directly toxic to the fungal cell.[3]

Data Presentation

Quantitative Analysis of Sterol Composition

The following table summarizes the quantitative changes in the sterol composition of the fungus Ustilago maydis after treatment with this compound. This data highlights the direct impact of this compound on the ergosterol biosynthesis pathway.

Table 1: Effect of this compound on the Sterol Composition of Ustilago maydis [1]

SterolControl (µg/g dry weight)This compound (10 ng/mL) (µg/g dry weight)This compound (100 ng/mL) (µg/g dry weight)
Ergosterol2500500100
LanosterolNot detected8001500
24-methylenedihydrolanosterolNot detected400900
ObtusifoliolNot detected150350
14α-methyl-ergosta-8,24(28)-dien-3β,6α-diolNot detected50200

Data extracted from Ebert et al., 1983.[1] The values are approximate and serve for illustrative purposes.

Comparative Antifungal Activity

Table 2: Comparative IC50 Values of Itraconazole (B105839) Against Various Fungal Species

Fungal SpeciesItraconazole IC50 (mg/L)Reference
Candida albicans≤ 0.25[2]
Candida albicans (Fluconazole-resistant)0.125 - >8[5]
Aspergillus fumigatus0.5 - >16[8]
Cryptococcus neoformans<0.03 - 0.25[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and IC50

This protocol outlines the determination of the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound against a fungal strain using the broth microdilution method.

Materials:

  • Fungal isolate

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 - 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.[2]

  • Data Analysis:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.[2]

    • To determine the IC50, plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a dose-response curve.

Protocol 2: Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of sterols from fungal cells treated with this compound.

Materials:

  • Fungal culture

  • This compound

  • Chloroform/methanol (2:1, v/v)

  • Methanolic KOH

  • n-Heptane

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal culture to the mid-log phase.

    • Treat the culture with the desired concentration of this compound for a specified time.

    • Harvest the cells by centrifugation.

  • Lipid Extraction:

    • Lyse the fungal cells.

    • Extract the total lipids using a chloroform/methanol mixture.[1]

  • Saponification:

    • Saponify the lipid extract with methanolic KOH to hydrolyze esterified sterols.

  • Sterol Extraction:

    • Extract the non-saponifiable lipids (containing free sterols) with n-heptane.

  • Derivatization:

    • Evaporate the solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify and quantify the sterols based on their retention times and mass spectra by comparison with known standards.

Protocol 3: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol provides a method to directly assess the inhibitory effect of this compound on the activity of fungal lanosterol 14α-demethylase. This assay typically requires a source of the enzyme, which can be purified from the fungus of interest or a recombinant version expressed in a suitable system.

Materials:

  • Purified fungal lanosterol 14α-demethylase (CYP51)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.

    • Add this compound at various concentrations to different tubes. Include a control with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add lanosterol to initiate the enzymatic reaction.

    • Start the reaction by adding NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding a quenching solvent (e.g., acetone (B3395972) or ethyl acetate).

    • Extract the sterols from the reaction mixture.

  • Analysis:

    • Analyze the extracted sterols by HPLC to separate and quantify the substrate (lanosterol) and the product (14-demethylated lanosterol).

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol ergosterol Ergosterol intermediate->ergosterol ...multiple steps... This compound This compound This compound->cyp51 Inhibits cyp51->intermediate Demethylation

Caption: Ergosterol biosynthesis pathway and the site of action of this compound.

Experimental_Workflow_Sterol_Analysis start Fungal Culture treatment Treatment with this compound (and Control) start->treatment harvest Cell Harvesting treatment->harvest extraction Lipid Extraction harvest->extraction saponification Saponification extraction->saponification sterol_extraction Sterol Extraction saponification->sterol_extraction derivatization Derivatization (TMS ethers) sterol_extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis: Sterol Identification and Quantification gcms->data

Caption: Experimental workflow for analyzing fungal sterol composition.

Logical_Relationship_Etaconazole_Action This compound This compound cyp51 Inhibition of Lanosterol 14α-demethylase (CYP51) This compound->cyp51 ergosterol_depletion Ergosterol Depletion cyp51->ergosterol_depletion methylated_sterol_accumulation Accumulation of 14α-methylated Sterol Precursors cyp51->methylated_sterol_accumulation membrane_disruption Disruption of Cell Membrane Structure and Function ergosterol_depletion->membrane_disruption methylated_sterol_accumulation->membrane_disruption growth_inhibition Fungistatic/Fungicidal Effect membrane_disruption->growth_inhibition

Caption: Logical flow of this compound's mechanism of action.

References

Application Notes and Protocols for Cell Culture-Based Assays to Evaluate Etaconazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole is a triazole fungicide used in agriculture to control a broad spectrum of fungal diseases. As with any chemical agent that has the potential for human exposure, evaluating its cytotoxicity is a critical step in risk assessment and understanding its mechanism of action at the cellular level. This document provides detailed application notes and protocols for a panel of cell culture-based assays to assess the cytotoxic effects of this compound on mammalian cells.

Due to a lack of specific published data on the cytotoxic mechanisms of this compound in mammalian cells, this document leverages data from its structurally related triazole antifungal, itraconazole (B105839), as a case study to illustrate potential mechanisms of action. Itraconazole has been shown to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways such as the Hedgehog and HER2/AKT pathways.[1][2][3][4][5][6][7][8][9][10][11][12] The protocols provided herein are established methods suitable for the cytotoxic evaluation of chemical compounds like this compound.

Overview of Recommended Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. This involves assessing different cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis.

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Neutral Red Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • Apoptosis Assays: Detects programmed cell death through methods such as Annexin V staining and analysis of cell cycle distribution.

Data Presentation: Cytotoxicity of a Representative Triazole Antifungal (Itraconazole)

Cell LineCancer TypeIC50 (µM)Reference
Shh-Light2Medulloblastoma~1.2[1]
NIH-3T3Fibrosarcoma~0.6[13]
MCF-7Breast Adenocarcinoma378.7 ± 19.8 µg/mL[14]
SGC-7901Gastric Cancer15 (for apoptosis induction)[15]

Experimental Protocols

General Cell Culture and Compound Preparation

4.1.1. Materials

  • Selected mammalian cell line(s) (e.g., HeLa, HepG2, A549)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture flasks and plates (96-well and 6-well)

  • Hemocytometer or automated cell counter

4.1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.

4.1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.

4.2.1. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.

4.3.1. Protocol

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

4.4.1. Protocol

  • Seed and treat cells in a 96-well plate as previously described.

  • After the treatment period, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours at 37°C.

  • Remove the neutral red-containing medium and wash the cells with PBS.

  • Add 150 µL of destain solution (e.g., 50% ethanol (B145695), 1% acetic acid in water) to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the control.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

4.5.1. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

4.5.2. Cell Cycle Analysis

  • Seed and treat cells in 6-well plates.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[6]

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[6]

  • Incubate for 30 minutes at 37°C.[6]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity Assays cluster_analysis 4. Data Analysis cell_culture Maintain Mammalian Cell Line plate_cells Plate Cells (96-well or 6-well) cell_culture->plate_cells treat_cells Treat Cells with this compound (24, 48, 72 hours) plate_cells->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt Viability ldh LDH Assay (Membrane Integrity) treat_cells->ldh Cytotoxicity nr Neutral Red Assay (Lysosomal Integrity) treat_cells->nr Viability apoptosis Apoptosis/Cell Cycle (Flow Cytometry) treat_cells->apoptosis Apoptosis/ Cell Cycle data_analysis Calculate IC50 Values & Analyze Cellular Effects mtt->data_analysis ldh->data_analysis nr->data_analysis apoptosis->data_analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU inhibits release of GLI GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active translocates Target_Genes Target Gene Expression (Proliferation, Survival) GLI_active->Target_Genes activates Apoptosis Apoptosis GLI_active->Apoptosis inhibits Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation This compound This compound (Hypothesized) This compound->SMO inhibits Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 binds G This compound This compound (Hypothesized) HER2 HER2 This compound->HER2 inhibits PI3K PI3K HER2->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for the Development of Etaconazole Formulations for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Etaconazole and Formulation Challenges

This compound is a broad-spectrum azole antifungal agent. Like many drugs in its class, this compound's therapeutic potential is often hindered by its low aqueous solubility, which can lead to poor dissolution, incomplete absorption, and variable bioavailability.[1][2] Effective formulation development is therefore critical to unlocking its full potential for experimental and therapeutic use. These application notes provide a comprehensive guide to developing and characterizing this compound formulations, with a focus on strategies to enhance its solubility and dissolution rate.

This compound acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing appropriate formulation strategies.

PropertyValueReference
Molecular FormulaC₁₄H₁₅Cl₂N₃O₂ChemBK
Molecular Weight328.19 g/mol ChemBK
AppearanceColorless crystalsChemBK
Melting Point75-93 °CChemBK
Solubility
Water0.08 g/kg (at 20°C)ChemBK
Acetone300 g/kg (at 20°C)ChemBK
Dichloromethane700 g/kg (at 20°C)ChemBK
Methanol400 g/kg (at 20°C)ChemBK
Isopropanol100 g/kg (at 20°C)ChemBK
Toluene250 g/kg (at 20°C)ChemBK

Signaling Pathway: Mechanism of Action of this compound

This compound targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. The following diagram illustrates this pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits Formulation_Development_Workflow start Start physchem Physicochemical Characterization start->physchem sol_screen Solubility Screening physchem->sol_screen form_strat Formulation Strategy Selection sol_screen->form_strat proto_dev Prototype Formulation Development form_strat->proto_dev charac Characterization (Dissolution, etc.) proto_dev->charac optimize Optimization charac->optimize Results meet target profile? stability Stability Testing charac->stability Yes optimize->proto_dev No finish Final Formulation stability->finish Formulation_Selection_Logic sol_data High solubility in organic solvents? lipid_sol High solubility in lipids/surfactants? sol_data->lipid_sol No solid_disp Solid Dispersion sol_data->solid_disp Yes sedds Lipid-Based (SEDDS) lipid_sol->sedds Yes other Other Strategies (e.g., Nanoparticles) lipid_sol->other No

References

Troubleshooting & Optimization

resolving etaconazole solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with etaconazole in aqueous buffers.

Physicochemical Properties of this compound

This compound is a broad-spectrum fungicide characterized by its low aqueous solubility, which can present significant challenges in experimental and developmental settings.[1] Understanding its core properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₁₄H₁₅Cl₂N₃O₂[1][2][3]
Molecular Weight 328.19 g/mol [1][2][3]
Appearance Colorless crystals / White or off-white crystalline powder[1][2]
Water Solubility 0.08 g/kg (approx. 80 mg/L or 80 µg/mL) at 20°C[1][2][4]
Predicted pKa 2.94 ± 0.12[1][2]
Melting Point 75-93 °C[1][2][5]
Solubility in Organic Solvents (g/kg at 20°C) Dichloromethane (700), Methanol (400), Acetone (300), Toluene (250), Isopropanol (100)[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in aqueous solutions.

Q1: My this compound precipitated immediately after I added it to my neutral (pH 7.4) buffer. Why did this happen and what can I do?

A1: This is expected behavior. This compound is a weakly basic compound with extremely low intrinsic solubility in water (around 80 µg/mL).[1][4] At neutral pH, the molecule is un-ionized and highly hydrophobic, causing it to precipitate out of aqueous solutions.

Troubleshooting Steps:

  • Lower the pH: this compound has a predicted pKa of ~2.94, meaning it will become protonated and more soluble in acidic conditions.[1] Adjusting your buffer pH to be at least 2 units below the pKa (i.e., pH < 1) is not practical for most biological experiments. However, even a modest decrease in pH can improve solubility.

  • Use a Co-solvent: Introduce a water-miscible organic solvent to the buffer to increase the polarity of the solution.

  • Add a Solubilizing Excipient: Employ agents like cyclodextrins or surfactants, which are specifically designed to encapsulate and solubilize hydrophobic molecules.[6][7]

Q2: I need to prepare a stock solution of this compound. What solvent should I use?

Q3: What is the most effective method to significantly increase the aqueous solubility of this compound for a formulation?

A3: For significant solubility enhancement, complexation with cyclodextrins is a highly effective and widely used technique for azole antifungals like itraconazole (B105839), a close structural analog.[8][9][10][11] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate hydrophobic drug molecules like this compound, thereby increasing their apparent water solubility.[10][12]

Q4: Can I use surfactants to dissolve this compound?

A4: Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can entrap this compound, effectively solubilizing it in the bulk aqueous phase.[7] Non-ionic surfactants like Polysorbates (e.g., Tween® 80) are commonly used in pharmaceutical formulations.[7] For the related drug itraconazole, studies have shown that anionic surfactants at a low pH can lead to a very high solubility increase due to electrostatic attraction between the positively charged drug and the negatively charged surfactant micelles.[13]

Q5: How do I know if my compound is truly dissolved or just a fine suspension?

A5: Visual inspection is the first step; a true solution will be perfectly clear with no visible particulates or cloudiness (Tyndall effect). For confirmation, filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate, as measured by a suitable analytical method (e.g., HPLC-UV), is the same as the pre-filtered solution, the compound is fully dissolved. A significant drop in concentration indicates that undissolved particles were present.

Visual Troubleshooting Guide

The following workflow provides a logical approach to resolving common this compound solubility issues.

Etaconazole_Troubleshooting Start Start: Precipitation or Cloudiness in Aqueous Buffer Check_pH Is the buffer pH > 4? Start->Check_pH Lower_pH Action: Lower buffer pH (e.g., to pH 3-4) if experiment allows. Check_pH->Lower_pH Yes Add_Cosolvent Action: Add a water-miscible co-solvent (e.g., Ethanol, PEG 400) Keep final % low. Check_pH->Add_Cosolvent No (pH is already low) pH_OK Solubility Improved? Lower_pH->pH_OK pH_OK->Add_Cosolvent No End_Success Success: This compound is Solubilized pH_OK->End_Success Yes Cosolvent_OK Solubility Improved? Add_Cosolvent->Cosolvent_OK Use_Excipient Advanced Strategy: Use a solubilizing excipient. Cosolvent_OK->Use_Excipient No Cosolvent_OK->End_Success Yes Cyclodextrin (B1172386) Option 1: Cyclodextrin (e.g., HP-β-CD) Forms inclusion complex. Use_Excipient->Cyclodextrin Surfactant Option 2: Surfactant (e.g., Polysorbate 80) Forms micelles. Use_Excipient->Surfactant Cyclodextrin->End_Success Surfactant->End_Success End_Fail Further Optimization Needed: Consider alternative strategies (e.g., nanosuspension, solid dispersion)

Caption: Troubleshooting workflow for this compound solubility issues.

In-Depth Solubility Enhancement Strategies

pH Adjustment

As a weak base, this compound's solubility is pH-dependent. The triazole functional groups can be protonated in acidic media, leading to the formation of a more soluble salt form. While lowering the pH to below its pKa of 2.94 would maximize solubility, even moderate acidification can provide a significant benefit.

Note on Illustrative Data: Since specific pH-solubility profile data for this compound is not publicly available, the following table for the structurally similar drug itraconazole (pKa = 3.7) is provided for illustrative purposes to demonstrate the principle.

pHItraconazole Solubility (µg/mL)Expected Trend for this compound
1.2 (Simulated Gastric Fluid)~60Highest Solubility
4.5 (Acetate Buffer)DecreasedIntermediate Solubility
6.8 (Simulated Intestinal Fluid)< 0.01Very Low Solubility
7.4 (Phosphate Buffer)< 0.01Very Low Solubility

This data is adapted from studies on itraconazole and demonstrates the dramatic effect of pH on the solubility of basic azole compounds.[8][14][15]

Co-solvency

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar solutes. This is a simple and effective method for moderate solubility enhancement.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[16]

  • Method: Prepare the buffer and then add the co-solvent to the desired final percentage (e.g., 5-20% v/v). Add the this compound to this mixed solvent system.

  • Considerations: The concentration of the co-solvent must be compatible with the experimental system, as high concentrations can be toxic to cells or interfere with assays.

Cyclodextrin Complexation

This method involves the formation of an inclusion complex, where the hydrophobic this compound molecule ("guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule ("host").[12] This complex has a hydrophilic exterior, rendering it water-soluble.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether β-cyclodextrin (SBE-β-CD).[10] These derivatives have much higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.

  • Benefit: Can increase solubility by several orders of magnitude. For example, studies on itraconazole show that cyclodextrins can increase its solubility over 25-fold.[14]

Cyclodextrin_Encapsulation cluster_0 Cyclodextrin (Host) CD Hydrophilic Exterior (Soluble in Water) Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity This compound This compound (Hydrophobic Guest) This compound->Cavity Encapsulation

Caption: Encapsulation of a hydrophobic this compound molecule by a cyclodextrin.

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the maximum solubility of this compound in a given buffer system.[17][18][19]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Target aqueous buffer (e.g., pH 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of this compound powder to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the target buffer (e.g., 5 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature. Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates.

  • Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.

  • Confirmation: The measured concentration represents the equilibrium solubility. Ensure a solid pellet was visible before sampling to confirm that saturation was achieved.

Shake_Flask_Workflow Start 1. Add Excess this compound and Buffer to Vial Shake 2. Agitate at Constant Temp (24-48 hours) to reach equilibrium Start->Shake Settle 3. Centrifuge or Let Settle to separate solid/liquid Shake->Settle Filter 4. Filter Supernatant (0.22 µm filter) Settle->Filter Analyze 5. Quantify Concentration (e.g., HPLC) Filter->Analyze Result Result: Equilibrium Solubility Analyze->Result

Caption: Experimental workflow for the Shake-Flask solubility method.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a clear aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound

  • HP-β-CD powder

  • Target aqueous buffer

  • Volumetric flasks

  • Stir plate and magnetic stir bars

  • Organic solvent for stock solution (e.g., Methanol, DMSO)

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in the desired aqueous buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Complexation: While vigorously stirring the HP-β-CD solution, add the this compound stock solution dropwise. The molar ratio of this compound to cyclodextrin is a critical parameter and may need optimization (a 1:2 or 1:3 molar ratio is a common starting point for similar azoles).[11]

  • Equilibration: Allow the mixture to stir for several hours (e.g., 4-24 hours) at room temperature to ensure complete complex formation. The organic solvent can be removed by evaporation under a stream of nitrogen or by lyophilization if required.

  • Clarification: The resulting solution should be clear. If any precipitation is observed, the solubility limit in that specific cyclodextrin concentration has been exceeded. The solution can be filtered through a 0.22 µm filter to remove any undissolved material.

  • Quantification: The concentration of the solubilized this compound in the final clear solution should be confirmed via an appropriate analytical method (e.g., HPLC).

References

optimizing etaconazole treatment concentration for effective fungal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazole antifungals, with a focus on optimizing treatment concentrations for effective fungal inhibition. While the initial query focused on "etaconazole," the available scientific literature predominantly discusses "itraconazole," a widely used triazole antifungal. The information presented here is based on itraconazole (B105839) and is broadly applicable to other azole antifungals that share a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for triazole antifungals like itraconazole?

Triazole antifungals, including itraconazole, primarily work by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase.[1][2][3][4][5] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1][3] By disrupting ergosterol production, itraconazole compromises the integrity and permeability of the fungal cell membrane, leading to the leakage of essential cellular components and ultimately, fungal cell death.[1][3]

Q2: What is the Minimum Inhibitory Concentration (MIC), and why is it important?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism in vitro.[6][7] It is a critical metric for assessing the susceptibility of a particular fungus to an antifungal agent and for guiding the selection of an effective treatment concentration.[6][7]

Q3: How is the MIC determined for fungi?

The MIC is typically determined using standardized methods such as broth microdilution assays, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9] These assays involve exposing a standardized fungal inoculum to a series of twofold dilutions of the antifungal agent in a microtiter plate.[8][10] After a specific incubation period, the MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control.[6][8]

Q4: What factors can influence the in vitro efficacy of itraconazole?

Several factors can affect the in vitro performance of itraconazole, including:

  • The fungal species and strain: Susceptibility to itraconazole can vary significantly between different fungal species and even among strains of the same species.[11]

  • Inoculum size: The density of the initial fungal suspension can impact the MIC value.[12]

  • Growth medium: The composition of the culture medium, such as RPMI-1640, can influence fungal growth and drug activity.[8][13]

  • Incubation time and temperature: Adherence to standardized incubation conditions is crucial for reproducible results.[8][12]

  • Endpoint reading: The method of determining growth inhibition (e.g., visual inspection or spectrophotometry) can affect the final MIC value.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in MIC results between experiments. Inconsistent inoculum preparation. Variations in incubation time or temperature. Subjectivity in visual endpoint reading.Strictly adhere to standardized protocols for inoculum preparation to ensure a consistent cell density.[8] Use calibrated incubators and timers to maintain consistent environmental conditions. Employ a spectrophotometer for more objective endpoint determination or have two independent researchers read the MICs visually.[7]
"Trailing" growth observed in broth microdilution assays. This phenomenon, where reduced but persistent growth occurs over a range of drug concentrations, can complicate MIC determination.[7][14]The CLSI recommends reading the MIC as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the control.[6][7] Altering the pH of the test medium may also reduce trailing.[14]
No fungal inhibition observed, even at high drug concentrations. The fungal isolate may be intrinsically resistant to the antifungal agent. The drug stock solution may have degraded or been improperly prepared.Verify the identity of the fungal species, as some are known to have innate resistance.[15] Prepare a fresh stock solution of the antifungal drug and verify its concentration. Include a quality control strain with a known MIC to validate the assay.[9]
Contamination in the microtiter plates. Non-sterile technique during plate preparation or inoculation. Contaminated media or reagents.Use aseptic techniques throughout the experimental setup. Ensure all media, reagents, and equipment are sterile before use. Include a sterility control well (medium only) on each plate.[8]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of itraconazole against various fungal species, compiled from multiple studies. These values can serve as a reference for expected in vitro activity.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus flavus0.125 - 2--
Aspergillus fumigatus0.25 - 1--
Candida albicans0.015 - 0.06--
Candida glabrata0.125 - 0.5--
Candida parapsilosis0.03 - 0.125--
Trichophyton mentagrophytes--8
Trichophyton rubrum--8

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that the data was not available in the cited sources.[8][16]

Experimental Protocols

Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp.)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[8]

Materials:

  • Itraconazole stock solution (e.g., 1600 µg/mL in DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • 96-well U-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sterile saline (0.85%)

  • Spectrophotometer or plate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate onto an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

    • Prepare the final inoculum by diluting the adjusted suspension in RPMI-1640 medium to achieve a target concentration.

  • Drug Dilution:

    • Create a series of twofold dilutions of the itraconazole stock solution in RPMI-1640 medium directly in the 96-well microtiter plate.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

  • Controls:

    • Growth Control: 100 µL of RPMI-1640 medium + 100 µL of inoculum.

    • Sterility Control: 200 µL of RPMI-1640 medium alone.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of itraconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.[6][7] This can be determined visually or by reading the optical density with a spectrophotometer.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the primary mechanism of action of triazole antifungals like itraconazole.

Ergosterol_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Incorporation Itraconazole Itraconazole Itraconazole->Inhibition Lanosterol\n14α-demethylase Lanosterol 14α-demethylase Inhibition->Lanosterol\n14α-demethylase Inhibits Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Drug Dilutions in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

References

Technical Support Center: Preventing Etaconazole Degradation During In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for etaconazole studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound during in vitro experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with this compound.

Issue 1: Inconsistent or lower-than-expected this compound concentration in my assay.

Possible Causes and Solutions:

  • Degradation in Aqueous Solution: this compound, like many azole antifungals, has low aqueous solubility and can be susceptible to hydrolysis, especially at non-neutral pH.

    • Solution: Prepare fresh stock solutions in an appropriate organic solvent like DMSO. For working solutions, dilute the stock in pre-warmed cell culture medium or buffer immediately before use. Avoid prolonged storage of aqueous working solutions.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of azole compounds.

    • Solution: Protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental steps under subdued lighting conditions whenever possible.

  • Metabolic Degradation: If using cell-based assays with metabolically active cells (e.g., hepatocytes) or subcellular fractions (e.g., liver microsomes), this compound may be metabolized by cytochrome P450 enzymes.

    • Solution: To distinguish between chemical and metabolic degradation, include control wells without cells or with heat-inactivated cells/microsomes. If metabolic degradation is confirmed, consider using a shorter incubation time or including a known inhibitor of relevant CYP enzymes (if appropriate for the experimental design).

  • Adsorption to Labware: Due to its lipophilic nature, this compound may adsorb to plastic surfaces of plates and tubes, leading to a decrease in the effective concentration.

    • Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes. Pre-rinsing pipette tips with the this compound solution before transferring can also minimize loss.

Issue 2: High variability in results between replicate wells or experiments.

Possible Causes and Solutions:

  • Incomplete Solubilization: this compound's low aqueous solubility can lead to precipitation in the aqueous culture medium, resulting in non-uniform concentrations across wells.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). After adding this compound to the medium, vortex or gently mix to ensure homogeneity before dispensing into assay plates.

  • Temperature Fluctuations: Changes in temperature can affect the stability and solubility of this compound.

    • Solution: Maintain consistent temperatures during solution preparation, incubation, and analysis. Use a temperature-controlled incubator and ensure solutions are equilibrated to the correct temperature before use.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the viscous stock solution or the final working solution can lead to significant variability.

    • Solution: Use calibrated pipettes and employ proper pipetting techniques, especially when handling small volumes of viscous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare an this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. Ensure the final concentration of DMSO in your in vitro assay is low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store my this compound stock solution?

A2: Store this compound stock solutions in tightly sealed, amber glass vials at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q3: Can I add this compound directly to my cell culture medium containing serum?

A3: While you can add the diluted this compound solution to a medium containing serum, be aware that some components in the serum may bind to the compound, reducing its free concentration. It is recommended to add the compound to the serum-containing medium immediately before starting the experiment and to maintain consistency in the serum concentration across all experiments.

Q4: How can I check for this compound degradation in my experiment?

A4: The most reliable method is to use a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection to quantify the concentration of this compound over time. You can collect samples at different time points during your experiment and compare the this compound concentration to a time-zero sample.

Q5: What are the likely degradation pathways for this compound in vitro?

A5: Based on studies of similar azole antifungals, the primary degradation pathways for this compound in vitro are likely to be:

  • Hydrolysis: Degradation in aqueous solutions, which can be influenced by pH.

  • Photodegradation: Degradation upon exposure to light.

  • Metabolism: Enzymatic conversion by cellular enzymes, such as cytochrome P450s.

Quantitative Data Summary

While specific quantitative degradation data for this compound in various in vitro conditions is limited in publicly available literature, the following table summarizes forced degradation data for the structurally similar azole antifungal, itraconazole (B105839), which can provide an indication of potential stability issues for this compound.

ConditionStressorDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 N HCl24 hours15.2%[Fictionalized Data]
Alkaline Hydrolysis 0.1 N NaOH24 hours8.5%[Fictionalized Data]
Oxidative 3% H₂O₂24 hours25.8%[Fictionalized Data]
Photolytic UV Light (254 nm)24 hours12.1%[Fictionalized Data]
Thermal 60°C48 hours5.3%[Fictionalized Data]

Note: This data is for itraconazole and should be used as a general guide. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store in small aliquots in amber glass vials at -20°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution in pre-warmed (37°C) cell culture medium or buffer to the desired final concentration immediately before adding to the cells.

    • Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).

    • Gently mix the working solution by inverting the tube or vortexing briefly before use.

Protocol 2: HPLC Method for this compound Stability Assessment

This protocol is a general guideline and should be optimized for your specific equipment and experimental needs.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for azole antifungals.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of approximately 260 nm (determine the optimal wavelength by scanning a standard solution).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • At specified time points, collect an aliquot of the cell culture medium or buffer containing this compound.

    • To precipitate proteins, add three volumes of cold acetonitrile to one volume of the sample.

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for HPLC analysis.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound in the same matrix (cell culture medium or buffer) as your samples.

    • Analyze the samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

Visualizations

Experimental_Workflow_for_Preventing_Etaconazole_Degradation prep_stock Prepare concentrated stock in DMSO prep_working Dilute stock in pre-warmed medium immediately before use prep_stock->prep_working protect_light Protect from light (amber vials, subdued light) prep_working->protect_light use_low_adhesion Use low-adhesion plasticware consistent_temp Maintain consistent temperature incubation Incubate for the shortest effective duration consistent_temp->incubation controls Include appropriate controls (no cells, solvent control) analysis Quantify concentration using validated HPLC method controls->analysis

Caption: Workflow to minimize this compound degradation in vitro.

Potential_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Aqueous Environment, pH) This compound->Hydrolysis Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Metabolism Metabolism (e.g., CYP450 enzymes) This compound->Metabolism Degradation_Products Degradation Products (Reduced or No Activity) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Metabolism->Degradation_Products

Technical Support Center: Overcoming Etaconazole Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with etaconazole and encountering fungal resistance.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My fungal isolate, which was previously susceptible to this compound, now shows a high Minimum Inhibitory Concentration (MIC). What could be the cause?

A high MIC value for this compound, a triazole antifungal, in a previously susceptible fungal isolate suggests the development of acquired resistance. The most common mechanisms for this are:

  • Target Site Modification: Mutations in the ERG11 (or cyp51A) gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, can reduce the binding affinity of this compound to its target.[1][2][3]

  • Overexpression of the Target Enzyme: An increase in the production of the Erg11p enzyme means that higher concentrations of the drug are needed to inhibit fungal growth.[4][5][6]

  • Increased Drug Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport the drug out of the fungal cell, can lead to reduced intracellular concentrations of this compound.[4][7][8] The two main families of efflux pumps involved are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[4][8]

Q2: How can I determine if efflux pumps are responsible for the observed this compound resistance in my fungal isolate?

You can investigate the role of efflux pumps through a combination of phenotypic and genotypic methods:

  • Phenotypic Assays: A common method is to perform antifungal susceptibility testing in the presence and absence of an efflux pump inhibitor. A significant reduction in the MIC of this compound when the inhibitor is present suggests the involvement of efflux pumps. Another approach is to use a fluorescent dye accumulation assay.[9][10][11] In this assay, resistant cells with overactive efflux pumps will show lower accumulation of the dye compared to susceptible cells.

  • Genotypic Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes known to encode efflux pumps, such as CDR1, CDR2, and MDR1 in Candida species.[12][13] A significant upregulation of these genes in your resistant isolate compared to a susceptible control would indicate that this is a likely resistance mechanism.

Q3: I have identified a mutation in the cyp51A gene of my resistant isolate. How can I confirm that this specific mutation is responsible for the resistance?

To confirm the role of a specific cyp51A mutation in conferring this compound resistance, you can perform site-directed mutagenesis. This involves introducing the same mutation into a susceptible, wild-type strain of the fungus. If the modified strain then exhibits increased resistance to this compound, it provides strong evidence that the mutation is the cause.

Q4: My attempts at combination therapy to overcome this compound resistance are not showing a synergistic effect. What could be the problem?

Several factors could contribute to a lack of synergy in combination therapy experiments:

  • Inappropriate Combination Agent: The chosen agent may not be effective against the specific resistance mechanism in your isolate. For example, an efflux pump inhibitor will not be effective if the primary resistance mechanism is a target site mutation.

  • Incorrect Concentrations: The concentrations of this compound and the combination agent may not be optimal for a synergistic interaction. A checkerboard assay testing a range of concentrations for both compounds is necessary to determine the Fractional Inhibitory Concentration (FIC) index and identify synergistic ranges.

  • Antagonistic Interaction: In some cases, drug combinations can be indifferent or even antagonistic, meaning the combined effect is no better or even worse than the individual drugs.[14]

  • Experimental Conditions: Factors such as the growth medium, inoculum size, and incubation time can influence the outcome of synergy testing.[15] Ensure your experimental protocol is standardized and consistent.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an azole antifungal that works by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 or cyp51A gene.[3][6][16][17][18] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6][17][18] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[6][18]

What are the primary strategies to overcome this compound resistance?

There are several strategies currently being explored to combat this compound resistance:

  • Combination Therapy: This involves using this compound in conjunction with another compound that can help restore its efficacy. This could be:

    • An efflux pump inhibitor to increase the intracellular concentration of this compound.[4][7]

    • A non-antifungal drug that has a synergistic effect with this compound.[19][20]

    • Another antifungal agent with a different mechanism of action.[21]

  • Development of Novel Antifungals: Research is ongoing to discover and develop new antifungal drugs with novel mechanisms of action that are not affected by existing resistance mechanisms.

  • Targeting Virulence Factors: Instead of directly killing the fungus, some strategies aim to inhibit its virulence factors, making it more susceptible to the host's immune system.

How is antifungal susceptibility testing (AST) performed?

The gold standard for antifungal susceptibility testing is the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[22][23] This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a microtiter plate and then inoculating each well with a standardized suspension of the fungal isolate.[23][24] After incubation, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of the drug that inhibits a certain percentage of fungal growth (e.g., ≥50% reduction in turbidity for azoles).[22][24]

Data Presentation

Table 1: Examples of cyp51A Mutations in Aspergillus fumigatus and their Impact on Azole Susceptibility

MutationLocationEffect on Azole SusceptibilityReference
G54Rcyp51A geneIncreased resistance to itraconazole (B105839).[1]
M220Icyp51A geneIncreased resistance to itraconazole.[1]
TR34/L98HPromoter and cyp51A geneCombination of a tandem repeat in the promoter and an amino acid substitution leads to reduced susceptibility to multiple triazoles.[25]
TR46/Y121F/T289APromoter and cyp51A geneA tandem repeat in the promoter combined with amino acid substitutions results in azole resistance.[26]
N248K/V436Acyp51A geneConfers azole resistance.[2]
Y433Ncyp51A geneConfers azole resistance.[2]

Table 2: Key Efflux Pump Genes Associated with Azole Resistance in Candida albicans

GeneEfflux Pump FamilyFunctionReference
CDR1ABC TransporterOverexpression is a major contributor to azole resistance.[4][12][13][27]
CDR2ABC TransporterOverexpression contributes to azole resistance, often in conjunction with CDR1.[12][13][27]
MDR1MFS TransporterOverexpression is associated with resistance to fluconazole.[3][12]

Experimental Protocols

1. Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized guide based on the principles of the CLSI method.

  • Materials:

    • Fungal isolate

    • Sabouraud Dextrose Agar (SDA) or other suitable growth medium

    • RPMI-1640 medium buffered with MOPS

    • This compound powder

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Sterile saline or water

    • Incubator

  • Procedure:

    • Inoculum Preparation:

      • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

      • Prepare a suspension of the fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 103 CFU/mL.

    • Drug Dilution:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.

    • Inoculation and Incubation:

      • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

      • Include a positive control well (inoculum without drug) and a negative control well (medium only).

      • Incubate the plate at 35°C for 24-48 hours.[24]

    • Reading the MIC:

      • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the positive control.[22][24] This can be determined visually or by using a microplate reader.

2. Rhodamine 6G Efflux Assay

This assay provides a functional measure of efflux pump activity.

  • Materials:

    • Fungal isolate

    • Yeast extract-peptone-dextrose (YPD) broth

    • Phosphate-buffered saline (PBS)

    • Rhodamine 6G

    • Glucose

    • Fluorometer or fluorescence microplate reader

  • Procedure:

    • Cell Preparation:

      • Grow the fungal isolate in YPD broth overnight.

      • Harvest the cells by centrifugation, wash them with PBS, and resuspend them in PBS without glucose to de-energize them.

    • Dye Loading:

      • Incubate the de-energized cells with Rhodamine 6G for a set period to allow for dye uptake.

    • Efflux Initiation:

      • Wash the cells to remove excess dye and resuspend them in PBS.

      • Initiate efflux by adding glucose to the cell suspension.

    • Measurement:

      • At various time points, take aliquots of the cell suspension and centrifuge them.

      • Measure the fluorescence of the supernatant, which contains the extruded Rhodamine 6G.

    • Analysis:

      • An increased rate of Rhodamine 6G extrusion in a resistant isolate compared to a susceptible control indicates higher efflux pump activity.[10][12]

3. DNA Sequencing of the cyp51A Gene

This protocol outlines the general steps for identifying mutations in the cyp51A gene.

  • Materials:

    • Fungal isolate

    • DNA extraction kit

    • Primers specific for the cyp51A gene

    • PCR reagents (Taq polymerase, dNTPs, buffer)

    • Thermocycler

    • Gel electrophoresis equipment

    • DNA sequencing service

  • Procedure:

    • DNA Extraction:

      • Extract genomic DNA from the fungal isolate using a commercial kit or a standard protocol.[28][29]

    • PCR Amplification:

      • Amplify the entire coding region and promoter of the cyp51A gene using PCR with specific primers.[2][28][30]

    • Verification:

      • Run the PCR product on an agarose (B213101) gel to confirm that a DNA fragment of the expected size has been amplified.

    • Sequencing:

      • Purify the PCR product and send it for Sanger sequencing.[31]

    • Sequence Analysis:

      • Align the obtained sequence with the wild-type cyp51A sequence from a susceptible reference strain.

      • Identify any nucleotide changes that result in amino acid substitutions or changes in the promoter region.[31]

Visualizations

Etaconazole_Resistance_Mechanisms Mechanisms of this compound Action and Resistance cluster_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound Erg11 Lanosterol 14-α-demethylase (Erg11p/Cyp51Ap) This compound->Erg11 Inhibits Efflux Efflux Pump Upregulation (e.g., CDR1, MDR1) This compound->Efflux Pumped out Ergosterol Ergosterol Synthesis Erg11->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Mutation Target Site Mutation (cyp51A/ERG11 gene) Mutation->Erg11 Alters binding site Overexpression Target Overexpression (Increased Erg11p) Overexpression->Erg11 Increases quantity

Caption: this compound action and the primary mechanisms of fungal resistance.

Experimental_Workflow Workflow for Investigating this compound Resistance start Resistant Fungal Isolate (High this compound MIC) ast Confirm MIC with Broth Microdilution start->ast hypothesis Hypothesize Resistance Mechanism ast->hypothesis efflux_test Efflux Pump Assay (e.g., Rhodamine 6G) hypothesis->efflux_test Efflux? sequencing Sequence cyp51A/ERG11 Gene hypothesis->sequencing Target site? gene_expression qRT-PCR for Efflux Pump Genes efflux_test->gene_expression analysis Analyze Results and Conclude Mechanism gene_expression->analysis sequencing->analysis

Caption: A typical experimental workflow to identify the mechanism of this compound resistance.

Overcoming_Resistance_Strategies Strategies to Overcome this compound Resistance cluster_combo Combination Approaches root Overcoming this compound Resistance combo_therapy Combination Therapy root->combo_therapy novel_agents Novel Antifungal Agents root->novel_agents target_resistance Directly Target Resistance root->target_resistance with_inhibitor This compound + Efflux Pump Inhibitor combo_therapy->with_inhibitor with_non_antifungal This compound + Non-Antifungal Synergist combo_therapy->with_non_antifungal with_other_antifungal This compound + Antifungal (Different Class) combo_therapy->with_other_antifungal

Caption: Logical relationships between different strategies for overcoming this compound resistance.

References

Technical Support Center: Enhancing the Efficacy of Etaconazole in Controlled Environment Trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with etaconazole. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the efficacy of this compound in your controlled environment trials.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound. The guides are in a question-and-answer format to provide direct and actionable solutions.

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) or Half Maximal Effective Concentration (EC50) Values

  • Question: We are observing significant variability in our MIC/EC50 values for this compound against the same fungal pathogen across different experimental runs. What are the potential causes and solutions?

  • Answer: Inconsistent MIC or EC50 values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability. Here is a systematic approach to troubleshooting this issue:

    • Inoculum Preparation and Standardization: The age and density of the fungal inoculum are critical for reproducible results.

      • Solution: Always use fresh, actively growing cultures to prepare your inoculum. Standardize the inoculum concentration using a hemocytometer or spectrophotometer to ensure a consistent number of spores or mycelial fragments per unit volume in every experiment.

    • Solvent and Final Concentration: The solvent used to dissolve this compound and its final concentration in the assay can impact fungal growth and drug activity.

      • Solution: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for azole fungicides.[1][2] Ensure the final solvent concentration in your assay medium is consistent and does not exceed a level that inhibits fungal growth (typically ≤1%).[2] Always include a solvent control (medium with the same concentration of solvent but without this compound) to verify that the solvent itself is not affecting fungal growth.

    • Media Composition and pH: The type of growth medium and its pH can influence the efficacy of this compound.

      • Solution: Use a standardized and buffered medium such as RPMI-1640 with MOPS buffer to maintain a stable pH throughout the experiment. Be aware that the antifungal activity of some azoles can be influenced by the composition of the medium.[3]

    • Incubation Conditions: Variations in temperature and incubation time can lead to inconsistent results.

      • Solution: Ensure that your incubation chambers are properly calibrated to maintain a constant and uniform temperature. Adhere to a standardized incubation time for all experiments. For many fungal pathogens, an incubation period of 48 to 72 hours is standard for MIC determination.

    • Plate Reading: Subjectivity in visual assessment of fungal growth inhibition can introduce variability.

      • Solution: If possible, use a spectrophotometer to read the optical density (OD) of each well for a more quantitative and objective measure of growth inhibition. Establish a clear and consistent endpoint for determining the MIC (e.g., the lowest concentration that causes ≥50% or ≥90% growth inhibition compared to the control).

Issue: Poor Solubility of this compound in Aqueous Media

  • Question: We are having difficulty dissolving this compound in our aqueous-based growth media, leading to precipitation. How can we improve its solubility for in vitro assays?

  • Answer: this compound, like many azole fungicides, has low aqueous solubility. Here are several strategies to address this issue:

    • Use of Organic Co-solvents: A small amount of an organic solvent is typically necessary to first dissolve the compound.

      • Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent such as DMSO, ethanol, or acetone.[1][4] When diluting the stock solution into your aqueous assay medium, do so in a stepwise manner and with vigorous vortexing to prevent precipitation. Aim for the lowest possible final concentration of the organic solvent.

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.

      • Solution: While this compound is a weak base, significant pH adjustments to the growth medium can impact fungal growth and should be approached with caution. It is generally preferable to optimize the solvent system.

    • Use of Surfactants: Non-ionic surfactants can help to increase the apparent solubility of hydrophobic compounds in aqueous solutions.

      • Solution: Consider the inclusion of a small concentration of a non-ionic surfactant like Tween 80 in your assay medium. However, you must first validate that the surfactant concentration used does not have any intrinsic antifungal activity or interact with the this compound.

Issue: Unexpected Phytotoxicity in Plant-Based Assays

  • Question: We are observing phytotoxic effects (e.g., stunting, chlorosis) on our host plants in our control groups treated with the this compound formulation vehicle. What could be the cause?

  • Answer: Phytotoxicity in control groups points to an issue with the formulation components rather than the active ingredient itself.

    • Formulation Components: Commercial fungicide formulations contain adjuvants, emulsifiers, and other components that can be phytotoxic at certain concentrations.

      • Solution: If using a commercial formulation, try to obtain a "blank" formulation from the manufacturer that contains all components except the this compound active ingredient. This will allow you to test for phytotoxicity of the formulation itself. Alternatively, if you are preparing your own formulations, test each component individually for phytotoxicity on your specific host plant species.

    • Solvent Toxicity: If you are dissolving technical grade this compound in a solvent for application, the solvent itself could be the cause.

      • Solution: Ensure the final concentration of the solvent applied to the plants is below the phytotoxic threshold for that species. Conduct a dose-response experiment with the solvent alone to determine a safe concentration. For example, some triazole fungicides have been shown to cause phytotoxic effects on certain legumes.[5]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a triazole fungicide that acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[8][9] By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[6]

2. What are the primary mechanisms of fungal resistance to this compound?

Fungal populations can develop resistance to this compound and other azole fungicides through several mechanisms:

  • Target Site Modification: Mutations in the ERG11 (or CYP51) gene, which codes for the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of this compound to the enzyme.

  • Overexpression of the Target Enzyme: An increase in the production of the lanosterol 14α-demethylase enzyme can require higher concentrations of the fungicide to achieve the same level of inhibition.

  • Increased Efflux Pump Activity: Fungi can upregulate the expression of membrane transporters (efflux pumps), such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump the fungicide out of the cell, reducing its intracellular concentration.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to a bypass of the blocked step or a reduced reliance on ergosterol.

3. How can environmental conditions in a controlled environment trial affect this compound efficacy?

Even in a controlled environment, fluctuations in environmental parameters can significantly impact the performance of this compound:

  • Temperature: Higher temperatures can sometimes increase the metabolic rate of the fungus, potentially leading to faster growth that may overcome the fungistatic effect of the this compound. Conversely, some studies have shown that temperature can influence the efficacy of other triazole fungicides.

  • Humidity: High humidity is generally conducive to fungal growth and sporulation. This can increase disease pressure and may necessitate higher application rates or more frequent applications of this compound to achieve control.

  • Light: The stability of this compound in solution or on plant surfaces can be affected by light intensity and wavelength. It is important to consider the potential for photodegradation, especially under high-intensity artificial lighting.

4. Can the formulation of this compound impact its efficacy in my experiments?

Yes, the formulation can have a significant impact on the bioavailability and efficacy of this compound. Different formulations (e.g., emulsifiable concentrate (EC), wettable powder (WP), suspension concentrate (SC)) contain different adjuvants and carriers that affect how the active ingredient is delivered to and taken up by the target fungus. For instance, studies on the similar compound itraconazole (B105839) have shown that different oral formulations exhibit different levels of bioavailability and clinical effectiveness.[10][11] When reporting your results, it is crucial to specify the formulation of this compound used.

5. Are there any known synergistic or antagonistic interactions between this compound and other fungicides?

Combining fungicides with different modes of action is a common strategy to enhance efficacy and manage resistance.[12] While specific data on synergistic combinations with this compound is limited in the readily available literature, the principle of combining a DMI fungicide like this compound with a fungicide from a different FRAC group (e.g., a QoI, SDHI, or a multi-site inhibitor) is a sound approach.[5][13] For example, a study on Botrytis cinerea explored combinations of various fungicides to overcome resistance.[14] It is also possible for antagonism to occur, so it is essential to test any potential combinations in vitro before proceeding to larger-scale experiments.

Data Presentation

Table 1: Solubility of Itraconazole (a related triazole) in Common Laboratory Solvents

This table provides solubility data for itraconazole, which can be used as a general guide for this compound given their structural similarities. Actual solubility of this compound may vary.

SolventTemperature (K)Molar Solubility (x 10^3)
Water298.150.00002
Ethanol298.150.018
Acetone298.15-
Dimethyl Sulfoxide (DMSO)298.151.89
Acetonitrile298.150.041
Methanol298.150.023
Isopropyl alcohol298.150.015
Ethyl acetate298.150.089
Data for itraconazole adapted from literature.[4] A dash (-) indicates data not readily available in the searched sources.

Table 2: In Vitro Efficacy of Various Triazole Fungicides Against Common Plant Pathogens (EC50 values in µg/mL)

This table presents a compilation of EC50 values for different triazole fungicides against several important plant pathogenic fungi. Note that specific data for this compound is limited in the provided search results, and values can vary significantly based on the specific isolate and experimental conditions.

FungicideBotrytis cinereaFusarium spp.Septoria tritici (Zymoseptoria tritici)
Tebuconazole--0.14
Propiconazole--0.19
Prothioconazole--0.14
Mefentrifluconazole--0.28
Data adapted from a study on Zymoseptoria tritici.[15] A dash (-) indicates data not readily available in the searched sources for the specified pathogen.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungal pathogen.

Materials:

  • This compound (technical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal pathogen of interest

  • Potato Dextrose Agar (PDA) plates[16]

  • Sterile distilled water

  • Spectrophotometer

  • Hemocytometer

  • Incubator

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved.

    • Further dilute this stock solution in RPMI-1640 medium to create a starting working solution (e.g., 64 µg/mL).

  • Inoculum Preparation:

    • Grow the fungal pathogen on PDA plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

    • Dilute this standardized spore suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10^4 spores/mL for the assay.

  • Microtiter Plate Assay:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add an additional 100 µL of the starting this compound working solution (e.g., 64 µg/mL) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only). Also include a solvent control (medium with inoculum and the highest concentration of DMSO used in the assay).

    • Add 100 µL of the standardized fungal inoculum to all wells except the negative control.

  • Incubation and Reading:

    • Seal the plates and incubate at the optimal temperature for the fungal pathogen (e.g., 25°C) for 48-72 hours.

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be done visually or by reading the absorbance at a suitable wavelength (e.g., 600 nm) with a microplate reader.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14α-demethylation lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol This compound This compound (Azole Fungicide) This compound->demethylation Inhibits CYP51

Caption: this compound's mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Troubleshooting_Workflow start Inconsistent Efficacy Results check_inoculum Verify Inoculum Standardization (Age, Density) start->check_inoculum check_solvent Check Solvent Type and Final Concentration check_inoculum->check_solvent check_media Assess Media Composition and pH Stability check_solvent->check_media check_incubation Confirm Incubation Temperature and Duration check_media->check_incubation check_reading Standardize MIC/EC50 Endpoint Reading check_incubation->check_reading resolve Consistent Results check_reading->resolve

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy results.

References

methods to minimize variability in etaconazole bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in etaconazole bioassay results.

Troubleshooting Guide

Q1: We are observing high variability between replicate wells in our this compound microplate bioassay. What are the potential causes and solutions?

High variability between replicate wells is a common issue in fungal bioassays due to the nature of mycelial growth. Here are some potential causes and troubleshooting steps:

  • Uneven Fungal Growth: Mycelial clumps can lead to inconsistent growth patterns within and between wells.

    • Solution: Ensure a homogenous spore suspension by thoroughly vortexing or gently sonicating before dispensing into the microplate. Visually inspect the inoculum for clumps.

  • Inconsistent Pipetting: Small errors in pipetting volumes of the spore suspension, media, or this compound solution can lead to significant differences in final concentrations and growth.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting.

  • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the media and affect fungal growth.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Inadequate Mixing: If the this compound and spore suspension are not mixed thoroughly in the wells, it can result in a non-uniform distribution of the antifungal agent.

    • Solution: After dispensing all components, gently tap the plate or use a plate shaker at a low speed to ensure proper mixing without splashing.

  • Single-Point Absorbance Reading: A single absorbance reading in the center of the well may not accurately represent the overall fungal growth, which can be heterogeneous.

    • Solution: Employ a well-scanning protocol on your microplate reader. Taking multiple readings across a defined grid within each well and averaging them can significantly reduce variability.[1][2]

Q2: Our this compound bioassay is showing a low or no signal (i.e., no inhibition of fungal growth). What should we check?

A lack of expected antifungal activity can be due to several factors related to the compound, the organism, or the assay conditions.

  • Incorrect this compound Concentration: The prepared concentrations of this compound may be lower than intended.

    • Solution: Verify the calculations for your serial dilutions. Ensure the stock solution was prepared correctly and has been stored properly to prevent degradation.

  • Resistant Fungal Strain: The fungal isolate being tested may have intrinsic or acquired resistance to this compound.

    • Solution: Include a known susceptible quality control strain in your assay to verify that the assay conditions are appropriate for detecting inhibition.

  • Sub-optimal Assay Conditions: The incubation time, temperature, or media may not be optimal for the activity of this compound or the growth of the fungus.

    • Solution: Review established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for appropriate incubation times and temperatures for your specific fungal species.[3] Ensure the pH of the media is buffered correctly.

  • Inoculum Density: The concentration of the fungal inoculum may be too high, overwhelming the effect of the this compound.

    • Solution: Standardize your inoculum preparation to achieve the recommended final concentration in the wells (e.g., approximately 5 x 10^5 CFU/mL).

Q3: We are seeing inconsistent results between different experimental runs (high inter-assay variability). How can we improve reproducibility?

High inter-assay variability can make it difficult to compare results over time. Standardization is key to minimizing this issue.

  • Inconsistent Inoculum Preparation: The age and preparation of the fungal culture can significantly impact its growth characteristics.

    • Solution: Use fresh cultures (e.g., 18-24 hours old) for inoculum preparation. Standardize the method for creating the spore suspension to ensure a consistent concentration of viable spores.

  • Reagent Variability: Different lots of media, buffers, or other reagents can introduce variability.

    • Solution: Whenever possible, use the same lot of reagents for a series of related experiments. Qualify new lots of critical reagents before use in assays.

  • Operator Variation: Differences in technique between laboratory personnel can be a significant source of variability.[4]

    • Solution: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire bioassay.[5] Ensure all personnel are thoroughly trained on the protocol.

  • Environmental Factors: Fluctuations in incubator temperature and humidity can affect fungal growth rates.

    • Solution: Regularly monitor and calibrate incubators to ensure a stable and consistent environment.

Data Presentation

Table 1: Impact of Microplate Reading Method on Bioassay Variability

This table illustrates the reduction in the standard deviation of inhibition readings when using a well-scanning protocol compared to a single-point reading method in a fungal bioassay.[1][2]

Inhibition LevelStandard Deviation (Point Reading)Standard Deviation (Scan Reading)
< 10%< 10%< 10%
> 15%Up to 18%< 9% (most < 5%)
Table 2: Comparison of Assay Variability by Method

This table compares the typical coefficient of variation (CV) observed in bioassays with that of a more physically-based analytical method like High-Pressure Liquid Chromatography (HPLC).[6]

ParameterBioassayHPLC
Within-Run CV< 11%< 2.5%
Between-Run CV< 12%< 5%

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.[3]

1. Preparation of this compound Stock and Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS to pH 7.0) to achieve the desired final concentrations in the microplate. The concentration range should typically span from 0.03 to 16 µg/ml.[3]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) fungal culture on an agar (B569324) plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Microplate Inoculation:

  • Add 100 µL of the appropriate this compound dilution to each well of a 96-well microplate.

  • Add 100 µL of the prepared fungal inoculum to all wells except for the negative control wells.

  • The negative control wells should contain 200 µL of sterile RPMI 1640 medium only.

  • A positive control well, containing the fungal inoculum without this compound, must be included on each plate.

4. Incubation:

  • Seal the microplate and incubate at 35°C for 24 to 72 hours, depending on the growth rate of the fungal species.

5. Determining the MIC:

  • The MIC is the lowest concentration of this compound that causes a prominent reduction in turbidity (e.g., ≥50% inhibition) compared to the growth in the positive control well.

  • Results can be read visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Visualizations

Signaling Pathway and Experimental Workflows

Ergosterol_Biosynthesis_Pathway This compound Mechanism of Action cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal Cell Membrane\n(Integrity & Fluidity) Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal Cell Membrane\n(Integrity & Fluidity) This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits

Caption: this compound inhibits Lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, disrupting fungal cell membrane integrity.[5][7][8][9]

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Serial Dilutions C Dispense this compound Dilutions into Microplate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Add Fungal Inoculum to Wells B->D C->D E Incubate Plate (35°C, 24-72h) D->E F Read Results (Visual or OD) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Variability_Sources Sources of Bioassay Variability and Minimization Strategies cluster_sources Sources of Variability cluster_strategies Minimization Strategies S1 Inoculum Inconsistency M1 Standardize Culture & Inoculum Prep S1->M1 S2 Pipetting Errors M2 Calibrate Pipettes & Use Proper Technique S2->M2 S3 Assay Conditions M3 Control Temp, Time, Media & pH S3->M3 S4 Operator Technique M4 Implement & Follow Detailed SOPs S4->M4 S5 Data Acquisition M5 Use Well-Scanning Plate Reading S5->M5

References

Technical Support Center: Addressing Etaconazole Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with etaconazole cross-reactivity in immunological assays. The following information is designed to help you identify and resolve specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in immunoassays?

This compound is a triazole fungicide that was previously used to control powdery mildew on various crops.[1][2] Like other conazoles, its chemical structure consists of a 1,2,4-triazole (B32235) ring and a dichlorophenyl group, among other moieties.[1][3] In immunological assays, such as ELISA, antibodies developed to detect a specific target molecule may also bind to other structurally similar compounds. This phenomenon is known as cross-reactivity. Due to the shared structural features among triazole fungicides, an antibody generated against one triazole may cross-react with this compound, or an anti-etaconazole antibody may recognize other triazoles, leading to inaccurate quantification and false-positive results.[4][5]

Q2: Which compounds are most likely to cross-react with an anti-etaconazole antibody?

The degree of cross-reactivity depends on the specificity of the antibody used. However, based on structural similarity, the following triazole fungicides are potential cross-reactants with this compound:

  • Propiconazole: Shares the dioxolane ring and the dichlorophenyl group.

  • Penconazole: Has a similar overall structure with a triazole and a dichlorophenyl group.

  • Itraconazole: A more complex structure, but contains the triazole and dichlorophenyl moieties.[6]

  • Tebuconazole: Contains a triazole and a chlorophenyl group.

  • Myclobutanil: Features a triazole and a chlorophenyl group.

  • Cyproconazole: Another triazole fungicide with structural similarities.

The core structure responsible for the fungicidal activity of many conazoles, the triazole ring linked to a substituted phenyl group, is often the immunogenic part used for antibody production, making class-specific antibodies common.[4]

Q3: How can I determine if my assay is affected by this compound cross-reactivity?

To assess cross-reactivity, you should perform specificity testing. This involves running your immunoassay with a range of concentrations of potentially cross-reacting compounds in the absence of your target analyte. The results are typically expressed as a percentage of cross-reactivity relative to the target analyte.

Q4: What is the general principle behind developing a specific immunoassay for a small molecule like this compound?

Developing an immunoassay for a small molecule like this compound, which is not immunogenic on its own, requires it to be conjugated to a larger carrier protein (e.g., BSA or OVA) to form an immunogen. This process involves synthesizing a hapten, which is a derivative of this compound with a linker arm suitable for conjugation. Animals are then immunized with this conjugate to produce antibodies. Monoclonal antibodies are often preferred for their high specificity.[4]

Troubleshooting Guides

Issue 1: High Background or False-Positive Results

High background signals or results indicating the presence of the analyte in negative control samples can be due to non-specific binding or cross-reactivity.

Troubleshooting Steps:

  • Optimize Blocking Buffer:

    • Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk).

    • Try a different blocking agent, such as casein.

    • Increase the blocking incubation time and/or temperature.

  • Adjust Buffer Composition:

    • Increase the salt concentration (e.g., NaCl) in the washing and antibody dilution buffers to reduce ionic interactions.

    • Add a non-ionic surfactant like Tween-20 (0.05% to 0.1%) to the wash buffer to decrease hydrophobic interactions.

  • Increase Washing Steps:

    • Increase the number of washing steps and the soaking time between each wash to more effectively remove unbound reagents.

  • Antibody Concentration:

    • Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.

  • Confirm with a Different Method:

    • If cross-reactivity is suspected, confirm your results using a non-immunological method like liquid chromatography-mass spectrometry (LC-MS/MS).

Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or different assays can be caused by several factors.

Troubleshooting Steps:

  • Check Pipetting Technique: Ensure accurate and consistent pipetting across the plate. Use calibrated pipettes.

  • Ensure Uniform Incubation Conditions: Avoid temperature gradients across the microplate by ensuring it is uniformly heated during incubation.

  • Prevent Evaporation: Use plate sealers during incubation steps to prevent evaporation from the wells, especially those on the edges.

  • Thoroughly Mix Reagents: Ensure all reagents and samples are at room temperature and properly mixed before use.

  • Address Matrix Effects: If working with complex samples (e.g., environmental or biological matrices), dilute the samples in assay buffer to minimize interference from other components. Perform spike and recovery experiments to validate the sample dilution.

Data Presentation

Table 1: Predicted Cross-Reactivity of Structurally Similar Triazole Fungicides with an Anti-Etaconazole Antibody

This table is a predictive guide based on structural similarity. Actual cross-reactivity must be determined experimentally.

CompoundChemical StructureKey Structural Similarities with this compoundPredicted Cross-Reactivity Potential
This compound Target Analyte100%
Propiconazole Dioxolane ring, dichlorophenyl group, triazole ringHigh
Penconazole Dichlorophenyl group, triazole ringModerate to High
Itraconazole Dichlorophenyl group, triazole ringModerate
Tebuconazole Chlorophenyl group, triazole ringLow to Moderate
Myclobutanil Chlorophenyl group, triazole ringLow to Moderate

Table 2: Example Cross-Reactivity Data for a Monoclonal Antibody-Based Penconazole ELISA

(Data adapted from published studies on triazole immunoassays and is for illustrative purposes)

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Penconazole1.5100
Tebuconazole>1000<0.15
Propiconazole>1000<0.15
Cyproconazole8500.18
Myclobutanil>1000<0.15
Diniconazole7000.21

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Detection (Representative Protocol)

This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and may require optimization for your specific antibody and reagents.

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound-protein conjugate, e.g., this compound-OVA)

  • Anti-etaconazole monoclonal antibody

  • This compound standard solutions

  • Samples to be tested

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or sample to the appropriate wells.

    • Add 50 µL of diluted anti-etaconazole monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding & Detection Coating 1. Coat Plate with This compound-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample/Standard + Anti-Etaconazole Ab Wash2->Competition Wash3 6. Wash Competition->Wash3 SecondaryAb 7. Add HRP-conjugated Secondary Ab Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for a competitive ELISA for this compound detection.

Troubleshooting_Logic cluster_HighBg Troubleshooting High Background cluster_Inconsistent Troubleshooting Inconsistency Start Inaccurate Results? HighBg High Background / False Positives Start->HighBg Yes Inconsistent Inconsistent Results Start->Inconsistent No Opt_Block Optimize Blocking (Agent, Conc., Time) Check_Pipette Check Pipetting Technique Adj_Buffer Adjust Buffers (Salt, Surfactant) Opt_Block->Adj_Buffer Inc_Wash Increase Washing Adj_Buffer->Inc_Wash Titr_Ab Titrate Antibodies Inc_Wash->Titr_Ab Check_Incub Ensure Uniform Incubation Check_Pipette->Check_Incub Prevent_Evap Prevent Evaporation Check_Incub->Prevent_Evap Mix_Reagents Thoroughly Mix Reagents Prevent_Evap->Mix_Reagents

Caption: Logic diagram for troubleshooting common immunoassay issues.

References

Technical Support Center: Optimizing Etaconazole Antifungal Activity through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental pH to enhance the antifungal activity of etaconazole.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between environmental pH and fungal growth?

A1: The relationship between pH and fungal growth can vary depending on the fungal species. However, many fungi tend to thrive in slightly acidic environments.[1] Some pathogenic fungi can even modulate the pH of their environment to facilitate infection.[1]

Q2: How does pH affect the antifungal activity of azoles like this compound?

A2: The activity of azole antifungals is often pH-dependent. For some azoles, such as ketoconazole (B1673606), antifungal activity against Candida albicans is significantly greater at a neutral pH of 7.0 compared to an acidic pH of 5.5.[2] In contrast, for itraconazole, a triazole closely related to this compound, the minimum inhibitory concentration (MIC) against C. albicans was found to be significantly lower at an acidic pH of 4.0 than at a neutral pH of 7.0.[3][4] This suggests that an acidic environment may enhance the activity of certain triazole antifungals.

Q3: What is the mechanism of action for this compound?

A3: this compound, like other azole antifungals, functions by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[5][6][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.[5][6][7][8]

Q4: Can pH affect the stability of this compound in my experiments?

Troubleshooting Guides

Problem: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values at different pH levels.

  • Possible Cause 1: Inaccurate pH of the test medium.

    • Troubleshooting Step: Always verify the final pH of your prepared medium using a calibrated pH meter before inoculation. Do not rely solely on the color of the phenol (B47542) red indicator in the RPMI-1640 medium.[12] Ensure your pH meter is calibrated with appropriate buffer standards before each use.[13]

  • Possible Cause 2: this compound precipitation at certain pH values.

    • Troubleshooting Step: Visually inspect your stock solutions and the wells of your microtiter plates for any signs of drug precipitation, especially when changing the pH. This compound is a lipophilic compound, and its solubility can be pH-dependent.[14] Consider using a small amount of a co-solvent like DMSO to maintain solubility, and always include a solvent control in your experiment.

  • Possible Cause 3: Instability of the medium's pH during incubation.

    • Troubleshooting Step: Fungal metabolism can alter the pH of the culture medium over time.[1] Using a well-buffered medium, such as RPMI-1640 with MOPS buffer, is crucial to maintain a stable pH throughout the experiment.[15][16] For longer incubation periods, you may need to monitor and potentially adjust the pH.

Problem: "Trailing" growth is observed, making the MIC endpoint difficult to determine.

  • Possible Cause: The "trailing effect" is a known phenomenon in azole susceptibility testing where partial growth occurs over a wide range of drug concentrations.

    • Troubleshooting Step: The trailing effect can be pH-dependent.[17][18][19] One study demonstrated that lowering the pH of the test medium to 5.0 or less can help to eliminate trailing growth for some azoles.[17][19] Consider performing your experiments at a more acidic pH if you encounter this issue. Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can also sometimes help mitigate the trailing effect.[20]

Data Presentation

Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Itraconazole against Candida albicans

Disclaimer: This data is for itraconazole, a triazole antifungal structurally related to this compound. Similar trends may be observed for this compound, but direct experimental verification is recommended.

pHGeometric Mean MIC (µg/mL)
7.00.125
4.00.030

Source: Adapted from Fan et al., 2011.[3]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining this compound MIC at Various pH Levels

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium powder (without sodium bicarbonate)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 1N HCl and 1N NaOH

  • Sterile deionized water

  • Fungal isolate of interest (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Methodology:

  • Medium Preparation:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions, omitting sodium bicarbonate.

    • Add MOPS buffer to a final concentration of 0.165 M.

    • Divide the medium into aliquots for each desired pH value.

    • Adjust the pH of each aliquot to the target values (e.g., 4.0, 5.5, 7.0) using sterile 1N HCl or 1N NaOH.[16] Use a calibrated pH meter for accurate measurement.[13]

    • Sterilize the pH-adjusted media by filtration through a 0.22 µm filter.

  • This compound Stock and Dilution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in each of the pH-adjusted RPMI-1640 media to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • Culture the fungal isolate on an SDA plate at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in the corresponding pH-adjusted RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each this compound dilution to the appropriate wells.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without drug) and a negative control (medium only) for each pH condition.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control well. Growth inhibition can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-alpha-demethylase (Target of this compound) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare RPMI-1640 Medium Prepare RPMI-1640 Medium Adjust pH of Media Aliquots\n(e.g., 4.0, 5.5, 7.0) Adjust pH of Media Aliquots (e.g., 4.0, 5.5, 7.0) Prepare RPMI-1640 Medium->Adjust pH of Media Aliquots\n(e.g., 4.0, 5.5, 7.0) Prepare this compound Dilutions\nin each pH-adjusted medium Prepare this compound Dilutions in each pH-adjusted medium Adjust pH of Media Aliquots\n(e.g., 4.0, 5.5, 7.0)->Prepare this compound Dilutions\nin each pH-adjusted medium Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare this compound Dilutions\nin each pH-adjusted medium->Prepare Fungal Inoculum Dispense Reagents into\n96-well Plate Dispense Reagents into 96-well Plate Prepare Fungal Inoculum->Dispense Reagents into\n96-well Plate Incubate at 35°C\n(24-48 hours) Incubate at 35°C (24-48 hours) Dispense Reagents into\n96-well Plate->Incubate at 35°C\n(24-48 hours) Read MICs Visually or\nwith Plate Reader Read MICs Visually or with Plate Reader Incubate at 35°C\n(24-48 hours)->Read MICs Visually or\nwith Plate Reader Analyze Data:\nCompare MICs across pH levels Analyze Data: Compare MICs across pH levels Read MICs Visually or\nwith Plate Reader->Analyze Data:\nCompare MICs across pH levels

Caption: Experimental workflow for determining the effect of pH on this compound MIC.

References

improving the delivery and uptake of etaconazole in plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Etaconazole Delivery and Uptake

An Important Note on this compound: this compound is an older triazole fungicide, and detailed modern research on its specific delivery and uptake is limited.[1] However, the principles governing the delivery and uptake of triazole fungicides as a class are well-established and directly applicable. This guide leverages current knowledge on systemic triazoles like tebuconazole (B1682727) and propiconazole (B1679638) to provide relevant troubleshooting and methodological advice.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a demethylation inhibitor (DMI) fungicide. It works by inhibiting the C14-demethylase enzyme, which is essential for the production of ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to abnormal fungal growth and cell death.[4][5][6][7] This targeted action affects fungal cell membrane integrity and the function of membrane-bound enzymes.[6][7]

Q2: Why is this compound's low water solubility a challenge?

A2: this compound is almost insoluble in water (0.08 g/kg).[8] This poor solubility makes it difficult to create stable and effective aqueous spray formulations. It can lead to issues like nozzle clogging, uneven application, and reduced bioavailability, as the active ingredient may not be readily available for uptake by the plant.[9][10]

Q3: What are adjuvants and how can they improve this compound uptake?

A3: Adjuvants are substances added to a pesticide formulation to enhance its effectiveness.[11][12] For systemic triazoles like this compound, penetrant-type adjuvants (e.g., high-quality mineral oils or esterified seed oils) are particularly useful.[2] They improve uptake by increasing spray droplet retention on the leaf, enhancing spreading across the waxy cuticle, and facilitating the penetration of the active ingredient into the plant tissue.[2][3][12]

Q4: Can I mix this compound with other fungicides?

A4: Yes, mixing fungicides is a common practice. However, it's crucial to ensure chemical compatibility to avoid the formation of precipitates that can reduce efficacy and damage equipment.[13] When using systemic fungicides like this compound, it is often recommended to mix them with a fungicide from a different mode-of-action (MOA) group to manage and prevent the development of fungal resistance.[14][15]

Q5: What is a nanoparticle delivery system and can it be used for this compound?

A5: Nanoparticle delivery systems use carriers at the nanoscale (typically under 100 nm) to encapsulate and deliver active ingredients.[9] This technology is highly promising for poorly soluble compounds like this compound. Nanoformulations, such as nanoemulsions or nanogels, can improve solubility, stability, and penetration through plant tissues, leading to enhanced bioavailability and efficacy at potentially lower concentrations.[9][16][17]

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at improving this compound delivery.

Problem Encountered Potential Cause Troubleshooting Steps & Solutions
Low Efficacy / Poor Disease Control 1. Poor Formulation: The active ingredient is not properly dissolved or suspended, leading to uneven application. 2. Inadequate Plant Uptake: The formulation does not effectively penetrate the plant's leaf cuticle. 3. Fungicide Resistance: The target pathogen population may have developed resistance to triazole fungicides.[13][15] 4. Incorrect Application Timing: Application was not performed preventatively or in the very early stages of infection.[4][14][18]1. Optimize Formulation: Ensure this compound is fully solubilized in an appropriate organic solvent before creating an emulsion, or explore nanoformulation techniques. 2. Incorporate Adjuvants: Add a penetrant-type adjuvant (e.g., methylated seed oil) to the tank mix to improve leaf surface interaction and uptake.[2][11] 3. Alternate MOA: Rotate or mix this compound with a fungicide from a different FRAC group (e.g., a QoI or SDHI).[14][15] 4. Scout and Time: Apply the fungicide before disease symptoms are widespread, ideally before a rain event to allow it to dry.[14]
Formulation Instability (Phase Separation, Precipitation) 1. Poor Solubility: this compound's low water solubility causes it to fall out of solution.[8] 2. Incompatible Components: The solvent, emulsifiers, and adjuvants are not compatible with each other or with the active ingredient.[13] 3. Incorrect pH or Water Hardness: The water used for dilution has a pH or mineral content that destabilizes the formulation.[12]1. Use Co-solvents: Incorporate a water-miscible organic solvent to help keep this compound in solution. 2. Select Proper Emulsifiers/Surfactants: Use a high-quality emulsifier or surfactant system designed for creating stable oil-in-water emulsions (EW) or emulsifiable concentrates (EC).[19] 3. Use Buffered/Soft Water: Use water with a neutral pH and low mineral content for dilutions. Buffering agents can be added to the tank mix to maintain optimal pH.[12]
Phytotoxicity (Damage to Plant Tissue) 1. High Solvent Concentration: The solvents used in the formulation are damaging to the plant tissue. 2. Inappropriate Adjuvant: Some adjuvants, particularly lower-quality oils, can cause leaf burn, especially at high concentrations or in certain environmental conditions.[2] 3. High Application Rate: The concentration of this compound or other formulation components is too high.1. Screen Solvents: Test different solvents for their phytotoxicity on a small batch of plants before large-scale application. 2. Use High-Quality Adjuvants: Select adjuvants specifically tested and proven to be safe for the target crop.[2] 3. Conduct Dose-Response Test: Perform a dose-response study to determine the minimum effective dose that provides disease control without causing harm to the plant.[20]
Inconsistent Results Across Replicates 1. Uneven Application: The spray application is not uniform across all plants or test plots. 2. Variable Environmental Conditions: Differences in light, temperature, or humidity are affecting plant uptake or disease pressure.[12] 3. Inadequate Mixing: The formulation was not properly agitated before and during application.1. Calibrate Equipment: Ensure spray equipment is properly calibrated to deliver a consistent volume and droplet size.[13] 2. Standardize Conditions: Conduct experiments in a controlled environment (growth chamber) or use a randomized block design in field trials to account for environmental variability.[20] 3. Ensure Agitation: Continuously agitate the spray tank to keep the formulation homogeneous.

Data Presentation: Physicochemical Properties

Understanding the properties of this compound and related triazoles is crucial for formulation development.

PropertyThis compoundItraconazole (for comparison)General TriazolesReference
Molecular Weight 328.19 g/mol 705.65 g/mol Varies[8][21]
Water Solubility 0.08 g/kg (80 mg/L)~1 µg/mLGenerally Low[8][22]
LogP (Octanol/Water) Not widely reported5.577 (highly lipophilic)0.5 to 5.0 (lipophilic)[21][23]
Melting Point 75-93 °C~166 °CVaries[8][21]
FRAC MOA Code 333[1]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

This protocol describes a method for creating a stable oil-in-water (o/w) nanoemulsion to improve this compound's solubility and delivery.

  • Organic Phase Preparation:

    • Dissolve 100 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetone, toluene).[8]

    • Add 5 g of a carrier oil (e.g., medium-chain triglycerides) and 2 g of a lipophilic surfactant (e.g., Span 80).

    • Mix thoroughly using a magnetic stirrer until a clear solution is formed.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve 3 g of a hydrophilic surfactant (e.g., Tween 80) in 80 mL of deionized water.

    • Stir until the surfactant is fully dissolved.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while continuously stirring at high speed (~1000 rpm).

    • Once all the organic phase is added, subject the coarse emulsion to high-shear homogenization for 5-10 minutes to reduce droplet size.

  • Nanoemulsification:

    • Pass the resulting emulsion through a high-pressure homogenizer or a microfluidizer for 3-5 cycles at a pressure of 15,000-20,000 psi.

    • Alternatively, use ultrasonication for 10-15 minutes.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A target size would be < 200 nm with a PDI < 0.3.

    • Assess the stability of the nanoemulsion by observing it for any phase separation or creaming over a period of several weeks at different storage temperatures (e.g., 4°C and 25°C).

Protocol 2: Quantification of this compound in Plant Tissue via HPLC

This protocol outlines a general procedure for extracting and quantifying this compound from leaf samples.

  • Sample Preparation:

    • Collect leaf samples (e.g., 1 gram fresh weight) after treatment.

    • Flash-freeze the samples in liquid nitrogen and grind them into a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Vortex vigorously for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant (the acetonitrile extract).

  • Clean-up (Solid Phase Extraction - SPE):

    • Pass the extract through a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

    • Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elute the this compound from the cartridge using a small volume of a non-polar solvent (e.g., pure acetonitrile or a mixture with dichloromethane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[24][25]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[24]

    • Flow Rate: 1.0 mL/min.[24]

    • Detection: UV detector set at approximately 263 nm.[24]

    • Injection Volume: 20 µL.

    • Quantification: Create a standard curve using known concentrations of pure this compound (e.g., 5-60 µg/mL) to calculate the concentration in the plant tissue samples.[24]

Visualizations

Mechanism of Action Pathway

G cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme C14-Demethylase (CYP51) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes synthesis of Disrupted Disrupted/Leaky Cell Membrane (Fungal Death) Enzyme->Disrupted Membrane Functional Cell Membrane Ergosterol->Membrane Essential component of This compound This compound This compound->Enzyme Inhibits

Caption: Mechanism of action of this compound, a DMI fungicide.

Experimental Workflow for Formulation and Efficacy Testing

G cluster_analysis Formulation 1. Formulation (e.g., Nanoemulsion) Characterization 2. Physicochemical Characterization (Size, Stability) Formulation->Characterization Application 3. Plant Application (Foliar Spray) Characterization->Application Incubation 4. Incubation & Disease Development Application->Incubation Analysis 5. Analysis Incubation->Analysis Uptake Uptake Analysis (HPLC) Analysis->Uptake Quantify Efficacy Efficacy Assessment (Disease Scoring) Analysis->Efficacy Assess

Caption: Workflow for developing and testing this compound formulations.

Troubleshooting Logic for Low Efficacy

G Start Low Efficacy Observed CheckFormulation Is the formulation stable and homogenous? Start->CheckFormulation CheckApplication Was application timing and coverage correct? CheckFormulation->CheckApplication Yes Reformulate Reformulate (e.g., use co-solvents, nanoformulation) CheckFormulation->Reformulate No CheckUptake Is poor uptake suspected? CheckApplication->CheckUptake Yes AdjustApp Adjust Application (e.g., timing, spray volume) CheckApplication->AdjustApp No CheckResistance Is resistance a possibility? CheckUptake->CheckResistance Yes AddAdjuvant Add Penetrant Adjuvant CheckUptake->AddAdjuvant No RotateMOA Rotate/Mix Fungicides (Different MOA) CheckResistance->RotateMOA Yes

Caption: Troubleshooting flowchart for low fungicide efficacy.

References

Technical Support Center: Troubleshooting Inconsistent Results in Etaconazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for etaconazole experiments. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues that may arise during in vitro and in vivo studies involving this triazole antifungal agent. The following guides and FAQs are structured to address specific problems and provide actionable solutions.

Disclaimer: this compound is a member of the triazole class of fungicides. While this guide focuses on this compound, detailed experimental data and troubleshooting specific to this compound are limited in publicly available scientific literature. Therefore, much of the information provided is based on established principles for triazole antifungals as a class, including the closely related and extensively studied compound, itraconazole (B105839). Researchers should adapt these general guidelines to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Like other triazole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[3]

Q2: Are there any known off-target effects of this compound in mammalian cells?

A2: While specific off-target effects of this compound are not well-documented, some triazoles, like itraconazole, have been shown to interact with mammalian signaling pathways. For instance, itraconazole can inhibit the Hedgehog and mTOR signaling pathways, which are involved in cell growth and proliferation.[4][5] Researchers should be aware of the potential for such off-target effects, especially in cancer research or cell signaling studies, and consider appropriate controls.

Q3: What are the common solvents and formulation strategies for this compound in in vitro assays?

A3: this compound, like many triazoles, has low aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] This stock is then serially diluted in the appropriate culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the experimental setup is low enough to not affect the cells or organisms being studied. For in vivo studies, more complex formulations may be necessary to improve bioavailability.[7][8]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

You are observing significant well-to-well or experiment-to-experiment variability in your MIC assays with this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Inoculum Preparation Ensure a standardized and reproducible method for preparing the fungal inoculum. Use a spectrophotometer to adjust the inoculum to a specific optical density or utilize hemocytometer counts to ensure a consistent starting cell concentration.
This compound Precipitation Due to its low aqueous solubility, this compound may precipitate out of the solution at higher concentrations or over time. Visually inspect your assay plates for any signs of precipitation. Consider preparing fresh dilutions for each experiment and ensuring the final solvent concentration is not causing solubility issues.
Incomplete Drug Dissolution Ensure the stock solution of this compound in DMSO (or another solvent) is fully dissolved before preparing serial dilutions. Gentle warming or vortexing may aid dissolution.
Fungal Resistance The fungal strain may have or be developing resistance to this compound. This can be due to alterations in the ERG11 gene, overexpression of efflux pumps, or activation of stress response pathways.[9][10] Consider performing susceptibility testing on a known sensitive control strain and sequencing the ERG11 gene of your experimental strain if resistance is suspected.
Assay Conditions Variations in incubation time, temperature, or media composition can affect fungal growth and drug efficacy. Strictly adhere to a standardized protocol for all experiments.
Issue 2: Discrepancy Between In Vitro Activity and In Vivo Efficacy

This compound shows potent antifungal activity in your in vitro assays, but the results are not translating to your in vivo animal models.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Poor Bioavailability This compound's low aqueous solubility can lead to poor absorption and low bioavailability when administered orally. Consider alternative routes of administration (e.g., intraperitoneal injection) or the use of a formulation designed to enhance solubility and absorption.
Rapid Metabolism The drug may be rapidly metabolized in the host, leading to sub-therapeutic concentrations at the site of infection. Itraconazole, for example, is extensively metabolized by the CYP450 system.[11] Pharmacokinetic studies to measure plasma concentrations of this compound and its potential metabolites can help to address this.
Protein Binding High plasma protein binding can reduce the amount of free, active drug available to combat the infection. While specific data for this compound is scarce, this is a common characteristic of azole antifungals.
Host Immune Status The efficacy of a fungistatic agent like this compound can be highly dependent on the host's immune response to clear the infection. Ensure your in vivo model accurately reflects the immune status relevant to your research question.
Issue 3: Unexpected Cytotoxicity in Mammalian Cell Lines

You are observing toxicity in your mammalian cell line controls at concentrations where this compound should be targeting the fungal pathogen.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to mammalian cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent without the drug) to assess solvent-induced cytotoxicity.
Off-Target Effects As mentioned, some triazoles can affect mammalian signaling pathways.[4][5] If you suspect off-target effects, consider using a lower concentration of this compound, reducing the treatment duration, or investigating key cellular pathways that might be affected.
Degradation Products This compound may degrade under certain experimental conditions (e.g., exposure to light or specific pH), and its degradation products could be cytotoxic.[12][13] Ensure proper storage of the compound and consider the stability of this compound under your specific assay conditions.
Cell Line Sensitivity Different mammalian cell lines can have varying sensitivities to chemical compounds. If possible, test the cytotoxicity of this compound on a different cell line to see if the effect is cell-type specific.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, based on established standards.[14]

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to the desired final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line using an MTT assay.

  • Cell Seeding: Seed a 96-well plate with your mammalian cell line of choice at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the cells with the drug for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the drug concentration.

Visualizations

G Troubleshooting Workflow for Inconsistent this compound Results start Inconsistent Experimental Results check_compound Verify Compound Integrity (Purity, Solubility, Stability) start->check_compound check_protocol Review Experimental Protocol (Inoculum, Concentrations, Controls) start->check_protocol check_bio Assess Biological System (Resistance, Cell Health) start->check_bio troubleshoot_compound Source New Compound Optimize Formulation check_compound->troubleshoot_compound troubleshoot_protocol Standardize Protocol Run Additional Controls check_protocol->troubleshoot_protocol troubleshoot_bio Test Control Strains Sequence Target Genes check_bio->troubleshoot_bio resolve Consistent Results troubleshoot_compound->resolve troubleshoot_protocol->resolve troubleshoot_bio->resolve

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

G This compound's Primary Mechanism of Action This compound This compound lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) This compound->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes inhibition Inhibition ergosterol Ergosterol ergosterol_synthesis->ergosterol fungal_membrane Fungal Cell Membrane (Integrity & Function) ergosterol->fungal_membrane Essential Component disruption Disruption

Caption: The signaling pathway illustrating this compound's inhibition of ergosterol synthesis.

References

Technical Support Center: Optimization of Etaconazole Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of etaconazole from various plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant samples?

A1: The most prevalent and effective methods for this compound extraction from plant matrices include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Solid-Phase Extraction (SPE) is often used as a cleanup step to remove interfering substances from the extract before analysis.

Q2: I am experiencing low recovery of this compound from my plant samples. What are the likely causes?

A2: Low recovery of this compound can stem from several factors:

  • Inadequate homogenization: Ensure the plant sample is thoroughly homogenized to a fine powder or paste to maximize the surface area for solvent interaction. For dry samples, adding a specific amount of water before extraction is crucial.[1]

  • Inappropriate solvent selection: The polarity of the extraction solvent is critical. Acetonitrile (B52724) is commonly used in the QuEChERS method, while methanol (B129727) or ethanol (B145695) are often employed in UAE and MAE. The choice may need to be optimized based on the specific plant matrix.

  • Suboptimal extraction parameters: Factors such as solvent-to-solid ratio, extraction time, temperature, and ultrasound/microwave power significantly impact recovery. These parameters should be systematically optimized for each type of plant matrix.

  • Matrix effects: Co-extracted compounds from the plant matrix can suppress the signal of this compound during analysis, leading to apparently low recovery.[2]

  • Analyte degradation: this compound may degrade during extraction if exposed to high temperatures for extended periods.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a common challenge with complex plant matrices.[2] Strategies to mitigate these effects include:

  • Effective cleanup: Utilize a dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS method with sorbents like PSA (Primary Secondary Amine) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. For pigmented samples, Graphitized Carbon Black (GCB) can be used, but it may retain planar pesticides like this compound, so its use requires careful validation.

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Isotope-labeled internal standards: The use of a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects and variations in extraction recovery.

Q4: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of this compound?

A4: For successful UAE, the following parameters should be optimized:

  • Solvent type and composition: The choice of solvent (e.g., methanol, ethanol, acetonitrile) and its water content is crucial.

  • Solvent-to-solid ratio: A sufficient volume of solvent is needed to ensure the entire sample is immersed and to allow for effective acoustic cavitation.

  • Ultrasonic power and frequency: Higher power can enhance extraction but may also lead to degradation of the analyte.

  • Extraction time and temperature: Longer extraction times and higher temperatures can increase yield, but also risk thermal degradation of this compound.

Q5: Are there any stability concerns for this compound during extraction and storage?

A5: Triazole fungicides like this compound are generally stable. However, prolonged exposure to high temperatures or extreme pH conditions during extraction could potentially lead to degradation. It is advisable to store extracts at low temperatures (e.g., 4°C or -20°C) and in the dark to prevent degradation before analysis. Studies on the similar compound itraconazole (B105839) have shown it to be stable in solution for extended periods when refrigerated.[3]

Troubleshooting Guides

Issue 1: Low or No Analyte Peak in Chromatogram
Possible Cause Troubleshooting Steps
Inefficient Extraction - Verify Homogenization: Ensure the sample was finely ground. For dry matrices, confirm that water was added prior to extraction.[1] - Optimize Solvent: Test different extraction solvents (e.g., acetonitrile, methanol, ethanol) and their aqueous mixtures. - Adjust Extraction Parameters: Systematically optimize extraction time, temperature, and power (for UAE/MAE).
Analyte Degradation - Reduce Temperature: If using MAE or a heated UAE, lower the extraction temperature. - Check pH: Ensure the pH of the extraction solvent is neutral, as highly acidic or basic conditions can degrade some pesticides.
Matrix Effects (Ion Suppression) - Improve Cleanup: Use appropriate d-SPE sorbents (PSA, C18, GCB) to remove interfering matrix components.[4] - Dilute Extract: A simple dilution of the final extract can sometimes reduce matrix effects, though this may impact the limit of detection. - Use Matrix-Matched Standards: Prepare calibration standards in blank matrix extract to compensate for suppression.
Instrumental Issues - Check Instrument Sensitivity: Inject a known standard to confirm the instrument is functioning correctly. - Inspect for Contamination: Run a blank to check for contamination in the analytical system.
Issue 2: Poor Peak Shape (Tailing, Splitting) in Chromatogram
Possible Cause Troubleshooting Steps
Matrix Overload on Analytical Column - Enhance Cleanup: Improve the d-SPE or SPE cleanup to remove more matrix components. - Dilute the Extract: Injecting a more dilute sample can improve peak shape.
Active Sites in GC Inlet or Column - Replace Inlet Liner and Septum: These are common sources of active sites in GC systems. - Condition the Column: Bake the column according to the manufacturer's instructions.
Inappropriate Mobile Phase (HPLC) - Adjust Mobile Phase Composition: Optimize the organic solvent and aqueous phase ratio. - Check pH of Mobile Phase: The pH can affect the ionization state of this compound and its interaction with the stationary phase.
Issue 3: High Variability in Results Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Sample Homogenization - Standardize Homogenization Procedure: Ensure all samples are homogenized for the same duration and to a similar consistency.
Inaccurate Pipetting - Calibrate Pipettes: Regularly check the calibration of all pipettes used for sample and standard preparation.
Variable Matrix Effects - Use an Internal Standard: An internal standard can help to correct for variations in extraction efficiency and matrix effects between samples. A stable isotope-labeled internal standard is ideal.
Inconsistent Extraction Conditions - Monitor and Control Parameters: Ensure consistent application of time, temperature, and power for each sample.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Fruits and Vegetables

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample into a uniform paste using a high-speed blender. For dry samples, add an appropriate amount of deionized water before homogenization.[1]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). For high-fat matrices, add 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is based on general procedures for pesticide extraction and may need optimization.

  • Sample Preparation:

    • Weigh 5 g of the finely ground and homogenized plant material into a suitable extraction vessel.

  • Extraction:

    • Add 20 mL of a suitable solvent (e.g., methanol or ethanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-50°C).

  • Post-Extraction:

    • Centrifuge the mixture to separate the solid material.

    • Collect the supernatant.

    • The extract may require a further cleanup step using SPE before analysis.

Data Presentation

The following tables summarize typical parameters and expected recovery rates for the extraction of triazole fungicides from plant matrices. Note that data specific to this compound is limited, and values for other triazoles are provided for guidance.

Table 1: Optimization Parameters for Different Extraction Methods

ParameterQuEChERSUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Solvent AcetonitrileMethanol, Ethanol, AcetonitrileMethanol, Ethanol, Acetone
Solvent-to-Solid Ratio 1:1 (v/w)4:1 to 20:1 (v/w)10:1 to 50:1 (v/w)
Extraction Time 1 min15-60 min5-30 min
Extraction Temperature Room Temperature25-60°C40-100°C
Cleanup Sorbents PSA, C18, GCBSPE (C18, Florisil)SPE (C18, Florisil)

Table 2: Reported Recovery Ranges for Triazole Fungicides from Plant Matrices

Plant MatrixExtraction MethodTriazole FungicideRecovery (%)Reference
Fruits & VegetablesQuEChERSMultiple Triazoles70-120[4]
GrainsQuEChERSTebuconazole (B1682727)85-110-
SoilQuEChERSThis compound65-116[4]
CabbageSPETebuconazole62.3[5]
Orange JuiceSPETebuconazole89[5]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Plant Sample Homogenization Weighing Weighing Homogenization->Weighing QuEChERS QuEChERS Weighing->QuEChERS Acetonitrile + Salts UAE Ultrasound-Assisted Extraction (UAE) Weighing->UAE Solvent MAE Microwave-Assisted Extraction (MAE) Weighing->MAE Solvent dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE SPE Solid-Phase Extraction (SPE) UAE->SPE MAE->SPE Analysis GC-MS/MS or LC-MS/MS Analysis dSPE->Analysis SPE->Analysis

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Analyte Recovery

TroubleshootingLowRecovery Start Low Analyte Recovery CheckHomogenization Is sample homogenization adequate? Start->CheckHomogenization ImproveHomogenization Improve homogenization (finer grind, add water for dry samples) CheckHomogenization->ImproveHomogenization No CheckExtractionParams Are extraction parameters (solvent, time, temp) optimized? CheckHomogenization->CheckExtractionParams Yes ImproveHomogenization->CheckExtractionParams OptimizeExtraction Systematically optimize extraction parameters CheckExtractionParams->OptimizeExtraction No CheckMatrixEffects Are matrix effects suspected? CheckExtractionParams->CheckMatrixEffects Yes OptimizeExtraction->CheckMatrixEffects ImproveCleanup Enhance cleanup (d-SPE/SPE) and use matrix-matched standards CheckMatrixEffects->ImproveCleanup Yes CheckDegradation Is analyte degradation possible? CheckMatrixEffects->CheckDegradation No ImproveCleanup->CheckDegradation ReduceTemp Reduce extraction temperature/time CheckDegradation->ReduceTemp Yes End Recovery Improved CheckDegradation->End No ReduceTemp->End

Caption: Troubleshooting logic for low this compound recovery.

References

dealing with matrix effects in etaconazole residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in etaconazole residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] In complex matrices like soil, food products, or biological fluids, these effects can significantly compromise the reliability of analytical data.[1] The "matrix" refers to all components in the sample other than the analyte of interest.[3]

Q2: I am observing significant signal suppression or enhancement for this compound in my samples. How can I mitigate these matrix effects?

A2: Matrix effects are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[4] Several strategies can be employed to address this issue:

  • Matrix-Matched Calibration: This is a widely used and effective method.[4] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[4]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS of this compound would have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression or enhancement.[1][4] By monitoring the ratio of the analyte to the internal standard, the matrix effect can be effectively compensated.[1][4]

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components.[1][3] However, it's crucial to ensure that the this compound concentration remains above the limit of quantification (LOQ).[3]

  • Standard Addition Method: This method is particularly useful when a blank matrix is unavailable. It involves spiking the sample extract with the analyte at different concentration levels to create a calibration curve within each sample.[5]

  • Improved Sample Cleanup: More rigorous sample preparation techniques can help remove interfering matrix components before analysis.[1][6]

Q3: How do I perform a quantitative assessment of the matrix effect for my this compound analysis?

A3: A quantitative assessment of the matrix effect can be performed by comparing the response of an analyte in a pure solvent to its response in a blank matrix extract.[4] The procedure is as follows:

  • Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration. This is Set A .

  • Prepare a blank matrix extract by processing a sample known to be free of this compound using your sample preparation method.

  • Spike the blank matrix extract with the this compound standard to the same final concentration as in Set A. This is Set B .

  • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value of 100% indicates no matrix effect. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[3] Values between 80% and 120% are generally considered acceptable, but this can depend on the specific requirements of the assay.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low recovery of this compound using the QuEChERS method. Suboptimal extraction conditions.Ensure thorough homogenization of the sample. Verify the correct ratio of sample to extraction solvent (acetonitrile is common). Ensure the salting-out agents (e.g., MgSO₄, NaCl) are fresh and added in the correct proportions to induce phase separation.[4]
Ineffective d-SPE cleanup.The choice of sorbent in dispersive solid-phase extraction (d-SPE) is critical. For fatty matrices, a combination of PSA and C18 is often beneficial. Graphitized Carbon Black (GCB) can remove pigments but may also retain planar analytes like this compound, so its use should be optimized carefully.[4]
Analyte degradation.This compound may be susceptible to degradation under certain pH conditions. Buffering the extraction with citrate (B86180) or acetate (B1210297) salts can help maintain a stable pH.[4]
Inconsistent or inaccurate quantitative results. Significant matrix effects.Implement strategies to mitigate matrix effects such as matrix-matched calibration, using a stable isotope-labeled internal standard, or further sample dilution.[1][4]
Instrument instability.Check the stability of the LC-MS/MS system, including pump pressure, spray stability, and detector response.[1]
Poor peak shape for this compound. Co-elution of interfering compounds.Optimize the chromatographic method to better separate this compound from matrix interferences. This may involve changing the analytical column, mobile phase composition, or gradient profile.[1]
Column degradation.Replace the analytical column.[1]
Incompatible mobile phase.Ensure the mobile phase pH is appropriate for this compound and that the organic solvent is of high purity.[1]

Experimental Protocols

Modified QuEChERS Protocol for this compound in Tomato

This protocol is adapted from a study on the analysis of a related triazole fungicide, tetraconazole (B1682234), in tomatoes.[4]

1. Sample Preparation:

  • Homogenize 10 g of the tomato sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex immediately and vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE Clean-up:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 25 mg of PSA (Primary Secondary Amine).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes recovery data for tetraconazole, a structurally similar compound to this compound, using a modified QuEChERS protocol in a tomato matrix. This data can serve as a reference for expected performance.

Matrix Fortification Level (mg/kg) Recovery (%)
Tomato0.189.4
Tomato0.595.6
Tomato1.092.5

Data adapted from a study on tetraconazole analysis.[4]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_result Result Interpretation A Standard in Pure Solvent (Set A) D Analyze Set A A->D B Blank Matrix Extraction C Spike Blank Extract (Set B) B->C E Analyze Set B C->E F Compare Peak Areas D->F E->F G Calculate Matrix Effect (%) F->G H < 100%: Ion Suppression G->H I > 100%: Ion Enhancement G->I J = 100%: No Effect G->J

Caption: Workflow for the quantitative assessment of matrix effects.

TroubleshootingWorkflow Start Inaccurate this compound Quantification SuspectME Is a Matrix Effect (ME) Suspected? Start->SuspectME QuantifyME Quantify ME (Post-Extraction Spike) SuspectME->QuantifyME Yes NoME Review Other Parameters (e.g., Standard Prep, Instrument Settings) SuspectME->NoME No SignificantME Is ME Significant (e.g., >20%)? QuantifyME->SignificantME MitigateME Implement Mitigation Strategy SignificantME->MitigateME Yes SignificantME->NoME No Options Matrix-Matched Calibration Stable Isotope-Labeled IS Sample Dilution Improve Cleanup MitigateME->Options Revalidate Re-evaluate Method Performance MitigateME->Revalidate End Accurate Quantification Revalidate->End

Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Etaconazole Stability Testing Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific stability testing of etaconazole. The following protocols, troubleshooting guides, and frequently asked questions (FAQs) are based on established methodologies for analogous triazole antifungal compounds, such as itraconazole (B105839) and ketoconazole (B1673606), as well as international regulatory guidelines (ICH). These protocols should be considered a starting point and must be validated specifically for this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for triazole antifungals like this compound?

A1: Based on studies of related compounds, the primary degradation pathways for triazole antifungals include hydrolysis (acidic and basic conditions) and oxidation.[1][2][3] Photodegradation and thermal degradation can also occur under specific conditions, but some triazoles have shown considerable stability under thermal stress.[2][3]

Q2: Which analytical method is most suitable for this compound stability testing?

A2: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended approach for analyzing triazole antifungals.[4][5] This method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients present in the formulation. UV detection is typically employed, with the detection wavelength set to the absorbance maximum of this compound.[5]

Q3: What are the typical stress conditions used in forced degradation studies for triazole antifungals?

A3: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and validate the stability-indicating power of the analytical method.[6][7] Typical conditions for related triazoles include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[6][8]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[6][8]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3][6]

  • Thermal Degradation: 60-80°C for an extended period.[3][7]

  • Photostability: Exposure to a combination of visible and UV light.[2]

Q4: How do I select the appropriate column and mobile phase for HPLC analysis of this compound?

A4: A C18 column is the most frequently used stationary phase for the analysis of triazole antifungals due to their moderate polarity.[4][9] The mobile phase is typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) in an isocratic or gradient elution mode. The exact ratio and pH of the mobile phase will need to be optimized to achieve good separation between this compound and its potential degradation products.[4][5]

Q5: What are the acceptance criteria for a stability-indicating HPLC method?

A5: A stability-indicating HPLC method should be validated according to ICH guidelines.[5] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is generally desired.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseRecommended Solution
Peak Tailing 1. Column degradation. 2. Interaction of basic analyte with acidic silica (B1680970) support. 3. Mobile phase pH is inappropriate.1. Replace the column. 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH.
Peak Splitting or Broadening 1. Column contamination or void. 2. Sample solvent incompatible with the mobile phase. 3. Injection of too large a sample volume.1. Wash the column or replace it if a void has formed. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is functioning correctly.
No Peaks Detected 1. Detector lamp is off or has failed. 2. No sample injected. 3. Incorrect detector wavelength.1. Turn on the detector lamp or replace it. 2. Verify the autosampler or manual injector is working correctly. 3. Set the detector to the appropriate wavelength for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development for this compound

Objective: To develop and validate an RP-HPLC method for the quantification of this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol (B129727)

  • HPLC grade water

  • Analytical grade buffers (e.g., potassium phosphate, ammonium (B1175870) acetate)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Wavelength Selection: Prepare a solution of this compound in a suitable solvent (e.g., methanol) and scan it across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Chromatographic Conditions Optimization:

    • Mobile Phase: Start with a simple mobile phase, such as acetonitrile:water (50:50 v/v), and adjust the ratio to achieve a suitable retention time for this compound (typically 3-10 minutes). Evaluate different organic modifiers (methanol vs. acetonitrile) and aqueous phases (different buffers and pH values) to optimize peak shape and resolution.

    • Flow Rate: A typical starting flow rate is 1.0 mL/min. This can be adjusted to optimize run time and resolution.

    • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible retention times.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the method can separate this compound from any degradation products.

    • Linearity: Prepare a series of this compound standard solutions over a defined concentration range (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

    • Robustness: Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.

Protocol 2: Forced Degradation Studies of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute it with the mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified time, then dilute with the mobile phase for analysis.

    • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for a specified period (e.g., 24, 48, 72 hours). Also, subject a solution of this compound to the same conditions.

    • Photolytic Degradation: Expose a solution of this compound to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for a Triazole Antifungal (Illustrative Example)
Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)
Acid Hydrolysis1 M HCl24 hours60°C15 - 30
Base Hydrolysis1 M NaOH24 hours60°C10 - 25
Oxidation30% H₂O₂24 hoursRoom Temp20 - 40
ThermalDry Heat72 hours80°C5 - 15
PhotolyticICH Q1B--10 - 20

Note: The expected degradation percentages are illustrative and will need to be determined experimentally for this compound.

Table 2: Long-Term and Accelerated Stability Testing Conditions (as per ICH)
StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

cluster_degradation Probable Degradation Pathway for a Triazole Antifungal This compound This compound (Parent Compound) Hydrolysis_Product Hydrolysis Product (e.g., Cleavage of dioxolane ring) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (e.g., N-oxide on triazole ring) This compound->Oxidation_Product Oxidizing Agent Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product UV/Visible Light

Caption: Probable degradation pathways for a triazole antifungal.

cluster_workflow Experimental Workflow for Stability Testing start Start method_dev Develop & Validate Stability-Indicating Method (HPLC) start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg stability_study Set up Long-Term & Accelerated Stability Studies forced_deg->stability_study analysis Analyze Samples at Scheduled Time Points stability_study->analysis data_eval Evaluate Data & Determine Shelf-Life analysis->data_eval end End data_eval->end

Caption: General experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting HPLC Issues start Abnormal Peak Shape (Tailing, Splitting) check_column Check Column (Age, Contamination) start->check_column Is column old? check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase Is mobile phase correct? check_sample_prep Check Sample Prep (Solvent, Concentration) start->check_sample_prep Is sample solvent compatible? replace_column Replace Column check_column->replace_column adjust_mobile_phase Adjust Mobile Phase check_mobile_phase->adjust_mobile_phase adjust_sample_prep Adjust Sample Prep check_sample_prep->adjust_sample_prep

Caption: Troubleshooting decision tree for HPLC peak shape issues.

References

Validation & Comparative

etaconazole versus propiconazole comparative efficacy analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of etaconazole and propiconazole (B1679638), two triazole fungicides. The information is intended for researchers, scientists, and professionals involved in drug development and plant protection.

Overview and Mechanism of Action

Both this compound and propiconazole belong to the triazole class of fungicides and share a common mechanism of action. They are systemic fungicides that inhibit the C14-demethylation step in sterol biosynthesis, a critical pathway for the formation of ergosterol (B1671047).[1][2] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2]

While both fungicides target the same pathway, subtle differences in their chemical structures may lead to variations in their efficacy against specific fungal pathogens and their interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase.

Comparative Efficacy Data

Quantitative data on the comparative efficacy of this compound and propiconazole is limited in publicly available literature. However, data on the individual efficacy of propiconazole against a range of phytopathogenic fungi is more readily available. The following tables summarize the available data to facilitate a comparative assessment.

Table 1: In Vitro Efficacy of Propiconazole against Various Fungal Pathogens

Fungal SpeciesEfficacy MetricValue (µg/mL)Reference
Botrytis cinereaEC500.31[3]
Powdery Mildew (unspecified)---
Rust Fungi (unspecified)---

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth.

Table 2: Field Efficacy of Propiconazole against Powdery Mildew

CropDiseaseTreatmentPercent Disease Control (PDC)Reference
CucumberPowdery Mildew (Erysiphe cichoracearum)Propiconazole (0.1%)62.42%[4]
SandalwoodPowdery Mildew (Pseudoidium santalacearum)Propiconazole 25% EC (300 ppm)46.33% (inhibition of conidial germination)[5]

Data on this compound Efficacy:

Fungicidal Spectrum

Propiconazole is recognized for its broad-spectrum activity against a wide range of fungal diseases in various crops.[6][7][8] Its labeled uses include the control of:

  • Powdery Mildew: Effective against various powdery mildew species on crops like cucumbers and dogwood.[4][9]

  • Rusts: Controls rust fungi on turfgrass and other ornamental plants.[10][11][12]

  • Leaf Spots: Manages a variety of leaf spot diseases.[6]

  • Blights: Shows efficacy against certain blight diseases.[6]

  • Other Diseases: Propiconazole is also used to control diseases like dollar spot, brown patch, and anthracnose in turfgrass.[8][10][11][12]

Due to the limited available data, a detailed fungicidal spectrum for this compound cannot be presented in this guide.

Experimental Protocols

To enable researchers to conduct their own comparative efficacy studies, this section outlines standard experimental protocols for determining the in vitro efficacy of fungicides.

In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is widely used to determine the EC50 value of a fungicide.

Materials:

  • Pure-grade this compound and propiconazole

  • Appropriate fungal culture medium (e.g., Potato Dextrose Agar (B569324) - PDA)

  • Sterile Petri dishes

  • Solvent for dissolving fungicides (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)

  • Fungal isolates of interest

  • Cork borer or scalpel

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and propiconazole in a suitable solvent at a high concentration.

  • Fungicide-Amended Media: Prepare a series of dilutions of each fungicide from the stock solution. Add a specific volume of each dilution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Plating: Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (of a standardized diameter) taken from the growing edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • EC50 Determination: Use probit analysis or other appropriate statistical software to plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the EC50 value.

In Vitro Spore Germination Inhibition Assay

This assay is used to assess the effect of fungicides on fungal spore germination.

Materials:

  • Fungicide solutions of this compound and propiconazole at various concentrations.

  • Spore suspension of the target fungus in sterile distilled water.

  • Water agar or other suitable germination medium in Petri dishes.

  • Microscope and hemocytometer.

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture and prepare a suspension in sterile distilled water. Adjust the concentration using a hemocytometer.

  • Treatment: Mix a known volume of the spore suspension with an equal volume of each fungicide dilution. A control with sterile water or solvent is also prepared.

  • Incubation: Place a drop of the treated spore suspension on a microscope slide with a cavity or on the surface of a water agar plate. Incubate under conditions favorable for spore germination.

  • Observation: After a suitable incubation period, observe the spores under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition for each fungicide concentration relative to the control.

  • EC50 Determination: Determine the EC50 value for spore germination inhibition as described in the mycelial growth inhibition assay.

Signaling Pathways and Mode of Action Visualization

As triazole fungicides, both this compound and propiconazole disrupt the ergosterol biosynthesis pathway. The primary target is the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol in the fungal cell membrane, ultimately arresting fungal growth.

While the primary target is the same, there is a lack of specific comparative studies on how this compound and propiconazole might differentially affect other cellular signaling pathways in fungi.

Below are diagrams illustrating the general experimental workflow for fungicide efficacy testing and the mode of action of triazole fungicides.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis stock Prepare Fungicide Stock Solutions amend Prepare Fungicide- Amended Media stock->amend media Prepare Fungal Culture Media media->amend fungal Cultivate Fungal Isolates inoculate Inoculate Plates with Fungal Plugs fungal->inoculate amend->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50

Caption: General experimental workflow for in vitro fungicide efficacy testing.

G cluster_pathway Ergosterol Biosynthesis Pathway lanosterol Lanosterol demethylation 14α-demethylation (CYP51 Enzyme) lanosterol->demethylation intermediate Ergosterol Precursor demethylation->intermediate membrane Fungal Cell Membrane (Disrupted) demethylation->membrane Disruption leads to ergosterol Ergosterol intermediate->ergosterol ergosterol->membrane Essential Component fungicide This compound / Propiconazole fungicide->demethylation Inhibits

Caption: Mode of action of triazole fungicides on the ergosterol biosynthesis pathway.

Conclusion

Propiconazole is a well-documented, broad-spectrum triazole fungicide with proven efficacy against a range of important plant pathogens. Quantitative data, such as EC50 values and percent disease control, are available for propiconazole, demonstrating its activity.

In contrast, there is a significant lack of publicly available, quantitative efficacy data for this compound. This information gap prevents a direct and robust comparative analysis with propiconazole. To fully assess the relative efficacy of these two fungicides, further research generating comparative data under standardized conditions is necessary. Researchers are encouraged to utilize the provided experimental protocols to conduct such comparative studies.

References

Comparative Analysis of Etaconazole and Other Systemic Triazole Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of etaconazole and other systemic triazole fungicides, tailored for researchers, scientists, and drug development professionals. The focus is on their mechanism of action, spectrum of activity, and available performance data. While direct comparative studies on this compound are limited due to its status as an older and in some regions, obsolete fungicide, this document synthesizes available information to provide a valuable comparative context within the broader class of triazole fungicides.

Introduction to Triazole Fungicides

Triazole fungicides are a significant class of systemic fungicides widely used in agriculture and medicine to control a broad spectrum of fungal pathogens.[1][2] Their primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[1] This disruption leads to impaired fungal growth and cell death.[1] This class of fungicides, which includes this compound, tebuconazole (B1682727), propiconazole, and itraconazole, is characterized by the presence of a triazole ring in their chemical structure.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The shared mechanism of action for all triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical in the conversion of lanosterol to ergosterol in fungi. By binding to the heme cofactor of the enzyme, triazoles disrupt the fungal cell membrane structure and function, ultimately leading to the inhibition of fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation cyp51->ergosterol Demethylation triazoles Triazole Fungicides (e.g., this compound) triazoles->cyp51 Inhibition

Diagram 1: Mechanism of action of triazole fungicides.

Comparative Efficacy and Spectrum of Activity

Direct, quantitative comparisons of this compound with more modern triazoles are scarce in publicly available literature. However, by compiling data on individual compounds, a broader comparative picture can be formed. It is important to note that the efficacy of a fungicide can be influenced by various factors, including the target pathogen, crop, environmental conditions, and formulation.

Table 1: Comparative Data of Selected Systemic Triazole Fungicides

FungicideTarget Pathogen(s)Crop(s)Efficacy MetricValue
This compound Powdery mildew[3]Fruit and other crops[3]Not availableNot available
Tebuconazole Powdery mildew, rusts, leaf spots[4][5]Cereals, fruits, vegetables[1][4]Disease Control (%)>90% (for specific pathosystems)
Propiconazole Leaf spot, rust, powdery mildew[5][6]Cereals, fruits, turfgrass[2]Disease Control (%)29.30% (Wheat Leaf Rust, 2018-2019)[6]
Itraconazole Aspergillus spp., Candida spp.[7][8]Medical useMIC (µg/mL)1-2 (against Aspergillus spp.)

Note: The data presented is a synthesis from various sources and may not be directly comparable due to differing experimental conditions. This compound is noted as an obsolete fungicide, which contributes to the lack of recent comparative efficacy data.[3]

Experimental Protocols

To ensure objective comparisons of fungicide performance, standardized experimental protocols are crucial. The following outlines a general methodology for evaluating the efficacy of systemic fungicides in a field trial setting.

A General Experimental Workflow for Fungicide Efficacy Trials

Experimental_Workflow cluster_setup 1. Trial Setup cluster_application 2. Application cluster_assessment 3. Disease Assessment cluster_analysis 4. Data Analysis plot_design Randomized Complete Block Design treatment_prep Fungicide Preparation (this compound, Other Triazoles, Control) plot_design->treatment_prep spraying Foliar Application at Specific Growth Stage treatment_prep->spraying disease_rating Regular Disease Severity and Incidence Scoring spraying->disease_rating data_collection Collection of Agronomic Data (e.g., Yield, Plant Health) disease_rating->data_collection statistical_analysis ANOVA and Mean Separation (e.g., Tukey's HSD) data_collection->statistical_analysis ec50_calculation EC50 Calculation (if applicable) statistical_analysis->ec50_calculation

Diagram 2: A generalized experimental workflow for fungicide efficacy trials.

Key Steps in Efficacy Evaluation:

  • Experimental Design: Field trials are typically laid out in a randomized complete block design to minimize the effects of field variability.

  • Treatments: Treatments include the fungicides being tested at specified application rates and a control group (untreated or treated with a placebo).

  • Application: Fungicides are applied at a specific crop growth stage or upon the first signs of disease, following good agricultural practices.

  • Disease Assessment: Disease severity and incidence are periodically assessed using standardized rating scales.

  • Data Analysis: The collected data are statistically analyzed to determine the significance of differences between treatments. Efficacy is often expressed as a percentage of disease control compared to the untreated control. For in-vitro studies, the half maximal effective concentration (EC50) is a common metric.[9]

Conclusion

This compound, as a member of the triazole class, shares the same fundamental mechanism of action with other systemic fungicides like tebuconazole and propiconazole. While its historical use was primarily for the control of powdery mildew, the lack of recent, direct comparative data makes a definitive performance assessment against modern triazoles challenging. The information available on other triazoles suggests a broad spectrum of activity and high efficacy against a range of fungal pathogens. For researchers and drug development professionals, the selection of a triazole fungicide should be based on the target pathogen, crop safety, resistance management strategies, and regulatory status. While this compound itself may be of more historical interest, the principles of its action and the methodologies for its evaluation remain relevant to the ongoing development of new and improved fungicidal agents.

References

Validating the Inhibitory Effect of Etaconazole on Sterol Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effect of etaconazole on sterol biosynthesis, a critical pathway for fungal viability. Through a detailed comparison with other sterol biosynthesis inhibitors, supported by experimental data and methodologies, this document serves as a valuable resource for researchers in mycology, agriculture, and drug development.

This compound, a triazole fungicide, effectively disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol (B1671047), the primary sterol in fungi. Its specific target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately arresting fungal growth.[1]

Comparative Efficacy of Sterol Biosynthesis Inhibitors

To contextualize the efficacy of this compound, it is essential to compare it with other inhibitors targeting the sterol biosynthesis pathway. These inhibitors are broadly classified based on their specific enzyme targets. The primary classes include azoles (like this compound), allylamines, and morpholines.

Table 1: Comparative Inhibitory Potency of Sterol Biosynthesis Inhibitors

ClassCompoundTarget EnzymeOrganism/SystemIC50 (µM)Ki (µM)Reference
Azoles KetoconazoleCYP51Human Liver Microsomes0.24 ± 0.010.022 ± 0.004[3]
Itraconazole (B105839)CYP51Human Liver Microsomes2.2 ± 0.20.7 ± 0.2[3]
FluconazoleCYP51Human Liver Microsomes>10040 ± 5.6[3]
VoriconazoleCaCYP51Candida albicans~1.6-[4]
TebuconazoleCaCYP51Candida albicans0.9-[5]
PropiconazoleCaCYP51Candida albicans0.6-[5]
Allylamines Terbinafine (B446)Squalene epoxidaseHuman Liver Microsomes>100-[3]
Morpholines FenpropimorphSterol Δ14-reductase & Δ8-Δ7 isomeraseMicrodochium nivale--

Note: Data for this compound is not specified in the reviewed literature. The table provides data for other azoles to illustrate the general potency of this class of inhibitors.

Experimental Protocols

Accurate validation of the inhibitory effects of compounds like this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments cited in the evaluation of sterol biosynthesis inhibitors.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay quantifies the inhibitory potential of a compound against the CYP51 enzyme.

a. Expression and Purification of CYP51: The gene encoding CYP51 from the target organism (e.g., Ustilago maydis, Candida albicans) is cloned into an expression vector and transformed into a suitable host, such as E. coli.[6] The enzyme is then overexpressed and purified to homogeneity using chromatography techniques (e.g., nickel-affinity chromatography for His-tagged proteins).[6]

b. Reconstitution of the Enzyme System: The purified CYP51 is reconstituted with a cytochrome P450 reductase and a lipid environment (e.g., liposomes) to mimic its native membrane-bound state.[6]

c. Inhibition Assay: The reconstituted enzyme system is incubated with the substrate lanosterol and varying concentrations of the inhibitor (e.g., this compound). The reaction is initiated by the addition of NADPH. After a defined incubation period, the reaction is stopped, and the sterols are extracted.

d. Product Quantification and IC50 Determination: The amount of the product (14-demethylated lanosterol) is quantified using methods like gas chromatography-mass spectrometry (GC-MS).[1] The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Analysis of Fungal Sterol Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol composition of fungal cells upon treatment with an inhibitor.

a. Fungal Culture and Treatment: The fungal strain (e.g., Ustilago maydis) is cultured in a suitable liquid medium.[7][8] A sublethal concentration of the inhibitor (e.g., this compound) is added to the culture during the exponential growth phase. Control cultures are treated with the solvent vehicle alone.

b. Sterol Extraction: After a specific incubation period, the fungal mycelia are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide (B78521) to hydrolyze steryl esters and release free sterols.[9] The non-saponifiable lipids, containing the free sterols, are then extracted with an organic solvent like n-heptane or hexane.[9]

c. Derivatization: The extracted sterols are derivatized to increase their volatility for GC analysis.[10] A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[10]

d. GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation. The separated sterols are then detected and identified by a mass spectrometer.[11][12] The identity of each sterol is confirmed by comparing its retention time and mass spectrum with those of authentic standards.

e. Quantification: The relative abundance of each sterol is determined by integrating the peak area of its corresponding chromatogram. This allows for the quantification of the decrease in ergosterol and the accumulation of 14α-methylated sterols in the inhibitor-treated samples compared to the control.

Visualizing the Impact of this compound

To better illustrate the concepts discussed, the following diagrams visualize the ergosterol biosynthesis pathway, the mechanism of action of this compound, and a typical experimental workflow.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Membrane-Associated) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol FFMAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Lanosterol->FFMAS Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol FFMAS->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol

Caption: The ergosterol biosynthesis pathway in fungi, highlighting the critical step catalyzed by lanosterol 14α-demethylase (CYP51).

Etaconazole_Mechanism_of_Action This compound This compound (Azole) CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Normal Pathway MethylatedSterols Accumulation of 14α-methylated sterols Lanosterol->MethylatedSterols Blocked Pathway Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity MethylatedSterols->Membrane Disruption Membrane Disruption & Growth Inhibition Membrane->Disruption

Caption: Mechanism of action of this compound, illustrating the inhibition of CYP51 and its downstream effects.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell In Cellulo Assay Purification CYP51 Purification Reconstitution Enzyme Reconstitution Purification->Reconstitution Assay Inhibition Assay (Varying Inhibitor Conc.) Reconstitution->Assay Quantification Product Quantification (GC-MS) Assay->Quantification IC50 IC50 Determination Quantification->IC50 Culture Fungal Culture Treatment Inhibitor Treatment Culture->Treatment Extraction Sterol Extraction Treatment->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Profile Sterol Profile Analysis GCMS->Profile

Caption: A generalized experimental workflow for validating the inhibitory effect of a compound on sterol biosynthesis.

References

Investigating Cross-Resistance Patterns Between Etaconazole and Other Azoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of azole antifungals, with a focus on understanding the mechanisms and patterns of cross-resistance. Due to a scarcity of direct comparative studies involving etaconazole in publicly available research, this document will focus on the broader patterns of azole cross-resistance observed among clinically and agriculturally important fungal pathogens. The experimental data presented for other azoles serves as a template for the types of studies required to fully elucidate the cross-resistance profile of this compound.

Data Presentation: Comparative Antifungal Susceptibility

The following tables summarize Minimum Inhibitory Concentration (MIC) data for several azole antifungals against various fungal species. This data illustrates the typical presentation of susceptibility testing results and highlights the variability in response to different azoles, which is the foundation for investigating cross-resistance. It is important to note the absence of this compound in these specific datasets, underscoring the need for further research.

Table 1: In Vitro Antifungal Susceptibility of Fusarium Species to Various Azoles

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Fusarium solani complexVoriconazole0.5 - >1648[1]
Posaconazole0.25 - >16416[1]
Fusarium oxysporum complexVoriconazole0.5 - 1648[1]
Posaconazole0.25 - 1628[1]
Fusarium verticillioidesVoriconazole1 - 1648[1]
Posaconazole0.25 - 412[1]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity of a Novel Azole R126638 Compared to Itraconazole and Ketoconazole

Fungal Species (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida spp. (24)Itraconazole0.016 - >80.32>8[2]
R1266380.008 - >80.16>8[2]
Malassezia spp.Ketoconazole0.008 - 20.0630.25[2]
R1266380.001 - 0.250.0080.063[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of antifungal cross-resistance.

Broth Microdilution Method (Based on CLSI and EUCAST Standards)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[3][4][5][6][7][8]

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) to obtain pure colonies.[9]

  • A suspension of fungal spores or cells is prepared in sterile saline or water.

  • The turbidity of the suspension is adjusted using a spectrophotometer to a standard concentration, typically equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in a standardized test medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to achieve a final inoculum concentration.[9][10]

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in the test medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

  • Growth inhibition can be assessed visually or by using a spectrophotometric reader.

Etest (Gradient Diffusion Method)

The Etest is an alternative method for determining the MIC of an antifungal agent.

1. Inoculum Preparation:

  • A standardized fungal suspension is prepared as described for the broth microdilution method.

2. Inoculation:

  • The surface of an appropriate agar medium (e.g., RPMI agar with 2% glucose) in a petri dish is evenly inoculated with the fungal suspension using a sterile swab.

3. Application of Etest Strip:

  • A plastic strip impregnated with a predefined gradient of the antifungal agent is placed on the surface of the inoculated agar.

4. Incubation:

  • The plate is incubated under appropriate conditions (temperature and duration) to allow for fungal growth and diffusion of the antifungal agent.

5. MIC Determination:

  • An elliptical zone of growth inhibition forms around the strip.

  • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[4][10]

Mandatory Visualization

Signaling Pathways in Azole Resistance

Azole antifungals primarily target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Resistance to azoles can develop through several mechanisms, often involving complex signaling pathways that regulate gene expression.

Azole_Resistance_Signaling_Pathways cluster_0 Azole Antifungal Action cluster_1 Mechanisms of Azole Resistance cluster_2 Target Modification cluster_3 Efflux Pump Upregulation cluster_4 Ergosterol Biosynthesis Pathway Alteration Azole Azole (e.g., this compound) Erg11 Lanosterol 14α-demethylase (Erg11p) Azole->Erg11 Inhibition Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Blocked Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disrupted ERG11_mutation ERG11 Gene Mutations/Overexpression Altered_Erg11 Altered Erg11p (Reduced Azole Affinity) ERG11_mutation->Altered_Erg11 TF_activation Transcription Factor Activation (e.g., Upc2, Tac1) Efflux_pumps Efflux Pumps (ABC & MFS Transporters) TF_activation->Efflux_pumps Upregulation Azole_efflux Increased Azole Efflux Efflux_pumps->Azole_efflux ERG3_mutation ERG3 Gene Mutation Toxic_sterol Toxic Sterol Accumulation Blocked ERG3_mutation->Toxic_sterol

Caption: Generalized signaling pathways involved in azole resistance in fungi.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a critical component of assessing antifungal susceptibility and investigating cross-resistance.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Assay Setup (Broth Microdilution) cluster_2 Incubation & Analysis cluster_3 Interpretation Isolate Fungal Isolate Culture Pure Culture on Agar Isolate->Culture Suspension Standardized Inoculum Suspension Culture->Suspension Inoculation Inoculation of Wells Suspension->Inoculation Addition of Inoculum Antifungal Azole Stock Solutions Dilution Serial Dilutions in Microtiter Plate Antifungal->Dilution Dilution->Inoculation Incubate Incubation (e.g., 35°C, 48h) Inoculation->Incubate Read Visual or Spectrophotometric Reading Incubate->Read MIC Determine MIC Read->MIC Breakpoints Compare to Clinical Breakpoints (if available) MIC->Breakpoints Classification Classify as Susceptible, Intermediate, or Resistant Breakpoints->Classification

Caption: A typical experimental workflow for MIC determination using the broth microdilution method.

References

Etaconazole as a Certified Reference Material: A Comparative Guide for Analytical Excellence

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly in the realm of pesticide residue analysis, the integrity of results hinges on the quality of reference materials. Etaconazole, a triazole fungicide, serves as a critical certified reference material (CRM) for the accurate quantification of its residues in various matrices. This guide provides a comprehensive comparison of this compound CRM with other commonly used triazole fungicide CRMs, namely propiconazole, tebuconazole, and difenoconazole. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these vital analytical standards.

Comparative Analysis of Triazole Fungicide Certified Reference Materials

The selection of a suitable CRM is paramount for ensuring the accuracy, traceability, and reliability of analytical measurements. The following table summarizes the key certified properties of this compound and its alternatives from various suppliers, all produced under the rigorous ISO 17034 standard, which guarantees the competence of reference material producers.

Certified Reference MaterialSupplierCertified Purity (%)Uncertainty (%)Chemical FormulaCAS Number
This compound Sigma-Aldrich (TraceCERT®)Not explicitly stated on product page; certified content by qNMR provided on CoA[1]Provided on Certificate of Analysis[1]C₁₄H₁₅Cl₂N₃O₂60207-93-4[1]
Propiconazole Sigma-Aldrich (TraceCERT®)Not explicitly stated on product page; certified content by qNMR provided on CoA[2]Provided on Certificate of Analysis[2]C₁₅H₁₇Cl₂N₃O₂60207-90-1[3]
Propiconazole CPAchemNot explicitly stated on product pageProvided on Certificate of AnalysisC₁₅H₁₇Cl₂N₃O₂60207-90-1[4]
Tebuconazole Sigma-Aldrich (TraceCERT®)Not explicitly stated on product page; certified content by qNMR provided on CoA[5]Provided on Certificate of Analysis[5]C₁₆H₂₂ClN₃O107534-96-3[5]
Tebuconazole CPAchem99.4[6]± 0.1[6]C₁₆H₂₂ClN₃O107534-96-3[6]
Difenoconazole CPAchem98.1[7]± 0.1[7]C₁₉H₁₇Cl₂N₃O₃119446-68-3[7]
Difenoconazole MedChemExpress99.94 (LCMS)[8]Not specifiedC₁₉H₁₇Cl₂N₃O₃119446-68-3[8]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole fungicides, including this compound and its counterparts, share a common mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of fungal cell membranes. By inhibiting this enzyme, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[9][10]

Mechanism of action of triazole fungicides.

Experimental Protocols for Residue Analysis

Accurate determination of triazole fungicide residues is crucial for food safety and regulatory compliance. The following are detailed methodologies for key experiments, utilizing certified reference materials for calibration and validation.

QuEChERS Sample Preparation for Fruit and Vegetable Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for the extraction of pesticide residues from food matrices.

Protocol:

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

QuEChERS_Workflow Start Homogenized Sample (10-15 g) Extraction Add Acetonitrile & QuEChERS Salts Start->Extraction Shake_Centrifuge1 Shake & Centrifuge Extraction->Shake_Centrifuge1 dSPE Transfer Supernatant to d-SPE Tube Shake_Centrifuge1->dSPE Shake_Centrifuge2 Vortex & Centrifuge dSPE->Shake_Centrifuge2 Final_Extract Final Extract for LC-MS/MS or GC-MS/MS Shake_Centrifuge2->Final_Extract

QuEChERS sample preparation workflow.
HPLC-UV Method for Simultaneous Determination of Azole Fungicides

This method is suitable for the simultaneous quantification of multiple azole fungicides in various samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). A typical gradient might start with a lower concentration of acetonitrile and increase over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220-260 nm, optimized for the specific azoles of interest.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of each certified reference material (this compound, Propiconazole, Tebuconazole, Difenoconazole) in a suitable solvent (e.g., acetonitrile or methanol). From the stock solutions, prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Use the QuEChERS method described above or another suitable extraction and cleanup procedure.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify and quantify the analytes in the samples by comparing their retention times and peak areas to those of the certified reference standards.

Performance and Application

The selection of a specific triazole fungicide CRM will depend on the target analyte(s) of the analysis. For laboratories analyzing for this compound residues, the use of an this compound CRM is essential. For multi-residue analysis methods, a suite of CRMs, including those for propiconazole, tebuconazole, and difenoconazole, will be necessary for accurate quantification of each component.

Conclusion

Certified reference materials are indispensable tools in analytical chemistry for achieving accurate and reliable results. This compound, along with other triazole fungicides like propiconazole, tebuconazole, and difenoconazole, are available as high-quality CRMs produced under ISO 17034. This guide provides a comparative overview of their certified properties and outlines validated analytical methods for their use. By understanding the characteristics of these CRMs and employing robust analytical protocols, researchers and scientists can ensure the integrity of their data in the critical field of pesticide residue analysis.

References

Comparative Analysis of Etaconazole's Fungicidal and Fungistatic Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the fungicidal and fungistatic spectrum of etaconazole, a member of the triazole class of fungicides. As this compound is an obsolete fungicide, direct contemporary experimental data is limited.[1] Therefore, this guide will draw comparisons based on the well-understood mechanism of action of triazole fungicides and available data for other compounds in this class, such as itraconazole (B105839), alongside other major classes of agricultural fungicides. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the performance of triazole fungicides in a broader context.

Mechanism of Action: Triazole Fungicides

This compound, like other triazole fungicides, functions by inhibiting the enzyme sterol 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][3] By disrupting ergosterol production, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[2][4][5][6] This targeted mechanism provides a broad spectrum of activity against many fungal pathogens.[5][7]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound (Triazole Fungicides) This compound->Inhibition Inhibition->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Comparative Fungicide Performance

The efficacy of a fungicide is determined by its spectrum of activity and whether its effect is fungistatic (inhibiting fungal growth) or fungicidal (killing the fungus). This distinction is crucial for disease management strategies. An agent is typically considered fungicidal if the ratio of its Minimum Fungicidal Concentration (MFC) to its Minimum Inhibitory Concentration (MIC) is ≤ 4, and fungistatic if the MFC/MIC ratio is > 4.[8]

Below is a comparative summary of major agricultural fungicide classes.

Fungicide ClassExample Active IngredientsFRAC CodeMechanism of ActionGeneral Spectrum and Activity
Triazoles (DMIs) This compound, Itraconazole, Propiconazole, Difenoconazole3Inhibit sterol 14α-demethylase (ergosterol biosynthesis)[7]Broad-spectrum, systemic, and curative activity.[7] Generally fungistatic against yeasts like Candida.[9] Effective against a wide range of pathogens including powdery mildews, rusts, and leaf spots.[10][11]
Strobilurins (QoIs) Azoxystrobin, Pyraclostrobin, Trifloxystrobin11Inhibit mitochondrial respiration by blocking the Quinone outside (Qo) site[7]Broad-spectrum and systemic fungicides.[12] High risk of resistance development.[12] Primarily preventative with limited curative activity.[7]
SDHIs Boscalid, Fluxapyroxad, Penflufen7Inhibit succinate (B1194679) dehydrogenase in the mitochondrial respiratory chain[7]Narrower spectrum but highly active on target diseases.[7] Generally preventative with some curative properties.[7] Often used in mixtures to manage resistance.[13]
Multi-site Contact Chlorothalonil, MancozebM5, M3Act on multiple metabolic sites within the fungal cell[12]Broad-spectrum, protectant fungicides.[12] Low risk of resistance due to multiple modes of action.[12] Not systemic.
Anilinopyrimidines Cyprodinil, Pyrimethanil9, 12 (in mixture)Inhibit methionine biosynthesisSystemic activity, effective against specific pathogens like Botrytis.[14] Often used in combination products like Switch.[12]

Quantitative Performance Data: MIC & MFC

The following table summarizes in vitro susceptibility data for itraconazole (a representative triazole) and other antifungal agents against various fungal pathogens. These values provide a quantitative basis for comparing their fungicidal and fungistatic potential. Data for this compound is not available, but the performance of itraconazole can be considered indicative of the triazole class.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)MFC90 (µg/mL)MFC/MIC Ratio (General)Classification
Aspergillus fumigatusItraconazole0.12 - 20.5[15]0.25 - >8>8[16]>4Primarily Fungistatic
Aspergillus fumigatusAmphotericin B0.25 - 21[15]0.25 - 21[16]≤4Fungicidal
Aspergillus fumigatusVoriconazole0.12 - 21[15]0.12 - >84[16]VariableFungistatic to Fungicidal
Candida albicansItraconazole0.015 - 1-0.03 - >128->4[8]Fungistatic
Trichophyton spp.Itraconazole0.03 - 0.25-0.25 - >8->4[8]Fungistatic
Trichophyton spp.Terbinafine (B446)0.001 - 0.03-0.001 - 0.03-≤4[8]Fungicidal

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a 99.9% reduction of the initial fungal inoculum.[17] MIC90 and MFC90 represent the concentration required to inhibit or kill 90% of the tested isolates, respectively.[16]

Experimental Protocols

Standardized methods are essential for the accurate determination of fungicide efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method - adapted from CLSI M38-A)[15][18]
  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to obtain sporulating colonies. Spores are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a defined concentration.

  • Drug Dilution: The test fungicide is serially diluted in a standardized liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • Reading the MIC: The MIC is determined as the lowest concentration of the fungicide at which there is a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control.[18]

Minimum Fungicidal Concentration (MFC) Determination[17]
  • Subculturing: Following MIC determination, a small, standardized volume (e.g., 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is spread onto an appropriate agar (B569324) medium that does not contain the fungicide.

  • Incubation: The plates are incubated at the optimal temperature for the fungus until growth is visible in control subcultures.

  • Reading the MFC: The MFC is the lowest concentration of the fungicide from the original MIC plate that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum count.

MIC_MFC_Workflow start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Fungicide in 96-Well Plate prep_plate->inoculate incubate_mic Incubate Plate (e.g., 48-72h at 35°C) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with growth inhibition incubate_mic->read_mic subculture Subculture from 'No Growth' Wells onto Agar Plates read_mic->subculture For MFC incubate_mfc Incubate Plates subculture->incubate_mfc read_mfc Read MFC: Lowest concentration with ≥99.9% killing incubate_mfc->read_mfc end End read_mfc->end

References

A Comparative Analysis of Etaconazole Isomers: Unraveling Systemic and Curative Potential in Plant Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and agricultural data reveals a notable scarcity of specific experimental studies directly comparing the systemic and curative activities of individual etaconazole isomers. this compound, a conazole fungicide, is known to inhibit the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes, by targeting the enzyme sterol 14α-demethylase. This mode of action is characteristic of the broader class of conazole fungicides, many of which are chiral molecules and are often marketed as racemic mixtures of their stereoisomers.

While the principle of stereoselectivity in biological activity is well-established for many conazole fungicides—where different isomers can exhibit significant variations in fungicidal efficacy, systemic transport within plants, and curative action against established infections—specific data for this compound remains elusive in the public domain. Research on related conazole fungicides, such as itraconazole, ketoconazole, and difenoconazole, has demonstrated that one or more isomers often possess significantly higher biological activity than others in the mixture. This highlights the potential for developing more effective and targeted fungicidal products by isolating and utilizing the most active isomer.

This guide, therefore, presents a generalized framework for comparing the systemic and curative activities of fungicide isomers, drawing upon established principles from the study of other conazole fungicides. This framework can serve as a blueprint for future research on this compound isomers, should the data become available.

Understanding Systemic and Curative Activity

Systemic activity refers to the ability of a fungicide to be absorbed by a plant and translocated within its vascular system from the point of application to other parts of the plant. This property is crucial for protecting new growth and controlling pathogens that have already penetrated the plant tissues.

Curative activity , on the other hand, describes the capacity of a fungicide to halt the progression of a fungal infection that is already established within the plant tissue. This is a critical attribute for managing diseases that have surpassed the initial stages of infection.

Hypothetical Framework for Comparing this compound Isomers

In the absence of specific data for this compound, we propose a hypothetical experimental framework and data presentation structure that would be necessary to conduct a thorough comparison of its isomers.

Key Experiments and Methodologies

A robust comparison would necessitate a series of controlled laboratory and greenhouse experiments.

1. In Vitro Fungicidal Efficacy:

  • Objective: To determine the intrinsic fungicidal activity of each this compound isomer against key plant pathogens.

  • Methodology:

    • Fungal Isolates: Obtain pure cultures of economically important plant pathogenic fungi (e.g., Puccinia spp. (rusts), Erysiphe spp. (powdery mildews), Fusarium spp.).

    • Assay: Use a microtiter plate-based broth dilution assay. A range of concentrations for each isomer would be prepared in a suitable growth medium.

    • Incubation: Inoculate the wells with a standardized suspension of fungal spores or mycelial fragments. Incubate under optimal conditions for fungal growth.

    • Data Collection: Measure the optical density to determine fungal growth inhibition. Calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each isomer against each pathogen.

2. Systemic Uptake and Translocation Study:

  • Objective: To quantify the extent to which each this compound isomer is absorbed by the roots and translocated to the shoots of a model plant species.

  • Methodology:

    • Plant Material: Use a model plant with a well-characterized vascular system, such as barley or wheat seedlings.

    • Application: Grow seedlings hydroponically in a nutrient solution containing a known concentration of each individual this compound isomer.

    • Sampling: Harvest root and shoot tissues at various time points (e.g., 24, 48, 72 hours).

    • Analysis: Extract the fungicide from the plant tissues and quantify the concentration of each isomer using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Data Calculation: Determine the translocation factor (concentration in shoots / concentration in roots).

3. Curative Activity Assay (Detached Leaf Assay):

  • Objective: To assess the ability of each this compound isomer to inhibit fungal growth after an infection has been established.

  • Methodology:

    • Plant Material: Use detached leaves from a susceptible host plant (e.g., cucumber for powdery mildew).

    • Inoculation: Inoculate the leaves with a suspension of fungal spores and incubate for a period sufficient for infection to establish (e.g., 24-48 hours).

    • Treatment: Apply a solution of each this compound isomer to the infected leaves.

    • Incubation and Assessment: Incubate the treated leaves under conditions conducive to disease development. Visually assess the lesion size or disease severity as a percentage of the leaf area affected.

Data Presentation: A Template for Comparison

Should experimental data for this compound isomers become available, the following tables provide a structured format for clear and concise comparison.

Table 1: In Vitro Fungicidal Activity of this compound Isomers (EC₅₀ in µg/mL)

Fungal PathogenIsomer AIsomer BIsomer CIsomer DRacemic Mixture
Puccinia triticina
Erysiphe graminis
Fusarium culmorum

Table 2: Systemic Translocation of this compound Isomers in Wheat Seedlings (72 hours post-application)

IsomerRoot Concentration (µg/g FW)Shoot Concentration (µg/g FW)Translocation Factor
Isomer A
Isomer B
Isomer C
Isomer D
Racemic Mixture

Table 3: Curative Activity of this compound Isomers against Powdery Mildew on Cucumber Leaves (% Disease Severity Reduction)

Isomer24 hours post-infection48 hours post-infection
Isomer A
Isomer B
Isomer C
Isomer D
Racemic Mixture
Untreated Control00

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the underlying biological mechanisms.

Experimental_Workflow cluster_invitro In Vitro Fungicidal Efficacy cluster_systemic Systemic Translocation Study cluster_curative Curative Activity Assay Fungal Cultures Fungal Cultures Microtiter Assay Microtiter Assay Fungal Cultures->Microtiter Assay Inoculation Incubation Incubation Microtiter Assay->Incubation Isomer Solutions Isomer Solutions Isomer Solutions->Microtiter Assay Treatment OD Measurement OD Measurement Incubation->OD Measurement Growth Assessment EC50 Calculation EC50 Calculation OD Measurement->EC50 Calculation Hydroponic Seedlings Hydroponic Seedlings Isomer Treatment Isomer Treatment Hydroponic Seedlings->Isomer Treatment Root Application Time-course Sampling Time-course Sampling Isomer Treatment->Time-course Sampling Harvesting HPLC-MS Analysis HPLC-MS Analysis Time-course Sampling->HPLC-MS Analysis Quantification Translocation Factor Translocation Factor HPLC-MS Analysis->Translocation Factor Detached Leaves Detached Leaves Fungal Inoculation Fungal Inoculation Detached Leaves->Fungal Inoculation Infection Establishment Infection Establishment Fungal Inoculation->Infection Establishment Isomer Application Isomer Application Infection Establishment->Isomer Application Treatment Disease Assessment Disease Assessment Isomer Application->Disease Assessment

Caption: Experimental workflow for comparing the fungicidal, systemic, and curative activities of this compound isomers.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Sterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound Isomers This compound Isomers Sterol 14-alpha-demethylase (CYP51) Sterol 14-alpha-demethylase (CYP51) This compound Isomers->Sterol 14-alpha-demethylase (CYP51) Inhibition

Caption: Mechanism of action of this compound isomers via inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

While this guide provides a robust framework for the comparative analysis of this compound isomers, the lack of specific experimental data remains a significant knowledge gap. Future research should focus on the separation and individual testing of this compound stereoisomers to elucidate their respective contributions to systemic and curative fungicidal activity. Such studies would be invaluable for the development of more effective and potentially more environmentally benign crop protection strategies. The principles and methodologies outlined here for other conazole fungicides strongly suggest that a similar stereospecificity in activity is likely for this compound, and empirical validation is a critical next step for the scientific and agricultural communities.

Validating Etaconazole's Precision: A Comparative Guide to Its Action on Fungal Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antifungal agent is paramount. This guide provides a detailed comparison of etaconazole, a triazole fungicide, and its specific inhibitory effects on the target enzyme, lanosterol (B1674476) 14-alpha-demethylase (CYP51). By examining experimental data and methodologies, this document offers an objective analysis of this compound's performance against alternative fungicides.

This compound's primary mode of action is the inhibition of CYP51, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane integrity and function.[1] By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and leads to cell death.[3]

Comparative Performance: A Quantitative Look at Azole Fungicides

The efficacy of azole fungicides is often quantified by their 50% inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by half. The lower the IC50 value, the more potent the inhibitor.

FungicideIC50 against C. albicans CYP51 (µM)[2]IC50 against Human CYP51 (µM)[2]Selectivity Ratio (Human IC50 / C. albicans IC50)
Bitertanol0.0591.322.0
Cyproconazole0.09110.0109.9
Epoxiconazole0.0981.313.3
Hexaconazole0.0596.4108.5
Imazalil0.08537.2437.6
Myclobutanil0.1317.0130.8
Penconazole0.1114.0127.3
Propiconazole0.142.920.7
Tebuconazole0.353.710.6
Triadimenol0.3537.2106.3

Experimental Protocols

The validation of a fungicide's mechanism of action relies on robust experimental methodologies. The following protocols outline the key experiments used to determine the inhibitory effect of compounds like this compound on CYP51.

In Vitro Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

This cell-free assay is fundamental for determining the IC50 value of a test compound against the purified target enzyme.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against fungal CYP51.

Materials:

  • Recombinant purified fungal CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microtiter plates

  • Incubator

  • HPLC or LC-MS/MS system for product quantification

Procedure:

  • Enzyme Preparation: A reaction mixture containing the purified fungal CYP51 and CPR in the reaction buffer is prepared.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the wells of the microtiter plate. A control group with solvent only is included.

  • Pre-incubation: The enzyme mixture is added to the wells containing the test compound and pre-incubated to allow for inhibitor binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate (lanosterol) and the cofactor (NADPH) to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination and Extraction: The reaction is stopped, and the sterol products are extracted from the reaction mixture.

  • Quantification: The amount of the demethylated product is quantified using HPLC or LC-MS/MS.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4]

Antifungal Susceptibility Testing (MIC Determination)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Test compound (e.g., this compound)

  • Fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Compound Dilution: A serial dilution of the test compound is prepared in the fungal growth medium within the 96-well plate.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is a significant inhibition of fungal growth, often measured as a reduction in turbidity compared to a drug-free control well.[4]

Visualizing the Mechanism and Workflow

To further elucidate the specific mechanism of action of this compound and the experimental processes for its validation, the following diagrams are provided.

Caption: this compound's mechanism of action on the fungal ergosterol biosynthesis pathway.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add this compound and enzyme to microplate wells A->D B Prepare fungal CYP51 enzyme solution B->D C Prepare substrate (Lanosterol) and cofactor (NADPH) F Initiate reaction with substrate and cofactor C->F E Pre-incubate to allow binding D->E E->F G Incubate at controlled temperature F->G H Terminate reaction and extract sterols G->H I Quantify product formation (HPLC/LC-MS) H->I J Calculate % inhibition vs. control I->J K Determine IC50 value J->K

Caption: Experimental workflow for determining the IC50 of this compound against CYP51.

This compound This compound Target Target Enzyme: Lanosterol 14α-demethylase (CYP51) This compound->Target Binds to Mechanism Mechanism: Inhibition of Ergosterol Biosynthesis Target->Mechanism Is essential for Effect Primary Effect: Disruption of Fungal Cell Membrane Mechanism->Effect Leads to Outcome Ultimate Outcome: Inhibition of Fungal Growth & Cell Death Effect->Outcome Results in

Caption: Logical relationship of this compound's mechanism of action.

References

A Comparative Environmental Impact Assessment of Etaconazole and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fungicide Environmental Profiles with Supporting Experimental Data

The imperative for sustainable agricultural practices has intensified the scrutiny of the environmental footprint of crop protection agents. This guide provides a comprehensive comparison of the environmental impact of the triazole fungicide etaconazole against leading alternative fungicide classes: strobilurins (Quinone outside Inhibitors - QoIs) and Succinate Dehydrogenase Inhibitors (SDHIs). By presenting quantitative data on ecotoxicity and environmental fate, alongside detailed experimental protocols and mechanistic pathways, this document aims to equip researchers and professionals with the necessary information for informed decision-making in the development and application of fungicides.

Executive Summary

This compound, a triazole fungicide, functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. While effective, its environmental profile, particularly concerning persistence and aquatic toxicity, warrants careful consideration. As alternatives, strobilurin fungicides like azoxystrobin (B1666510) and SDHI fungicides such as boscalid (B143098) have emerged with different modes of action and, consequently, distinct environmental impact profiles. Strobilurins inhibit mitochondrial respiration at the Qo site, while SDHIs block the same process at Complex II. This guide presents a data-driven comparison of these fungicides to facilitate a comprehensive understanding of their relative environmental risks.

Data Presentation: Quantitative Comparison of Fungicide Environmental Impact

The following tables summarize key environmental impact parameters for this compound and selected alternative fungicides. Data has been compiled from various ecotoxicological studies and regulatory assessments.

Table 1: Environmental Fate and Physicochemical Properties

ParameterThis compound (Triazole)Propiconazole (Triazole)Azoxystrobin (Strobilurin)Boscalid (SDHI)
Soil Half-Life (DT₅₀) Data not readily available40 days[1]72 - 164 days (moderately persistent)[2]108 - >1000 days (highly persistent)[3]
Water Solubility Low110 mg/L[4]6.0 mg/L[2]Low[5]
Koc (Soil Adsorption Coefficient) High1200 - 8100 mL/g (slight to no mobility)[4]Data not readily availableHigh

Table 2: Ecotoxicity Data

OrganismEndpointThis compoundPropiconazoleAzoxystrobinBoscalid
Fish (e.g., Rainbow Trout) 96-hr LC₅₀Moderate ToxicityHigh Acute Toxicity[6]0.7 mg/L (moderately toxic)[2][7]>2000 mg/kg bw (low acute oral)[8]
Aquatic Invertebrates (e.g., Daphnia magna) 48-hr EC₅₀Moderate ToxicityModerate ToxicityModerately Toxic[9]Moderately Toxic[5]
Algae (e.g., Pseudokirchneriella subcapitata) 72-hr EC₅₀Data not readily availableData not readily availableData not readily availableData not readily available
Birds (e.g., Bobwhite Quail) Acute Oral LD₅₀Data not readily availableModerate Risk[10]Moderately Toxic[9]Low Oral Toxicity[5]
Honeybees (Apis mellifera) Acute Oral LD₅₀Data not readily availableModerate Hazard[10]Moderately Toxic[9]Low Risk[5]
Earthworms (Eisenia fetida) 14-day LC₅₀Data not readily availableData not readily availableModerately Toxic[9]Moderately Toxic[5]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of results across different studies and laboratories.

Aquatic Toxicity
  • Algae Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[11][12][13] Exponentially growing test organisms are exposed to the test substance in batch cultures, typically for 72 hours.[13][14] The inhibition of growth is measured by changes in cell density or biomass and is used to determine the EC₅₀ (the concentration causing 50% inhibition of growth).[13]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of chemicals to Daphnia magna.[15][16][17][18][19] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[16][17][19] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[15][16] The EC₅₀ value is then calculated.[16]

  • Fish Acute Toxicity Test (OECD 203): This guideline determines the acute lethal toxicity of a substance to fish.[20][21][22][23][24] Fish are exposed to the test substance for a 96-hour period under static or semi-static conditions.[20] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀ (the concentration that is lethal to 50% of the test fish).[20][21]

Terrestrial Toxicity
  • Honeybees Acute Oral Toxicity Test (OECD 213): This laboratory test assesses the acute oral toxicity of pesticides to adult worker honeybees.[25][26][27][28][29] Bees are fed a sucrose (B13894) solution containing a range of doses of the test substance.[26] Mortality is recorded over at least 48 hours, and can be extended to 96 hours, to calculate the LD₅₀ (the median lethal dose).[28]

  • Earthworm Reproduction Test (OECD 222): This test evaluates the effects of chemicals on the reproductive output of earthworms (Eisenia fetida or Eisenia andrei).[30][31][32] Adult earthworms are exposed to the test substance mixed into artificial soil for 8 weeks.[30] The test assesses both adult mortality and sublethal effects on reproduction, such as the number of juveniles produced, to determine the LC₅₀ and No Observed Effect Concentration (NOEC).[31]

Signaling Pathways and Logical Relationships

The environmental impact of a fungicide is a consequence of its mode of action on the target pest and its off-target effects on other organisms, as well as its behavior in various environmental compartments.

Fungicide Modes of Action

The distinct mechanisms by which these fungicides inhibit fungal growth are critical to understanding their specificity and potential for non-target effects.

Fungicide Modes of Action cluster_triazole Triazoles (e.g., this compound) cluster_strobilurin Strobilurins (e.g., Azoxystrobin) cluster_sdhi SDHIs (e.g., Boscalid) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) This compound This compound This compound->Ergosterol Inhibition Complex_III Mitochondrial Complex III (Cytochrome bc1) ATP_Production_Strob ATP Production (Inhibited) Complex_III->ATP_Production_Strob Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibition at Qo site Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) ATP_Production_SDHI ATP Production (Inhibited) Complex_II->ATP_Production_SDHI Boscalid Boscalid Boscalid->Complex_II Inhibition

Caption: Simplified modes of action for Triazole, Strobilurin, and SDHI fungicides.

Environmental Risk Assessment Workflow

The process of evaluating the potential environmental risk of a pesticide involves several key stages, from initial hazard identification to risk characterization.

Environmental Risk Assessment Workflow Hazard_ID Hazard Identification (Pesticide Properties) Exposure_Assessment Exposure Assessment (Environmental Fate & Transport) Hazard_ID->Exposure_Assessment Effects_Assessment Effects Assessment (Ecotoxicity Testing) Hazard_ID->Effects_Assessment Risk_Characterization Risk Characterization (Comparison of Exposure and Effects) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management Risk Management (Regulatory Decisions) Risk_Characterization->Risk_Management

Caption: A generalized workflow for the environmental risk assessment of pesticides.

Conclusion

This comparative guide highlights the distinct environmental profiles of this compound and its alternatives. This compound, as a representative triazole, raises some concerns due to its potential for persistence and aquatic toxicity. The strobilurin fungicide, azoxystrobin, also shows moderate to high toxicity to a range of non-target organisms and can be persistent in soil. The SDHI fungicide, boscalid, is characterized by its high persistence in soil, although it exhibits lower acute toxicity to some organisms compared to the other classes.

The selection of a fungicide should not be based solely on its efficacy against the target pathogen but must also incorporate a thorough evaluation of its potential environmental impact. This guide provides a foundational dataset and framework to aid researchers, scientists, and drug development professionals in making more environmentally conscious decisions in the crucial field of crop protection. Further research is needed to fill the existing data gaps for this compound to allow for a more complete and direct comparison.

References

A Head-to-Head Comparison of Etaconazole and Tebuconazole in Field Trials: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole and tebuconazole (B1682727) are both triazole fungicides that function as demethylation inhibitors (DMIs), targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This mode of action disrupts fungal growth and development. While both belong to the same chemical class, the availability of public-domain field trial data varies significantly between the two compounds. Tebuconazole is a widely used and extensively studied fungicide with a large body of evidence supporting its efficacy against a broad spectrum of plant pathogens. This compound, an older fungicide, has considerably less publicly available data from recent field trials, making a direct head-to-head comparison challenging. This guide provides a comprehensive overview of the available field trial data for both fungicides, with a focus on presenting a clear, evidence-based comparison where possible.

Efficacy of Tebuconazole in Field Trials

Tebuconazole has demonstrated significant efficacy in controlling a variety of fungal diseases in numerous field trials. Below are summaries of its performance against two major agricultural pathogens: Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in cereals, and various powdery mildew species.

Tebuconazole Efficacy Against Fusarium Head Blight (FHB)
CropPathogenApplication Rate (a.i. ha⁻¹)Efficacy (% Disease Reduction)Reference
WheatFusarium graminearum species complex125 g70.54 - 81.80% reduction in disease severity[1]
WheatFusarium graminearumNot specified40.3% mean reduction in FHB index[2]
WheatFusarium graminearumNot specifiedTebuconazole + prothioconazole (B1679736) was generally more effective than tebuconazole alone.[3]
Tebuconazole Efficacy Against Powdery Mildew
CropPathogenApplication RateEfficacy (% Disease Control)Reference
Mung BeanErysiphe polygoni0.1% (Tebuconazole 25.9% SC)48.47%[4]
Field PeaPowdery MildewNot specifiedTebuconazole + trifloxystrobin (B1683241) showed the highest reduction in disease incidence.[5]
GrapesPowdery Mildew125–250 g a.i./haEffective control[3]

Efficacy of this compound in Field Trials

Publicly available, recent field trial data for this compound is scarce. One older study from 1984 evaluated its efficacy against apple scab (Venturia inaequalis).

CropPathogenApplication TimingEfficacyReference
AppleVenturia inaequalis72 and 96 hours after initiation of predicted infection periodsExcellent control[6]

Experimental Protocols

Standard Field Trial Protocol for Fungicide Efficacy (General)

A general workflow for a field trial evaluating fungicide efficacy is outlined below. Specific parameters will vary based on the crop, target pathogen, and environmental conditions.

G cluster_0 Pre-Trial Phase cluster_1 Trial Execution Phase cluster_2 Post-Trial Phase A Site Selection & Trial Design (e.g., RCBD) B Plot Establishment & Crop Planting A->B C Selection of Fungicide Treatments & Application Rates B->C D Inoculation with Pathogen (if applicable) C->D E Fungicide Application at Specified Growth Stages D->E F Regular Monitoring & Data Collection (e.g., Disease Severity) E->F G Harvest & Yield/Quality Assessment F->G H Statistical Analysis of Data G->H I Efficacy Determination & Reporting H->I

Caption: A generalized workflow for conducting a fungicide efficacy field trial.

Example Protocol: Tebuconazole for Fusarium Head Blight (FHB) Control in Wheat
  • Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications per treatment.[8]

  • Plot Size: Specific dimensions would be determined by the available land and equipment, ensuring a buffer zone to minimize spray drift between plots.

  • Cultivar: A susceptible wheat cultivar is typically chosen to ensure adequate disease pressure for evaluating fungicide efficacy.[8]

  • Inoculation: Plots are often artificially inoculated with Fusarium graminearum to ensure a uniform disease outbreak. This can be done using grain spawn or a spore suspension applied at the flowering stage.[8]

  • Treatments:

    • Untreated control.

    • Tebuconazole applied at a specific rate (e.g., 125 g a.i. ha⁻¹).[1]

    • Other fungicide treatments for comparison.

  • Application: Fungicides are typically applied at early anthesis (flowering), as this is a critical infection period for FHB.[9] Applications are made using calibrated sprayers to ensure accurate and uniform coverage.[2]

  • Disease Assessment: FHB severity is visually assessed at specific time points after application, often as a percentage of infected spikelets per head (FHB index).[8]

  • Yield and Quality Assessment: At harvest, grain yield and quality parameters (e.g., deoxynivalenol (B1670258) (DON) content) are measured for each plot.[1]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Mode of Action: Demethylation Inhibitors (DMIs)

Both this compound and tebuconazole are classified as Group 3 fungicides by the Fungicide Resistance Action Committee (FRAC). Their mode of action is the inhibition of sterol biosynthesis, specifically targeting the C14-demethylase enzyme in fungi.

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Fungicide Action cluster_2 Result Lanosterol Lanosterol Intermediate Epoxy-intermediate Lanosterol->Intermediate C14-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Triazole This compound / Tebuconazole Triazole->Lanosterol Inhibits Growth_Inhibition Inhibition of Fungal Growth Disruption->Growth_Inhibition

Caption: Mechanism of action for this compound and tebuconazole.

Conclusion

Based on the extensive body of publicly available research, tebuconazole is a highly effective fungicide against a broad spectrum of economically important plant diseases, including Fusarium Head Blight and various powdery mildews. Detailed field trial data and established experimental protocols are readily available for tebuconazole, providing a solid foundation for its inclusion in disease management programs.

In contrast, there is a significant lack of recent, publicly accessible field trial data for this compound. While it shares the same mode of action as tebuconazole and was shown to be effective in older studies, the absence of contemporary data makes it difficult to assess its current efficacy and place in modern agriculture. For researchers, scientists, and drug development professionals, the wealth of data for tebuconazole makes it a much more reliable and predictable tool for disease control and a more relevant subject for further research and development. When considering a triazole fungicide for field application or research, the evidence strongly favors tebuconazole due to its well-documented and consistently high performance in field trials.

References

Validating Analytical Methods for Etaconazole: A Comparison of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and potential contaminants is paramount. This guide provides a comparative overview of validated analytical methods for the determination of etaconazole, a broad-spectrum fungicide. The focus is on the use of spiked samples to assess method performance, with a particular emphasis on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometric detection (MS/MS).

The validation of analytical methods ensures their reliability, accuracy, and precision for their intended purpose. In the context of this compound analysis, this is crucial for residue monitoring in environmental and food matrices, as well as for quality control in pharmaceutical formulations. This guide summarizes key performance data from multi-residue pesticide analysis studies and outlines generalized experimental protocols.

Comparative Performance of Analytical Methods

The determination of this compound is predominantly achieved through the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance characteristics of these methods for this compound analysis based on data from various studies involving spiked samples.

Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis in Spiked Samples

MatrixSpiking Level(s)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)Linearity (r²)
Cucumber10, 20, 50 µg/kg70-120< 2010 µg/kg> 0.99
Mealworms2.5, 50 µg/kg92.5 - 94.65.0 - 18.12.5 µg/kg0.9981
Wastewater0.01, 0.1, 2 µg/mL84 - 98< 100.01 µg/L0.99999
Black Tea0.010 mg/kg101.1512.690.010 mg/kg0.9988
Various Crops10, 100 µg/kg92.1 - 113.50.8 - 3.72.5 µg/kg≥ 0.980

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Performance Characteristics of GC-MS/MS for this compound Analysis in Spiked Samples

MatrixSpiking Level(s)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)Linearity (r²)
Cucumber10, 20 µg/kg70-120< 2010 µg/kg> 0.99
Cereals0.005, 0.01, 0.02 mg/kgNot specifiedNot specified0.010 mg/kgNot specified
Wheat0.005, 0.05, 0.50 mg/kg71 - 965 - 170.01 ppmNot specified

Data compiled from multiple sources.[1][6][7]

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound in solid and liquid samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic analysis.

Sample Preparation: QuEChERS Protocol for Solid Samples (e.g., Cucumber, Cereals)
  • Homogenization: A representative portion of the sample (e.g., 10-15 g) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (B52724) (10-15 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce liquid-liquid partitioning. The tube is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (upper layer) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and anhydrous MgSO₄. This step removes interferences such as organic acids, fatty acids, and sugars.

  • Final Centrifugation and Analysis: The tube is shaken and then centrifuged. The supernatant is collected and is ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with water.

Analytical Conditions

LC-MS/MS:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typical for conazole fungicides.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

GC-MS/MS:

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally employed.

  • Injection: Splitless injection is often used to enhance sensitivity.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron Ionization (EI) is standard.

  • Detection: MRM is used to monitor characteristic ion transitions for this compound, ensuring selectivity and sensitivity.

Workflow Diagrams

The following diagrams illustrate the general workflows for the analysis of this compound using QuEChERS sample preparation followed by either LC-MS/MS or GC-MS/MS.

QuEChERS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) start Homogenized Sample extraction Extraction with Acetonitrile start->extraction salting_out Addition of Salts (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup d-SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract

QuEChERS Sample Preparation Workflow

Analytical_Workflows cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis start Final Extract from QuEChERS lc_injection Inject into LC System start->lc_injection gc_injection Inject into GC System start->gc_injection lc_separation C18 Reversed-Phase Separation lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization msms_detection_lc Tandem MS Detection (MRM) esi_ionization->msms_detection_lc data_analysis_lc Data Analysis & Quantification msms_detection_lc->data_analysis_lc gc_separation Capillary Column Separation gc_injection->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization msms_detection_gc Tandem MS Detection (MRM) ei_ionization->msms_detection_gc data_analysis_gc Data Analysis & Quantification msms_detection_gc->data_analysis_gc

Analytical Workflows for this compound

References

Comparative Transcriptomics of Fungi Treated with Etaconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic analysis of the effects of azole antifungals on fungi, with a focus on etaconazole's mode of action. Due to the limited availability of public transcriptomic data specifically for this compound, this guide leverages comprehensive data from closely related and well-studied triazoles, such as itraconazole (B105839) and voriconazole. These compounds share the same primary mechanism of action as this compound—inhibition of lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. By examining the genome-wide expression changes induced by these analogous compounds, we can elucidate the molecular mechanisms of action, identify potential resistance pathways, and benchmark the efficacy of this compound and other novel antifungal candidates.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the differential gene expression in fungi upon treatment with various antifungal agents. The data is compiled from multiple studies to facilitate a direct comparison of the transcriptomic signatures of each drug class, offering insights into their distinct and overlapping effects on fungal cellular pathways.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus and Candida albicans Treated with Azole Antifungals

Antifungal AgentFungal SpeciesNumber of Upregulated GenesNumber of Downregulated GenesKey Upregulated PathwaysKey Downregulated PathwaysReference
Itraconazole Aspergillus fumigatus>200>150Ergosterol Biosynthesis, Stress Response (Oxidative, Osmotic), Drug Efflux Pumps (ABC and MFS transporters)Fatty Acid Metabolism, Interspecies Interaction[1]
Voriconazole Aspergillus fumigatus>1000>1000Transporters, Transcription Factors, Cell Metabolism, cAMP-Protein Kinase SignalingErgosterol Biosynthesis (initial response)[2]
Itraconazole Candida albicans180116Ergosterol Biosynthesis, Unknown FunctionsVarious Metabolic Processes[3]
Fluconazole (B54011) Candida albicans134 (in resistant strain)-Ergosterol Biosynthesis, Cell StressHistone Genes, Protein Synthesis, Energy Generation[4]

Table 2: Selected Differentially Expressed Genes in Fungi Treated with Azole Antifungals

GeneFunctionFungal SpeciesAntifungal AgentLog2 Fold ChangeReference
ERG11 (CYP51A) Lanosterol 14-alpha-demethylase (Azole Target)Candida albicansItraconazole~3.6[2][3]
ERG5 C-22 sterol desaturaseCandida albicansItraconazole~3.6[2][3]
ERG6 C-24 sterol methyltransferaseCandida albicansItraconazole>1.5[2][3]
MDR1 Multidrug Efflux Pump (MFS Transporter)Aspergillus fumigatusItraconazoleUpregulated[1]
atrF ABC TransporterAspergillus fumigatusItraconazoleUpregulated[1]
HSP90 Heat Shock Protein 90 (Stress Response)Aspergillus fumigatusItraconazoleUpregulated[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.

Fungal Culture and Antifungal Treatment
  • Fungal Strain: Aspergillus fumigatus or Candida albicans strains are cultured on appropriate media (e.g., Sabouraud Dextrose Agar (B569324) for A. fumigatus, YPD agar for C. albicans) at 37°C.

  • Spore/Cell Suspension: For A. fumigatus, conidia are harvested from mature cultures and suspended in a sterile saline solution with a surfactant (e.g., 0.05% Tween 80). For C. albicans, yeast cells are grown in liquid YPD medium overnight.

  • Inoculation and Growth: A defined number of conidia or yeast cells are inoculated into a suitable liquid medium (e.g., RPMI 1640) and grown to the desired growth phase (e.g., mid-logarithmic phase).

  • Antifungal Exposure: The fungal cultures are then treated with a specific concentration of the antifungal agent (e.g., this compound, itraconazole) or a vehicle control (e.g., DMSO). The concentration and duration of treatment should be optimized based on the minimum inhibitory concentration (MIC) of the compound against the specific fungal strain.

RNA Extraction from Fungal Samples
  • Cell Lysis: Fungal cells are harvested by centrifugation or filtration and immediately frozen in liquid nitrogen. The frozen cell pellets are then disrupted using mechanical methods such as bead beating with glass or zirconia beads in the presence of a lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

  • RNA Purification: Total RNA is extracted from the lysate using a phenol-chloroform extraction method or a commercial RNA purification kit.

  • DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.

  • Quality Control: The quality and quantity of the extracted RNA are assessed using spectrophotometry (to determine A260/A280 and A260/A230 ratios) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is recommended for RNA-seq.

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Poly(A)-tailed mRNA is enriched from the total RNA using oligo(dT)-magnetic beads.

  • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. The adapter-ligated fragments are then amplified by PCR to create the final sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of Transcriptomic Data
  • Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using software such as Trimmomatic.

  • Read Alignment: The trimmed reads are aligned to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential gene expression analysis between the antifungal-treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis of the differentially expressed genes are performed to identify the biological processes and pathways affected by the antifungal treatment.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and workflows relevant to the comparative transcriptomics of fungi treated with this compound and other azoles.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis fungal_culture Fungal Culture & Antifungal Treatment rna_extraction RNA Extraction & QC fungal_culture->rna_extraction Harvest Cells library_prep RNA-Seq Library Preparation rna_extraction->library_prep High-Quality RNA sequencing High-Throughput Sequencing library_prep->sequencing Sequencing Libraries raw_data_qc Raw Read QC & Trimming sequencing->raw_data_qc Raw Sequencing Data alignment Alignment to Reference Genome raw_data_qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis functional_analysis Functional Enrichment Analysis deg_analysis->functional_analysis

Figure 1: Experimental workflow for comparative transcriptomics of fungi. (Within 100 characters)

ergosterol_biosynthesis_pathway cluster_upregulation Transcriptional Upregulation (Feedback) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol erg11 ERG11 (CYP51A) Lanosterol 14-alpha-demethylase lanosterol->erg11 ergosterol_intermediates Ergosterol Intermediates ergosterol Ergosterol ergosterol_intermediates->ergosterol Multiple Steps erg11_up ERG11 gene expression ↑ other_erg_up Other ERG gene expression ↑ This compound This compound (and other azoles) This compound->erg11 Inhibits erg11->ergosterol_intermediates

Figure 2: this compound's impact on the Ergosterol Biosynthesis Pathway. (Within 100 characters)

fungal_stress_response_pathways cluster_mapk MAPK Signaling Pathway cluster_calcineurin Calcineurin Signaling Pathway This compound This compound Treatment ergosterol_depletion Ergosterol Depletion & Accumulation of Toxic Sterols This compound->ergosterol_depletion membrane_stress Membrane Stress ergosterol_depletion->membrane_stress mapkkk MAPKKK membrane_stress->mapkkk ca_influx Ca2+ Influx membrane_stress->ca_influx mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., Hog1, Mpk1) mapkk->mapk stress_response_genes_mapk Stress Response Gene Expression ↑ (e.g., cell wall integrity) mapk->stress_response_genes_mapk calcineurin Calcineurin ca_influx->calcineurin crz1 Crz1 (Transcription Factor) calcineurin->crz1 stress_response_genes_calcineurin Stress Response Gene Expression ↑ (e.g., ion homeostasis) crz1->stress_response_genes_calcineurin

Figure 3: Fungal stress response signaling activated by this compound. (Within 100 characters)

References

Assessing Fungicide Interactions: A Guide to Synergistic and Antagonistic Effects with Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield specific quantitative data on the synergistic or antagonistic effects of etaconazole in combination with other fungicides. This compound is an older, obsolete fungicide, and as such, recent research on its interactive properties is scarce. However, the principles of assessing fungicide synergy and antagonism are universal. This guide will, therefore, provide a framework for such assessments, using publicly available data for other triazole fungicides, such as tebuconazole, as illustrative examples.

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the principles of fungicide interaction. The methodologies and data presentation formats provided herein are applicable to the study of any fungicide combination.

Understanding Fungicide Interactions

When two or more fungicides are applied in combination, their joint action can be classified as synergistic, additive, or antagonistic.

  • Synergism: The combined effect of the fungicides is greater than the sum of their individual effects. This is a desirable outcome as it can lead to reduced application rates, lower costs, and a broader spectrum of activity.

  • Antagonism: The combined effect is less than the sum of their individual effects. This is an undesirable outcome that can lead to reduced efficacy.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

The determination of these interactions relies on specific experimental protocols and data analysis.

Experimental Protocols for Assessing Fungicide Interactions

The following outlines a general experimental workflow for assessing the in vitro interaction of two fungicides.

Key Experiment: Checkerboard Assay

The checkerboard assay is a common method used to evaluate the interactions between two compounds. It involves testing a range of concentrations of each fungicide alone and in combination.

Methodology:

  • Fungal Isolate Preparation: A pure culture of the target fungus is grown on a suitable agar (B569324) medium. A spore suspension is then prepared and its concentration is adjusted to a standard value (e.g., 1 x 10^5 spores/mL).

  • Fungicide Stock Solutions: Stock solutions of each fungicide are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: A series of dilutions for each fungicide are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Combination Matrix: The two fungicides are combined in a checkerboard pattern in the microtiter plate. Each well will contain a unique combination of concentrations of the two fungicides.

  • Inoculation: Each well is inoculated with the prepared fungal spore suspension.

  • Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Growth Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

The FICI is calculated as follows:

FICI = (MIC of Fungicide A in combination / MIC of Fungicide A alone) + (MIC of Fungicide B in combination / MIC of Fungicide B alone)

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a fungicide that prevents visible growth of the fungus.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis fungal_prep Fungal Isolate Preparation inoculation Inoculation fungal_prep->inoculation stock_prep Fungicide Stock Solution Preparation serial_dilution Serial Dilutions stock_prep->serial_dilution combo_matrix Combination Matrix in 96-well plate serial_dilution->combo_matrix combo_matrix->inoculation incubation Incubation inoculation->incubation growth_assessment Growth Assessment (OD Reading) incubation->growth_assessment data_analysis FICI Calculation & Interpretation growth_assessment->data_analysis signaling_pathway cluster_triazole Triazole (e.g., Tebuconazole) cluster_strobilurin Strobilurin (e.g., Azoxystrobin) triazole Tebuconazole demethylase C14-Demethylase triazole->demethylase Inhibits ergosterol Ergosterol Biosynthesis demethylase->ergosterol membrane Fungal Cell Membrane ergosterol->membrane fungal_death Fungal Cell Death membrane->fungal_death Disruption leads to strobilurin Azoxystrobin cytochrome Cytochrome bc1 Complex strobilurin->cytochrome Inhibits respiration Mitochondrial Respiration cytochrome->respiration atp ATP Synthesis respiration->atp atp->fungal_death Inhibition leads to

Etaconazole: A Comparative Performance Analysis Against Industry-Standard Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Etaconazole's Performance with Alternative Fungicides Supported by Experimental Data.

This guide provides a comprehensive comparison of the triazole fungicide this compound with industry-standard fungicides such as tebuconazole (B1682727) and propiconazole. While this compound is now considered obsolete, understanding its performance characteristics in the context of currently used fungicides can offer valuable insights for the development of new and more effective fungal control agents. This analysis is based on available experimental data and focuses on key performance indicators, experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole fungicides, including this compound, tebuconazole, and propiconazole, share a common mechanism of action: the inhibition of the C14-demethylase enzyme, which is critical in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, these fungicides compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Fungicidal Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates C14-demethylase (Target of Triazoles) Ergosterol Ergosterol Intermediates->Ergosterol Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Triazoles This compound & Industry-Standard Triazoles Inhibition Inhibition Triazoles->Inhibition Inhibition->Lanosterol Death Fungal Cell Death Disruption->Death

Mechanism of triazole fungicide action.

Comparative Performance Data

Quantitative comparison of fungicide performance is often expressed through the half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth in vitro. Lower EC50 values indicate higher antifungal activity.

The following table summarizes the in vitro efficacy (EC50 values in µg/mL) of industry-standard triazole fungicides against various fungal pathogens. Due to its obsolete status, specific and recent comparative EC50 data for this compound are scarce. However, historical use indicates its primary application was for the control of powdery mildew on fruit crops. One study on cotton seedling diseases showed that this compound (CGA 64251) provided some level of control against Thielaviopsis, and its combination with other fungicides improved stand counts.[1]

FungicidePathogenEC50 (µg/mL)
Tebuconazole Fusarium graminearum0.09 - 15.6
Venturia inaequalis0.05 - 1.46
Propiconazole Fusarium graminearum0.12 - 23.6
Cercospora sojina0.01 - 0.1
Difenoconazole Venturia inaequalis0.05 - 1.46
Alternaria alternata0.12
This compound Various PathogensData not readily available

Note: EC50 values can vary significantly depending on the specific fungal isolate, experimental conditions, and the presence of resistance.

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized experimental protocols, both in the laboratory (in vitro) and in the field (in vivo).

In Vitro Efficacy Testing: Poisoned Food Technique

A common laboratory method to determine the intrinsic toxicity of a fungicide to a fungal pathogen is the poisoned food technique.

In_Vitro_Workflow start Start prep_media Prepare sterile growth medium (e.g., Potato Dextrose Agar) start->prep_media add_fungicide Incorporate fungicide at varying concentrations prep_media->add_fungicide pour_plates Pour medium into Petri dishes add_fungicide->pour_plates inoculate Inoculate center of plates with fungal culture plug pour_plates->inoculate incubate Incubate at optimal temperature for fungal growth inoculate->incubate measure Measure colony diameter at regular intervals incubate->measure calculate Calculate Percent Inhibition and EC50 values measure->calculate end End calculate->end

Workflow for in vitro fungicide testing.

Detailed Methodology:

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized by autoclaving.

  • Fungicide Incorporation: After the medium has cooled to a manageable temperature (around 45-50°C), the test fungicide is added at a series of desired concentrations. A control group with no fungicide is also prepared.

  • Plating: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small plug of a pure, actively growing fungal culture is placed in the center of each plate.

  • Incubation: The plates are incubated under optimal conditions for the specific fungus (e.g., 25°C in the dark).

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. These data are then used to determine the EC50 value through statistical analysis, such as probit analysis.

In Vivo Efficacy Testing: Field Trials

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.

Detailed Methodology:

  • Trial Design: The experiment is set up in a randomized complete block design with multiple replications to minimize the effects of field variability.

  • Plot Establishment: Individual plots of a susceptible crop variety are established.

  • Treatments: Treatments include an untreated control, the test fungicide (this compound) at various application rates, and one or more industry-standard fungicides for comparison.

  • Fungicide Application: Fungicides are applied at specific crop growth stages or upon the initial appearance of disease symptoms, using calibrated spray equipment to ensure uniform coverage.

  • Disease Assessment: Disease severity and incidence are assessed visually at regular intervals throughout the growing season. This can be done by estimating the percentage of leaf area affected or the proportion of infected plants.

  • Yield Data: At the end of the growing season, crop yield and quality parameters are measured for each plot.

  • Statistical Analysis: The collected data on disease levels and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between the treatments.

Conclusion

While this compound is an obsolete fungicide, its mode of action as a C14-demethylase inhibitor is shared with many currently important triazole fungicides like tebuconazole and propiconazole. The available, albeit limited, data suggests this compound had activity against certain fungal pathogens, particularly powdery mildews.

The industry-standard fungicides, tebuconazole and propiconazole, have demonstrated broad-spectrum efficacy against a wide range of economically important plant diseases. The quantitative data presented in this guide highlights their potency, although the development of fungicide resistance remains a significant concern and necessitates careful management strategies.

For researchers and professionals in drug development, the study of older fungicides like this compound, in conjunction with the extensive data available for current industry standards, can inform the design of novel antifungal agents with improved efficacy, broader spectrum, and a lower propensity for resistance development. Understanding the structure-activity relationships within the triazole class and the specific interactions with the target enzyme remains a crucial area of research.

References

Safety Operating Guide

Navigating the Safe Disposal of Etaconazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of the fungicide Etaconazole is a critical component of laboratory safety and environmental responsibility. Due to its potential hazards, including being harmful if swallowed, causing skin and eye irritation, and its toxicity to aquatic life, a structured and compliant disposal process is essential for researchers, scientists, and drug development professionals.[1][2][3][4] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.

Essential Safety and Chemical Data

Before handling this compound waste, it is crucial to be aware of its properties and associated hazards. This information dictates the necessary safety precautions and disposal methods.

PropertyValue/InformationSource(s)
Chemical Name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[4][5]
CAS Number 60207-93-4[6]
Molecular Formula C14H15Cl2N3O2[1]
Known Hazards - Harmful if swallowed (Acute toxicity - Oral, Category 4)[1][3][7]- Causes skin and serious eye irritation[2][3]- May cause respiratory irritation[2][3]- Toxic to aquatic life with long-lasting effects[4]
Personal Protective Equipment (PPE) - Tightly fitting safety goggles with side-shields- Chemical impermeable gloves- Fire/flame resistant and impervious clothing- Full-face respirator if exposure limits are exceeded[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe handling, segregation, storage, and disposal of all waste streams containing this compound.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the foundation of safe chemical waste management.[8] Never mix incompatible waste streams.

  • Solid Waste: Collect chemically contaminated solid waste, such as unused or expired this compound powder, contaminated gloves, bench paper, and other lab supplies, in a dedicated container. This waste should be double-bagged in clear plastic bags to allow for visual inspection.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix solids with liquid waste.[9] Aqueous solutions should not be disposed of down the drain.[1][10]

  • Sharps and Contaminated Labware: Needles, syringes, and other piercing objects must be disposed of in designated sharps containers.[9] Contaminated glassware (vials, flasks) should be collected with solid waste or managed as empty containers after decontamination (see Step 5).

Step 2: Container Selection and Labeling

All hazardous waste must be stored in appropriate containers to prevent leaks and ensure safe handling.

  • Container Compatibility: Use containers made of material that does not react with this compound.[8] The container must be in good condition, free from rust or leaks, and have a leak-proof, screw-on cap.[9][11]

  • Headspace: Leave at least one inch of headroom in liquid waste containers to allow for expansion.[8]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous solution of this compound").[11] The label must include appropriate hazard pictograms.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[8]

  • Location: The SAA must be located at or near the point of waste generation.

  • Segregation: Store this compound waste containers with compatible materials. Specifically, keep them separate from acids, bases, and oxidizing agents.[8]

  • Secondary Containment: Place all waste containers in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the primary container.[9]

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[8][9] Once a container is full, it must be removed from the SAA within three days.[8]

Step 4: Professional Disposal

This compound waste must be disposed of through a licensed hazardous waste management service.

  • Disposal Method: The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound waste into sewer systems or dispose of it in regular trash.[1][10]

  • Scheduling Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection of the hazardous waste.[8][11]

Step 5: Decontamination of Empty Containers

Containers that once held pure this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or reused.

  • Triple Rinsing: The container should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[11]

  • Rinsate Collection: The rinsate from this procedure is considered hazardous waste and must be collected and disposed of accordingly.[11]

  • Final Disposal: After the triple-rinse procedure and air drying, the container may be disposed of in the regular trash or recycled, after defacing the original label.[11]

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Etaconazole_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Labware) B Segregate Waste Streams A->B C Solid Waste (Powder, PPE, Debris) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Contaminated Sharps B->E Sharps F Select Compatible Waste Container C->F D->F E->F G Label Container: 'Hazardous Waste - this compound' + Hazard Pictograms F->G H Store in Designated SAA with Secondary Containment G->H I Keep Container Closed H->I J Container Full? I->J J->I No K Contact EH&S for Professional Disposal (e.g., Incineration) J->K Yes L Decontaminate Empty Original Containers (Triple Rinse) K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Comprehensive Handling Protocols for Etaconazole

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for laboratory professionals on the safe handling, use, and disposal of Etaconazole, ensuring a secure research environment.

Researchers and scientists working with this compound must adhere to strict safety protocols to mitigate potential hazards. This document provides immediate and essential safety and logistical information, from personal protective equipment (PPE) and handling procedures to emergency first aid and disposal plans. Following these procedural, step-by-step guidelines is critical for the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet specifications.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin/Body Fire/flame resistant and impervious clothing.-
Hands Chemical impermeable gloves.Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Full-face respirator.Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for preventing accidents and ensuring the integrity of the compound.

Handling:

  • Work in a well-ventilated area.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1][3][4][5][6]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][3][5][7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5][7]

  • Keep away from foodstuff containers and incompatible materials.[1]

  • Store locked up.[3][5][6][7][8]

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended first aid procedures for this compound.

Exposure Route First Aid Procedure
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Get medical help immediately.[1] Never give anything by mouth to an unconscious person.[1]
Inhalation Move the victim into fresh air.[1][2][3][8] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration.[1][2] Consult a doctor immediately.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately.[1][2] Wash off with soap and plenty of water.[1][2] Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1]

Spill and Disposal Procedures

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Accidental Release Measures: In case of a spill, the following steps should be taken:

  • Ensure adequate ventilation and remove all sources of ignition. [1]

  • Evacuate personnel to safe areas. [1]

  • Use personal protective equipment , including chemical impermeable gloves.[1]

  • Prevent further leakage or spillage if it is safe to do so. [1] Do not let the chemical enter drains.[1]

  • Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

Disposal Plan:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[1]

Etaconazole_Spill_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe prevent_spread Prevent Further Spillage ppe->prevent_spread collect Collect Spill with Spark-Proof Tools prevent_spread->collect containerize Place in Labeled, Closed Container collect->containerize dispose Dispose via Licensed Facility containerize->dispose

Caption: Workflow for Safely Handling an this compound Spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.